2-Bromo-6-fluoro-4-nitrobenzonitrile CAS number search
The following technical guide details the chemical profile, synthesis, and reactivity of 2-Bromo-6-fluoro-4-nitrobenzonitrile , a highly functionalized aromatic scaffold used in advanced medicinal chemistry. CAS Number:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and reactivity of 2-Bromo-6-fluoro-4-nitrobenzonitrile , a highly functionalized aromatic scaffold used in advanced medicinal chemistry.
CAS Number: 1807071-71-1[1][2]
Executive Summary & Compound Identity
2-Bromo-6-fluoro-4-nitrobenzonitrile is a dense, electron-deficient aromatic building block. Its unique substitution pattern—featuring a nitrile core flanked by halogens (Br, F) and a para-nitro group—makes it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr) .
It serves as a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals, where the regioselective displacement of the fluorine atom allows for the precise installation of nucleophilic pharmacophores.
Direct nitration of 2-bromo-6-fluorobenzonitrile is not recommended due to the directing effects of the substituents. The nitrile group (meta-director) and the halogens (ortho/para-directors) would collectively favor nitration at the C3 or C5 positions, rather than the desired C4 position.
Recommended Protocol: The "Aniline-Sandmeyer" Route
The most reliable synthetic pathway constructs the C4-nitro architecture before installing the nitrile. This approach utilizes the strong directing power of an amino group, followed by a Sandmeyer cyanation.
Reagent: N-Bromosuccinimide (NBS) or Br2 in Acetic Acid.
Mechanism: The amino group (-NH2) strongly activates the ortho/para positions. With the para position blocked by the nitro group and one ortho position blocked by fluorine, bromination occurs selectively at the remaining ortho position (C6 relative to amine).
Diazotization: Dissolve the aniline intermediate in H2SO4/AcOH. Cool to 0°C. Add aqueous NaNO2 dropwise to form the diazonium salt.
Substitution: Transfer the cold diazonium solution into a mixture of CuCN (or K3[Cu(CN)4]) at 0–5°C.
Workup: Slowly warm to room temperature (caution: N2 gas evolution). Extract with Ethyl Acetate.[1]
Result: The diazonium group is displaced by the nitrile, yielding 2-Bromo-6-fluoro-4-nitrobenzonitrile .
Visualized Synthesis Pathway
Caption: Synthesis via regioselective bromination followed by Sandmeyer cyanation.
Reactivity Profile: SNAr Regioselectivity
The core value of this molecule lies in its differential reactivity . It possesses three potential leaving groups (F, Br, NO2), but the electronic environment dictates a strict hierarchy of substitution.
The Hierarchy of Displacement
C6-Fluorine (Primary Site): The fluorine atom is highly activated by the ortho-nitrile and meta-nitro groups. In SNAr reactions, fluoride is the superior leaving group due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.
C2-Bromine (Secondary Site): The bromine is also activated (ortho to CN), but the C-Br bond is less polarized than C-F, making the initial nucleophilic attack slower.
C4-Nitro (Tertiary Site): While nitro groups can act as leaving groups, the position is para to the nitrile (less activation than ortho) and meta to the halogens. Displacement here is rare under mild conditions.
Researchers can exploit this selectivity to install amines, thiols, or alkoxides at C6 without disturbing the bromine handle. The bromine can then be used in subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Caption: Regioselective SNAr attack at the C6-Fluorine position.
Handling & Safety Protocols
This compound combines the hazards of nitriles, nitroaromatics, and alkyl halides.
Acute Toxicity: Nitriles can liberate cyanide ions upon metabolism or thermal decomposition. Treat as a potential cyanide source.
Skin/Eye Irritation: The compound is a potent irritant and potential sensitizer.
Reactivity: Avoid contact with strong acids (risk of hydrolysis to amide/acid) and strong reducing agents (risk of reducing the nitro group or nitrile).
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.[2]
References
ChemicalBook. (2025). 2-Bromo-6-fluoro-4-nitrobenzonitrile Product Details & CAS 1807071-71-1.[3][4] Retrieved from
Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS 1807071-71-1).[3][4] Retrieved from
PubChem. (2025).[5][6] Compound Summary: 2-Bromo-6-fluorobenzonitrile (Structural Analog & Precursor Logic). Retrieved from
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Regioselectivity. Retrieved from
Structure and properties of 2-Bromo-6-fluoro-4-nitrobenzonitrile
The following technical guide details the structure, properties, and synthetic utility of 2-Bromo-6-fluoro-4-nitrobenzonitrile , a highly specialized scaffold used in the design of next-generation pharmaceuticals. High-V...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structure, properties, and synthetic utility of 2-Bromo-6-fluoro-4-nitrobenzonitrile , a highly specialized scaffold used in the design of next-generation pharmaceuticals.
High-Value Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 1807071-71-1) is a densely functionalized aromatic building block characterized by its orthogonal reactivity .[1][2] It features four distinct functional handles—a nitrile, a bromide, a fluoride, and a nitro group—arranged around a benzene core.[3] This specific substitution pattern allows medicinal chemists to sequentially modify the ring using distinct reaction classes (nucleophilic substitution, cross-coupling, and reduction) without protecting groups. It is particularly valued in the synthesis of kinase inhibitors, PROTAC linkers, and agrochemicals where precise regiocontrol is paramount.
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11]
Property
Data
CAS Number
1807071-71-1
IUPAC Name
2-Bromo-6-fluoro-4-nitrobenzonitrile
Molecular Formula
Molecular Weight
245.01 g/mol
Appearance
Pale yellow to off-white solid
Melting Point
95–98 °C (Typical for analogues; experimental verification recommended)
Solubility
Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
The molecule's utility stems from the interplay between its substituents, creating a "push-pull" system that dictates reactivity:
Nitrile (CN) at C1: A strong electron-withdrawing group (EWG) that activates the ortho positions (C2 and C6) for nucleophilic attack. It also serves as a precursor to amides, acids, or heterocycles (e.g., tetrazoles).
Nitro (
) at C4: A powerful EWG that dramatically lowers the LUMO energy of the ring, making the system highly susceptible to Nucleophilic Aromatic Substitution (). It directs nucleophiles to the ortho and para positions relative to itself (C3 and C5), but its cooperative effect with the nitrile group maximally activates C2 and C6.
Fluorine (F) at C6: A highly electronegative atom that stabilizes the Meisenheimer complex intermediate during
. Due to the "fluorine effect," it is the primary leaving group.
Bromine (Br) at C2: A softer halogen that is less reactive in
but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Reactivity Guide: The Orthogonal Workflow
The core value of this scaffold is the ability to perform chemoselective transformations. The standard workflow capitalizes on the reactivity difference between the C6-Fluorine and C2-Bromine.
Primary Target: C6-Fluorine
Mechanism: Addition-Elimination
Insight: While both Br and F are ortho to the activating nitrile group, the fluorine atom is displaced 100–1000x faster than bromine in
reactions. This is because the high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate formed during the rate-determining step.
, use non-nucleophilic bases (e.g., CsF, ) to avoid displacing the fluorine.
Nitro Reduction & Functionalization
Primary Target: C4-Nitro
Insight: The nitro group is typically maintained as an activating group during the first two steps. Finally, it is reduced to an aniline (
), providing a handle for amide coupling or urea formation.
Conditions:
, , or Hydrogenation ().
Visualization of Reaction Pathways
Caption: Chemoselective workflow prioritizing C6-F displacement followed by C2-Br coupling.
Experimental Protocols
Protocol A: Regioselective
with a Primary Amine
This protocol demonstrates the selective displacement of the C6-Fluorine atom.
Preparation: Dissolve 2-Bromo-6-fluoro-4-nitrobenzonitrile (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).
Cooling: Cool the solution to 0°C using an ice bath to maximize regioselectivity.
Addition: Add the amine nucleophile (1.1 eq) followed by DIPEA (1.2 eq) dropwise.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LC-MS. The fluorine displacement is typically complete within 2–4 hours.
Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over
product (from Protocol A, 1.0 eq), Aryl Boronic Acid (1.2 eq), and (5 mol%).
Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio).
Base: Add
(2.5 eq).
Condition: Degas with Nitrogen/Argon for 10 minutes. Heat at 80–90°C for 4–12 hours.
Note: The nitrile and nitro groups generally survive these conditions, provided the boronic acid is not incompatible.
Safety & Handling
Nitrile Hazard: Like all benzonitriles, this compound may liberate cyanide ions under strong metabolic or chemical hydrolysis conditions. Handle in a well-ventilated fume hood.
Skin Sensitizer: Halogenated nitrobenzenes are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.
Explosion Hazard: While not a primary explosive, polynitro/halo compounds can decompose violently upon high heating. Do not distill residues to dryness.
References
Namiki Building Blocks Catalogue. (2018). Product Listing: 2-bromo-6-fluoro-4-nitrobenzonitrile (CAS 1807071-71-1).[1][2]
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[5] Chemical Reviews.[6] (Fundamental mechanism of SNAr regioselectivity).
Neustadt, B. R., et al. (2001). Synthesis of fluorinated nitrobenzonitriles as kinase inhibitor intermediates. Bioorganic & Medicinal Chemistry Letters. (Analogous chemistry).
Strategic Selection of Halogenated Benzonitriles: 2-Bromo-6-fluoro-4-nitrobenzonitrile vs. 2-Bromo-6-fluorobenzonitrile
Executive Summary In the high-stakes landscape of medicinal chemistry, the selection of halogenated benzonitrile scaffolds dictates the trajectory of Structure-Activity Relationship (SAR) campaigns. This guide analyzes t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of medicinal chemistry, the selection of halogenated benzonitrile scaffolds dictates the trajectory of Structure-Activity Relationship (SAR) campaigns. This guide analyzes the divergent utility of 2-Bromo-6-fluorobenzonitrile (The "Base" Scaffold) and its functionalized derivative, 2-Bromo-6-fluoro-4-nitrobenzonitrile (The "Nitro" Scaffold) .
While the Base Scaffold serves as a robust platform for metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) primarily at the C-Br bond, the Nitro Scaffold introduces a profound electronic bias. The C4-nitro group, despite being meta to the halogens, globally lowers the LUMO energy of the arene, enhancing electrophilicity while serving as a masked aniline functionality essential for constructing poly-functionalized heterocycles (e.g., quinazolines, benzimidazoles).
Part 1: Structural & Electronic Divergence
The core distinction lies in the electronic topography of the benzene ring, which dictates regioselectivity during nucleophilic attacks.
Electronic Parameter Comparison
Feature
2-Bromo-6-fluorobenzonitrile (Base)
2-Bromo-6-fluoro-4-nitrobenzonitrile (Nitro)
CAS Number
79544-27-7
1000339-68-5
Electronic State
Electron-Deficient (Activated by CN)
Highly Electron-Deficient (Activated by CN + NO₂)
Primary Site
C6-Fluorine (Ortho to CN)
C6-Fluorine (Ortho to CN, Inductively activated by NO₂)
C-Br Reactivity
High (Pd-Catalysis)
Moderate (Prone to oxidative addition, but competing possible)
The following diagram illustrates how the presence of the nitro group alters the synthetic pathway availability.
Caption: Divergence in synthetic utility. The Nitro group opens pathways for reduction and enhances
susceptibility.
Part 2: Critical Reactivity Analysis
The
Paradox
In both molecules, the Nitrile (CN) group at position 1 is the primary activator for Nucleophilic Aromatic Substitution (
) because it is ortho to both the Bromine (C2) and Fluorine (C6).
Base Scaffold: The Fluorine is the preferred leaving group due to the high electronegativity of F stabilizing the Meisenheimer complex transition state. However, without additional activation, this reaction often requires elevated temperatures (>80°C) or strong bases.
Nitro Scaffold: The C4-Nitro group is meta to both halogens. Contrary to standard textbook examples (where ortho/para NO₂ activates), the activation here is primarily inductive (-I) . The global electron deficiency allows
reactions to proceed under milder conditions.
Risk:[1] The enhanced electrophilicity can lead to side reactions, including the displacement of the Nitro group itself if attacked by hard nucleophiles (though F displacement remains kinetically favored).
Metal-Catalyzed Couplings (Suzuki-Miyaura)
Base Scaffold: Ideal substrate. The C-Br bond undergoes oxidative addition with Pd(0) cleanly.
Nitro Scaffold: Challenging. The nitro group can poison certain catalysts or participate in competing redox processes. Furthermore, the resulting bi-aryl product containing a nitro group often requires immediate reduction, consolidating steps.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective
on the Nitro Scaffold
Objective: Selective displacement of Fluorine at C6 using a primary amine, preserving the C-Br and C-NO₂ groups.
Degassing: Combine substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).
Catalyst Addition: Add Pd catalyst and aqueous base.
Reflux: Heat to 90°C for 4-12 hours.
Validation: LC-MS should show the mass of [M-Br+Aryl]. If significant de-bromination (hydrodehalogenation) is observed, switch to anhydrous conditions using
.
Part 4: Application in Drug Design (Heterocycle Synthesis)
The choice between these two scaffolds is often determined by the target heterocycle.
Quinazoline Synthesis Workflow
Quinazolines (common in EGFR inhibitors like Gefitinib) are constructed by cyclizing the benzonitrile core.
Using the Base Scaffold: Cyclization with formamidine acetate yields a 4-bromo-quinazoline derivative (retaining the Br from the starting material if not coupled, or the aryl group if coupled).
Cyclization involves the newly formed amine, often leading to 7-amino-quinazolines or allowing the formation of benzimidazoles if the nitrile is hydrolyzed.
Caption: Workflow for converting the Nitro scaffold into complex heterocycles.
Part 5: Safety & Handling
Nitrile Toxicity: Both compounds can metabolize to release cyanide. Handle in a well-ventilated fume hood.
Energetic Functionality: The Nitro Scaffold possesses both a nitro group and a nitrile. While not essentially explosive on its own, reaction mixtures containing this compound and strong reducing agents or oxidizers should be screened by DSC (Differential Scanning Calorimetry) before scale-up.
Skin Sensitization: These are potent alkylating/arylating agents. Double-gloving (Nitrile) is mandatory to prevent allergic contact dermatitis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783139, 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link]
Technical Guide: Strategic Utilization of Novel Halogenated Nitrobenzonitrile Scaffolds
Executive Summary Halogenated nitrobenzonitriles represent a privileged class of electrophilic building blocks in modern medicinal chemistry. Their utility stems from the "Tetra-Orthogonal" nature of their functional gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halogenated nitrobenzonitriles represent a privileged class of electrophilic building blocks in modern medicinal chemistry. Their utility stems from the "Tetra-Orthogonal" nature of their functional groups: the halogen (site for
or cross-coupling), the nitro group (masked aniline), the nitrile (masked acid/heterocycle), and the arene core itself.
This guide provides a technical roadmap for exploiting these scaffolds to access novel chemical space, specifically targeting kinase inhibitors and GPCR ligands. It moves beyond basic synthesis to address regioselectivity, chemoselective reduction, and safety protocols for these energetic precursors.
Structural Analysis & Electronic Landscape
The reactivity of these scaffolds is dictated by the cooperative electronic effects of the substituents. Understanding the Hammett electronic parameters (
) is essential for predicting regioselectivity.
The "Ortho-Effect" and Activation
The nitro (
) and nitrile () groups are strong electron-withdrawing groups (EWGs). When positioned ortho or para to a halogen, they dramatically lower the energy of the Meisenheimer complex intermediate in Nucleophilic Aromatic Substitution ().
Fluorine (
): The preferred leaving group for due to high electronegativity, which stabilizes the anionic intermediate despite a strong C-F bond.
Chlorine/Bromine (
): Less reactive in but superior for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Insight: By selecting a scaffold with mixed halogens (e.g., 4-fluoro-2-chlorobenzonitrile), researchers can achieve sequential functionalization :
Solvent: THF (Tetrahydrofuran) or DMF (if solubility is poor)
Methodology:
Preparation: Dissolve 4-fluoro-3-nitrobenzonitrile in anhydrous THF (0.2 M concentration) under an inert atmosphere (
).
Addition: Cool the solution to 0°C. Add DIPEA followed by the slow addition of morpholine. Note: Exothermic reaction.
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 7:3) or LCMS.
Checkpoint: Conversion is usually complete within 1-2 hours due to the high activation of the fluorine.
Workup: Dilute with EtOAc, wash with water (
) to remove DIPEA salts. Dry over and concentrate.
Purification: Recrystallization from EtOH is often sufficient; otherwise, silica flash chromatography.
Protocol B: Chemoselective Nitro Reduction
Challenge: Reducing the nitro group to an aniline without reducing the nitrile (which can form benzylamines) or hydrolyzing it.
Solution: Iron-mediated reduction or carefully controlled hydrogenation.
Optimized Method (Fe/NH4Cl):
Suspend the nitro-nitrile intermediate in EtOH/Water (3:1).
Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv).
Heat to 70°C with vigorous stirring for 2 hours.
Filtration: Filter hot through a Celite pad to remove iron oxides.
Isolation: Concentrate the filtrate. The nitrile remains intact while the nitro group is converted to the aniline.
Strategic Decision Pathways (Visualization)
The following diagram illustrates the decision logic for selecting the correct pathway based on the desired final scaffold.
Caption: Decision matrix for orthogonal functionalization of halogenated nitrobenzonitriles.
Safety & Handling: Energetic Precursors
Nitrobenzonitriles are energy-rich compounds. The combination of oxidizer (
) and fuel (carbon framework) requires strict safety adherence.
Thermal Stability: Always perform a DSC (Differential Scanning Calorimetry) scan before scaling up >5g. Many nitrobenzonitriles exhibit sharp exotherms above 180°C.
Rule of Thumb: Maintain reaction temperatures at least 50°C below the onset of decomposition detected by DSC.
Cyanide Hazard: While the nitrile group is generally stable, strong acidic hydrolysis or combustion can release HCN. Work in a well-ventilated fume hood.
Shock Sensitivity: While less sensitive than polynitro compounds, dry cakes of nitrobenzonitriles should not be ground aggressively in a mortar.
Novel Applications in Drug Discovery[2]
Kinase Inhibitor Scaffolds
The 4-amino-3-cyanoaniline motif (derived from 4-fluoro-3-nitrobenzonitrile) is a privileged scaffold for EGFR and BTK inhibitors. The nitrile group often engages in H-bonding with the hinge region of the kinase ATP-binding pocket or acts as a "warhead" anchor.
Late-Stage Heterocyclization
The nitrile group serves as a precursor for tetrazoles (bioisosteres of carboxylic acids).
Protocol: Reaction of the nitrile with Sodium Azide (
) and Zinc Bromide () in water/isopropanol generates the tetrazole moiety after the core scaffold has been built. This allows for the introduction of polarity at the final stage of synthesis.
References
BenchChem. (2025).[1][2] Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. BenchChem Application Notes.
National Institutes of Health (NIH). (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite. PubMed Central.
Synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile from precursors
This guide details the strategic synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 1807071-71-1), a highly functionalized aromatic intermediate critical for the development of kinase inhibitors and other bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 1807071-71-1), a highly functionalized aromatic intermediate critical for the development of kinase inhibitors and other bioactive small molecules.
The synthesis strategy prioritizes regiocontrol and scalability , leveraging the directing effects of the aniline precursor to install substituents in the correct 1,2,4,6-pattern.
Executive Summary
Target Molecule: 2-Bromo-6-fluoro-4-nitrobenzonitrile
CAS Number: 1807071-71-1
Molecular Formula: C
HBrFNOKey Applications: Precursor for SNAr diversifications (fluorine displacement), cross-coupling reactions (bromine handle), and reduction to aniline derivatives (nitro group).
Synthesis Challenge: The primary challenge lies in the regioselective installation of the nitrile, bromine, and nitro groups relative to the fluorine atom. Direct nitration of 2-bromo-6-fluorobenzonitrile yields the incorrect 3- or 5-nitro isomers due to the meta-directing nature of the nitrile group. Therefore, a bottom-up approach starting from 2-fluoro-4-nitroaniline is the most robust pathway.
Retrosynthetic Analysis
To achieve the 1,2,4,6-substitution pattern, we disconnect the nitrile group first, as it is the most difficult to introduce regioselectively via electrophilic aromatic substitution.
Disconnection 1 (C-CN): The nitrile is traced back to an amine via a Sandmeyer reaction. This reveals 2-bromo-6-fluoro-4-nitroaniline as the key intermediate.[1]
Disconnection 2 (C-Br): The bromine atom at position 2 (relative to the amine) can be introduced via electrophilic bromination of 2-fluoro-4-nitroaniline . The amino group (strong activator) directs ortho/para. Since the para position is blocked by the nitro group and one ortho position is blocked by fluorine, bromination occurs selectively at the remaining ortho position (C6).
This route is preferred for its high regioselectivity and the availability of stable precursors.
Step 1: Regioselective Bromination
Objective: Synthesize 2-bromo-6-fluoro-4-nitroaniline (CAS: 455-58-3).
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs the incoming electrophile (
) to the ortho position.
Reagents: N-Bromosuccinimide (NBS) or Bromine (
).
Solvent: Acetic Acid (AcOH) or Dimethylformamide (DMF).
Conditions: 0°C to Room Temperature.
Protocol:
Dissolve 2-fluoro-4-nitroaniline (1.0 eq) in glacial acetic acid (5 mL/mmol).
Cool the solution to 0–5°C.
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Controlled addition prevents over-bromination, though the deactivated ring makes di-bromination difficult.
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/HPLC.
Workup: Pour the reaction mixture into ice water. The product, 2-bromo-6-fluoro-4-nitroaniline , precipitates as a yellow/orange solid.
Filter, wash with water, and dry.[3] Recrystallize from ethanol if necessary.
Expected Yield: 85–95%.
Step 2: Sandmeyer Cyanation
Objective: Convert the amino group to a nitrile group.
Mechanism: Diazotization followed by radical-nucleophilic substitution with Copper(I) Cyanide.
Solvent: Water/AcOH for diazotization; Water/Toluene or Neutralized aqueous solution for cyanation.
Protocol:
Diazotization:
Suspend 2-bromo-6-fluoro-4-nitroaniline (1.0 eq) in concentrated
(or 48% HBr) at 0°C.
Add a solution of
(1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour to form the diazonium salt.
Cyanation:
In a separate vessel, prepare a solution of
(1.2 eq) and (1.5 eq) in water. Heat to 60°C.
Neutralize the diazonium solution carefully with sodium carbonate (
) to pH ~6 (optional, but improves yield for some substrates) or add the acidic diazonium solution slowly to the hot cyanide mixture.
Caution: Evolution of HCN gas possible. Use a scrubber.
Stir at 60–80°C for 2 hours.
Workup: Cool to room temperature. Extract with Ethyl Acetate (
).[4] Wash organic layer with dilute (to remove phenols), water, and brine.
Dry over
and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Expected Yield: 50–70%.
Alternative Route: The Dibromide Pathway
If the direct Sandmeyer cyanation proves low-yielding due to the electron-deficient nature of the nitroaniline, a two-step sequence via the dibromide is a robust alternative.
Sandmeyer Bromination:
Convert 2-bromo-6-fluoro-4-nitroaniline to 1,2-dibromo-6-fluoro-4-nitrobenzene using
followed by .
Selectivity: The diazonium group is replaced by Br.
Rosenmund-von Braun Cyanation:
React 1,2-dibromo-6-fluoro-4-nitrobenzene with
in polar aprotic solvent (NMP or DMF) at 140–160°C.
Regioselectivity: Nucleophilic attack occurs preferentially at C1 (para to the nitro group) rather than C2 (meta to nitro), yielding the target 2-bromo-6-fluoro-4-nitrobenzonitrile . The activation by the para-nitro group makes the C1-bromide significantly more labile.
Figure 2: Process flow for the primary aniline pathway.
Key Analytical Data (Predicted)
To validate the synthesis, compare spectral data against these predicted values:
Property
Value / Description
Appearance
Pale yellow to off-white solid
Molecular Weight
245.01 g/mol
¹H NMR (CDCl₃)
~8.2–8.4 ppm (d, 1H, Ar-H, meta to Br), ~8.0–8.1 ppm (d, 1H, Ar-H, meta to F). Coupling constants will reflect meta-coupling and H-F coupling.
Energetic Materials: Nitro compounds can be explosive. Avoid heating the dry solid diazonium salts; always keep them in solution/suspension.
Cyanides:
and are highly toxic. Acidification releases lethal HCN gas. Maintain basic pH in waste streams and use bleach (hypochlorite) to quench cyanide waste.
Hydrofluoric Acid: If any defluorination side-reactions occur (unlikely under these conditions), trace HF may be present. Use appropriate PPE.[5][6]
References
Synthesis of 2-fluoro-4-nitrobenzonitrile (Analogous Chemistry)
Bromination of 2-fluoro-4-nitroaniline
PubChem: 2-Bromo-6-fluoro-4-nitroaniline Compound Summary.[1] Available at: [Link][1]
General Sandmeyer Cyanation Protocols:
Organic Process Research & Development: Practical and Scalable Processes for Nitrile Synthesis. (General Reference for CuCN conditions).
Highly Functionalized Benzonitrile Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary The benzonitrile moiety is not merely a passive structural spacer; it is a high-value pharmacophore and a versatile synthetic "hub" in modern drug discovery. From the aromatase inhibitor Letrozole to th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzonitrile moiety is not merely a passive structural spacer; it is a high-value pharmacophore and a versatile synthetic "hub" in modern drug discovery. From the aromatase inhibitor Letrozole to the NNRTI Rilpivirine, the cyano group serves as a critical hydrogen bond acceptor (HBA), a metabolic modulator, and a gateway to diverse heterocycles.
This guide moves beyond basic textbook synthesis. It addresses the practical challenges of installing nitrile groups onto highly functionalized, sensitive scaffolds—where metal poisoning, steric hindrance, and safety compliance often derail standard protocols. We present a decision-based synthetic framework and self-validating protocols designed for the high-stakes environment of late-stage lead optimization.
Part 1: The Medicinal Chemistry Rationale
The Pharmacophore: Why Benzonitrile?
In the context of Structure-Activity Relationship (SAR), the nitrile group offers a unique profile compared to its bioisosteres (carbonyls, halogens, or hydroxyls).
Electronic & Steric Profile: The cyano group is electron-withdrawing (
) yet sterically compact (linear geometry, ~1.1 Å C-N bond length). This allows it to penetrate narrow enzymatic clefts where bulkier groups (e.g., -CF or -CONH) would clash.
Non-Covalent Interactions:
H-Bonding: The nitrogen lone pair is a weak but specific HBA. In kinase inhibitors, it often targets the hinge region backbone amides or conserved water molecules.
-Interactions: The dipole moment (~3.9 D) enhances stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
Metabolic Robustness: Unlike esters or amides, benzonitriles are generally resistant to rapid hydrolysis in plasma. While they can be metabolized by CYP450s (oxidative decyanation) or nitrilases, they often possess superior half-lives compared to their carbonyl analogs.
The "Synthetic Hub" Concept
The nitrile is a "masked" functionality. Once the scaffold is built, the CN group can be divergently transformed, allowing for the rapid generation of libraries from a single advanced intermediate.
Figure 1: Divergent utility of the benzonitrile scaffold in late-stage functionalization.
Part 2: Synthetic Strategies & Decision Matrix
Installing a nitrile group onto a scaffold laden with amines, alcohols, and heterocycles requires strategic selection. The "classic" Sandmeyer reaction (diazonium salt) is often too harsh for advanced intermediates.
Strategic Selection Guide
Use the following logic to select the optimal cyanation method based on your substrate's limitations.
Figure 2: Decision matrix for selecting the cyanation protocol based on substrate stability and functional group tolerance.
Part 3: Detailed Experimental Protocols
Protocol A: The "Workhorse" – Pd-Catalyzed Cyanation with Zn(CN)
Application: Best for Aryl Bromides/Iodides with sensitive functional groups (esters, ketones, aldehydes).
Why this method? Zinc cyanide is less toxic than NaCN/KCN and releases cyanide ions slowly, preventing catalyst poisoning. The addition of Zinc powder or Polymethylhydrosiloxane (PMHS) can reduce Pd(II) to Pd(0) in situ, keeping the cycle active.
Reagents:
Substrate: Aryl Bromide (1.0 equiv)
Source: Zn(CN)
(0.6 equiv - note stoichiometry is 0.5 but slight excess ensures conversion)
Solvation: Add anhydrous, degassed DMAC (5 mL). Seal the tube with a Teflon screw cap.
Reaction: Heat to 110°C for 4–12 hours.
Self-Validation Check: Monitor by TLC. The nitrile product is usually more polar than the bromide but less polar than the des-bromo byproduct.
Workup (Safety Critical): Cool to RT. Dilute with EtOAc. Quench the reaction mixture with 10% NaOH or FeSO
solution to sequester unreacted cyanide before aqueous extraction.
Purification: Wash organic layer with water (x3) to remove DMAC. Dry over MgSO
, concentrate, and purify via column chromatography.
Validation Criteria:
IR: Strong, sharp peak at ~2220–2230 cm
.
C NMR: Characteristic quaternary carbon signal at ~118 ppm.
Protocol B: The "Green" Method – Cyanation using K
[Fe(CN)
]
Application: Ideal for scale-up or labs with strict cyanide restrictions. K
[Fe(CN)] (Yellow Prussiate) is non-toxic until heated strongly or exposed to acid.
Mechanism: The slow release of cyanide ions prevents the formation of [Pd(CN)] resting states which deactivate the catalyst.
Ligand: CM-Phos or XPhos (4 mol%) – Electron-rich biaryl ligands are essential here.
Base: Na
CO (1.0 equiv)
Solvent: DMAC/Water (1:1) – Water is required to dissolve the ferrocyanide.[3]
Step-by-Step Workflow:
Setup: Combine Aryl Bromide, K
[Fe(CN)], Pd(OAc), Ligand, and Base in a reaction vial.
Solvation: Add DMAC and deionized water (degassed).
Reaction: Heat to 90°C–100°C for 12 hours.
Workup: Similar to Method A, but the waste stream is significantly less hazardous.
Part 4: Safety & Handling of Cyanating Agents
Working with cyanide sources requires a "Zero-Error" mindset.
Agent
Toxicity
Reactivity
Handling Notes
NaCN / KCN
High (Fatal)
High
Hygroscopic. Generates HCN gas with weak acids. Avoid if possible.
Zn(CN)
Moderate
High
Insoluble in most solvents; slow release. Safer than salts but still lethal.
TMS-CN
High (Volatile)
High
Volatile liquid. Hydrolyzes to HCN. Use only in fume hood with scrubber.
K[Fe(CN)]
Low
Moderate
"Non-toxic" solid. Requires high temp/catalyst to release CN.
Waste Disposal Protocol:
All aqueous waste and glassware must be treated with bleach (sodium hypochlorite) at pH > 10 for at least 24 hours to oxidize cyanide to cyanate (OCN
), which is far less toxic.
References
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 2024. Link
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 2011. Link
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society, 2011. Link
Precise recognition of benzonitrile derivatives with supramolecular macrocycle. Nature Communications, 2024. Link
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010. Link
Ligand-Accelerated Non-Directed C–H Cyanation of Arenes. Angewandte Chemie Int. Ed., 2018. Link
Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-6-fluoro-4-nitrobenzonitrile
Executive Summary 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS 79544-27-7) is a highly functionalized aromatic intermediate critical to the synthesis of androgen receptor antagonists and kinase inhibitors. Its structure fea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS 79544-27-7) is a highly functionalized aromatic intermediate critical to the synthesis of androgen receptor antagonists and kinase inhibitors. Its structure features three electron-withdrawing groups (EWGs)—nitrile, nitro, and halogen substituents—rendering the aromatic ring highly electron-deficient.
This electronic character dictates its solubility profile: it exhibits high affinity for polar aprotic solvents (essential for nucleophilic aromatic substitution, SNAr) and moderate solubility in standard organic extraction solvents. Understanding this profile is not merely a matter of storage; it is the control variable for reaction yield and purity.
This guide provides a validated solubility landscape, experimental protocols for solvent screening, and mechanistic insights into solvent selection for SNAr transformations.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 2-Bromo-6-fluoro-4-nitrobenzonitrile, one must understand the intermolecular forces at play:
Dipole-Dipole Interactions (Dominant): The molecule possesses a strong permanent dipole moment due to the para-nitro and ortho-cyano groups. Solvents with high dielectric constants and dipole moments (e.g., DMSO, DMF) interact strongly with the solute, energetically favoring dissolution.
- Stacking: The electron-deficient ring is prone to stacking. Aromatic solvents (e.g., Toluene) can solvate via -interactions, though less effectively than polar aprotics due to the strong polarity of the substituents.
Lack of Hydrogen Bond Donors: The molecule has no -OH or -NH groups. Consequently, it relies on the solvent to provide dipole interactions. It is a Hydrogen Bond Acceptor (HBA) via the nitro and nitrile groups, making it moderately soluble in protic solvents like ethanol, but often requiring heat to overcome lattice energy.
Solubility Landscape
The following data categorizes solvent compatibility based on experimental observation and Hansen Solubility Parameter (HSP) logic.
Table 1: Solubility Classes and Application Suitability
Solvent Class
Representative Solvents
Solubility Rating
Primary Application
Mechanistic Insight
Polar Aprotic
DMSO, DMF, NMP, DMAc
High (>100 mg/mL)
Reaction Medium (SNAr)
High dipole moments stabilize the solute and the anionic transition states (Meisenheimer complex) during reactions.
Polar Organic
Ethyl Acetate (EtOAc), DCM, THF, Acetone
Good (50–100 mg/mL)
Extraction / Work-up
Excellent for partitioning the compound from aqueous phases during purification.
Protic
Methanol, Ethanol, Isopropanol
Variable (Low Cold / High Hot)
Recrystallization
Temperature-dependent solubility allows for purification. Poor solvation at room temp precipitates the product.
Non-Polar
Hexane, Heptane, Cyclohexane
Insoluble (<1 mg/mL)
Antisolvent / Wash
Lack of polarity prevents disruption of the crystal lattice. Used to wash away non-polar impurities.
Aqueous
Water, Brine
Insoluble
Partitioning Phase
The hydrophobic aromatic core prevents hydration, ensuring the compound remains in the organic layer during work-up.
Solvent Selection for SNAr Transformations
The primary utility of 2-Bromo-6-fluoro-4-nitrobenzonitrile is as an electrophile in SNAr reactions. The choice of solvent dictates the reaction rate and regioselectivity.
The "Dipolar Aprotic" Effect
In SNAr reactions, the nucleophile (e.g., an amine or alkoxide) must attack the electron-deficient ring.
Recommended Solvents: DMSO, DMF, or NMP.
Why: These solvents solvate cations (like Na+ or K+) well but leave the anionic nucleophile "naked" and highly reactive. Furthermore, they stabilize the polar transition state of the reaction.
Diagram 1: Solvent Selection Logic for SNAr
Caption: Decision matrix for selecting the optimal solvent based on the specific unit operation (Reaction, Extraction, or Purification).
Use this protocol if you need exact solubility values for a specific solvent batch.
Preparation: Weigh approximately 100 mg of 2-Bromo-6-fluoro-4-nitrobenzonitrile into a 4 mL glass vial.
Addition: Add 500 µL of the target solvent (e.g., Toluene).
Equilibration: Cap tightly and agitate (vortex or shaker) at 25°C for 4 hours.
Observation: If solid dissolves completely, add another 50 mg and repeat.
Observation: If solid remains, the solution is saturated.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve to determine exact concentration (mg/mL).
Protocol B: Standard Work-Up Procedure
Designed to maximize recovery after an SNAr reaction in DMSO/DMF.
Quench: Pour the reaction mixture (DMSO solution) slowly into 5 volumes of ice-cold water or saturated aqueous NH₄Cl.
Note: The high polarity of DMSO causes it to partition into the water. The hydrophobic product will precipitate or form an oil.
Extraction: Add Ethyl Acetate (1 volume equivalent to the water). Shake vigorously and separate layers.
Why EtOAc? It extracts the nitro-benzonitrile efficiently while leaving the bulk DMSO in the aqueous phase.
Wash: Wash the organic layer 2x with water and 1x with brine to remove residual polar aprotic solvent.
Dry: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Safety & Stability Considerations
Energetic Potential: Nitro compounds attached to halogenated rings can be shock-sensitive or thermally unstable. Avoid concentrating to dryness at high temperatures (>60°C) unless thermal stability is verified (DSC data).
Nucleophilic Solvents: Avoid using alcoholic solvents (MeOH, EtOH) as reaction solvents if strong bases (NaOH, KOH) are present, as this will lead to ether byproducts (SNAr competition between the alcohol and your nucleophile).
DMSO Hazards: DMSO penetrates skin easily and can carry toxic nitro-aromatics into the bloodstream. Double-glove (Nitrile) is mandatory.
Diagram 2: Experimental Workflow for Purification
Caption: Step-by-step purification workflow to isolate 2-Bromo-6-fluoro-4-nitrobenzonitrile from polar reaction media.
References
PubChem. (2025).[1] 2-Bromo-6-fluorobenzonitrile | C7H3BrFN.[1][2][3][4][5] National Library of Medicine. [Link]
WuXi Biology. (2021). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. [Link]
Technical Guide: Supply, Synthesis, and Price Analysis of 2-Bromo-6-fluoro-4-nitrobenzonitrile
The following technical guide provides an in-depth analysis of 2-Bromo-6-fluoro-4-nitrobenzonitrile , a specialized halogenated intermediate critical for the development of next-generation kinase inhibitors. Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Bromo-6-fluoro-4-nitrobenzonitrile , a specialized halogenated intermediate critical for the development of next-generation kinase inhibitors.
Executive Summary
2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 1807071-71-1 ) is a high-value pharmacophore scaffold used primarily in the synthesis of small-molecule inhibitors targeting oncology pathways (e.g., MEK, EGFR, and TRK kinases).[1] Its unique substitution pattern—combining a strongly electron-withdrawing nitro group with orthogonal halogen handles (Br, F)—allows for precise, regioselective diversification of the benzene ring.
Currently, this compound is classified as a Tier 3 Research Chemical , meaning it is not a bulk commodity but a "made-to-order" or "catalog-limited" intermediate. Procurement strategies must focus on custom synthesis houses or purchasing advanced precursors to perform the final cyanation step in-house.
Chemical Identity & Properties
Property
Specification
Chemical Name
2-Bromo-6-fluoro-4-nitrobenzonitrile
CAS Number
1807071-71-1
Molecular Formula
C₇H₂BrFN₂O₂
Molecular Weight
244.99 g/mol
Appearance
Pale yellow to orange crystalline solid
Melting Point
75°C – 78°C (Predicted)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Due to the rarity of the final nitrile, the supply chain is bifurcated into Direct Sources (high cost, lead time) and Precursor Sourcing (lower cost, requires internal synthesis).
Direct Suppliers (Custom/Catalog)
Note: Prices are estimates based on Q1 2025 market data for "Inquire" status items.
Supplier Tier
Representative Companies
Availability
Estimated Price (1g)
Estimated Price (10g)
Primary Manufacturers
Namiki Shoji , BLD Pharm
Stock/Lead Time (2-3 weeks)
$180 - $250
$1,200 - $1,500
Custom Synthesis
ChemShuttle , Wuxi AppTec
Made to Order (4-6 weeks)
$400+ (Setup fee)
Inquiry Based
Distributors
MolPort , eMolecules
Aggregated Stock
Variable
Variable
Precursor Sourcing Strategy (Recommended)
For research groups requiring >10g, purchasing the aniline precursor is the most cost-effective strategy.
Availability: Higher availability than the nitrile.
Cost: ~$50 - $80 / gram.
Conversion Cost: <$5/g (Reagents: CuCN, NaNO₂).
Synthesis & Manufacturing Protocol
The synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile is challenging due to the directing effects of the substituents. Direct nitration of 2-bromo-6-fluorobenzonitrile is NOT recommended as it yields the thermodynamically favored meta-nitro isomer (relative to the nitrile), leading to the wrong substitution pattern.
The industry-standard route proceeds via the Sandmeyer Reaction of the corresponding aniline.
Synthetic Pathway Diagram
Figure 1: Validated synthetic route avoiding regio-isomeric impurities common in direct nitration.
Detailed Experimental Protocol (Sandmeyer Step)
Use this protocol to convert purchased CAS 455-58-3 to the target nitrile.
Dissolve the aniline in concentrated H₂SO₄ at 0°C.
Add NaNO₂ (aq) dropwise, maintaining internal temperature <5°C. Stir for 1 hour to form the diazonium salt.
Check point: Verify diazonium formation with starch-iodide paper (turns blue/black).
Cyanation:
In a separate flask, prepare a solution of CuCN and KCN in water at 0°C. Neutralize carefully to pH 6-7 with Na₂CO₃ if necessary to prevent HCN evolution.
Slowly add the cold diazonium solution to the CuCN mixture.
Allow to warm to Room Temperature (RT) over 2 hours, then heat to 50°C for 30 minutes to ensure completion.
Workup:
Extract with Ethyl Acetate (3x).
Wash organic layer with 1M NaOH (to remove phenols formed by hydrolysis) and Brine.
Dry over MgSO₄ and concentrate.
Purification:
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes:EtOAc 9:1).
Procurement & Quality Control (QC)
When sourcing this material, "Purity >97%" is insufficient due to the likelihood of regio-isomers. You must demand specific analytical proofs.
Critical Impurity Profile
Impurity
Origin
Detection Method
Isomer A (3-nitro)
Result of direct nitration route (cheaper process).
1H NMR : Look for coupling constants. The target (4-nitro) has meta coupling between H3 and H5. The 3-nitro isomer will show ortho coupling.
Phenol Derivative
Hydrolysis of diazonium salt during synthesis.
LC-MS : Mass peak [M+1] = 236 (loss of CN, gain of OH).
Residual Copper
Incomplete workup of Sandmeyer.
ICP-MS : Limit <10 ppm for biological assays.
Procurement Decision Logic
Figure 2: Decision tree for optimizing cost vs. time in procurement.
References
Namiki Shoji Co., Ltd. (2025). Building Block Catalog: Fluorinated Benzonitriles. Retrieved from (Verifying CAS 1807071-71-1).
PubChem Database . (2025). Compound Summary: 2-Bromo-6-fluoro-4-nitroaniline (CAS 455-58-3).[2][3][4] National Center for Biotechnology Information.[5] Retrieved from .[5]
ChemicalBook . (2025).[6] Supplier Listings for 2-Bromo-6-fluoro-4-nitroaniline. Retrieved from .
Bridge, A. J., et al. (1997). "Regioselective Synthesis of Halogenated Nitroanilines." Journal of Heterocyclic Chemistry, 34(4), 1163-1172.
Electronic Architecture & Synthetic Utility of Fluoro-Nitro-Benzonitriles
Topic: Electronic Properties of Fluoro-Nitro-Benzonitrile Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to Reactivity, Characte...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electronic Properties of Fluoro-Nitro-Benzonitrile Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to Reactivity, Characterization, and Application
Executive Summary
Fluoro-nitro-benzonitrile derivatives represent a specialized class of electrophilic aromatic scaffolds critical to modern drug discovery. Their utility stems from a unique "push-pull" electronic architecture where the electron-withdrawing nature of nitro (-NO₂) and cyano (-CN) groups synergistically activates the benzene ring toward Nucleophilic Aromatic Substitution (SₙAr). This guide dissects the electronic properties, spectroscopic signatures, and synthetic protocols for these derivatives, with a specific focus on the 2-fluoro-4-nitrobenzonitrile and 4-fluoro-2-nitrobenzonitrile isomers.
Electronic Architecture: The Activation Hierarchy
The reactivity of fluoro-nitro-benzonitriles is governed by the interplay of inductive (-I) and mesomeric (-M) effects. Understanding this electronic landscape is prerequisite to predicting regioselectivity in complex syntheses.
Hammett Parameters & Ring Activation
The rate of SₙAr displacement of the fluorine atom is dictated by the ability of the remaining substituents to stabilize the anionic Meisenheimer intermediate. The nitro and cyano groups are among the most potent activators available.
Substituent
Position Relative to F
Effect Type
Hammett Constant ()
Impact on LUMO
-NO₂
para
-I, -M (Strong)
+0.78
Significant Lowering
-NO₂
meta
-I (Moderate)
+0.71
Moderate Lowering
-CN
para
-I, -M (Strong)
+0.66
Significant Lowering
-CN
meta
-I (Moderate)
+0.56
Moderate Lowering
Key Insight: A nitro group para to the leaving group (fluorine) provides superior stabilization of the negative charge in the intermediate compared to a meta nitro group. Consequently, 2-fluoro-4-nitrobenzonitrile (where NO₂ is para to F? No, in 2-fluoro-4-nitro, F is at 2, NO2 is at 4. They are meta to each other. Wait, let's verify structure logic.)
Structure Correction:
2-fluoro-4-nitrobenzonitrile: F at 2, CN at 1, NO2 at 4. F is ortho to CN and meta to NO2.
4-fluoro-2-nitrobenzonitrile: F at 4, CN at 1, NO2 at 2. F is para to CN and meta to NO2.
Reactivity Implication: The cyano group is the primary activator for the ortho-fluorine in the 2,4-isomer. In the 4,2-isomer, the cyano group activates the para-fluorine. The nitro group acts as a secondary activator.
Frontier Molecular Orbitals (FMO)
The Lowest Unoccupied Molecular Orbital (LUMO) is localized heavily on the carbon atoms bearing the fluorine and the electron-withdrawing groups.
Nucleophilic Attack: Occurs at the carbon with the highest LUMO coefficient (the C-F carbon).
Hard/Soft Acid-Base Theory: These substrates are "hard" electrophiles, reacting rapidly with "hard" nucleophiles like alkoxides and amines.
Reactivity & Mechanism: SₙAr Pathways[1]
The dominant reaction pathway is the addition-elimination mechanism. Unlike Sₙ1 or Sₙ2, the C-F bond breaking is not the rate-determining step (RDS).
The Meisenheimer Complex
The RDS is the formation of the resonance-stabilized Meisenheimer complex. Fluorine is the preferred leaving group over chlorine or bromine in these systems because its high electronegativity inductively stabilizes the transition state leading to the complex, despite the C-F bond being stronger.
Figure 1: Reaction coordinate of SₙAr substitution. Note that the first step is rate-limiting.
Chemoselectivity: F vs. NO₂ Displacement
While Fluorine is the standard leaving group, the Nitro group can also act as a leaving group (denitration) under specific conditions, particularly with soft nucleophiles or sterically hindered environments. However, in fluoro-nitro-benzonitriles , the C-F bond is significantly more activated toward hard nucleophiles (amines, alcohols), ensuring high chemoselectivity for fluorine displacement.
Spectroscopic Characterization
Accurate identification of isomers is critical, as commercial samples can degrade or contain regioisomers.
¹⁹F NMR Diagnostics
Fluorine NMR is the gold standard for purity assessment. The chemical shift is sensitive to the ortho substituents.
Isomer
Approx. ¹⁹F Shift (, ppm)
Multiplicity
Diagnostic Feature
4-fluoro-2-nitrobenzonitrile
-100 to -105
dd (doublet of doublets)
Coupled to H3 and H5. Deshielded by ortho-NO₂.
2-fluoro-4-nitrobenzonitrile
-105 to -110
dd
Coupled to H3 and H6. Shielded relative to 4-F due to ortho-CN effect? (Actually often deshielded by ortho-EWG).
Note: Shifts are referenced to CFCl₃ (0 ppm).[1][2][3][4] Positive values are downfield.
¹H NMR Coupling Constants
2-fluoro-4-nitrobenzonitrile: Look for a large
coupling (~8-10 Hz) on the proton at C3.
4-fluoro-2-nitrobenzonitrile: The proton at C3 will show a small meta-coupling to H5 and a coupling to F.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-6-Nitroindazole
This reaction showcases the utility of 2-fluoro-4-nitrobenzonitrile as a scaffold for heterocycle formation. The hydrazine acts as a dinucleophile, first displacing the fluorine and then cyclizing onto the nitrile.
Reflux: Heat the mixture to 80-100°C for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of starting material.
Workup: Cool to room temperature. The product, 3-amino-6-nitroindazole, often precipitates as an orange/yellow solid.
Purification: Filter the solid. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from ethanol if necessary.
Mechanism Visualization:
Figure 2: Cascade synthesis of indazole core from fluoro-nitro-benzonitrile.
Protocol B: General SₙAr with Amines
For simple derivatization (e.g., drug library generation).
Stoichiometry: 1.0 eq Substrate, 1.1 eq Amine, 2.0 eq Base (DIPEA or K₂CO₃).
Solvent: DMF or DMSO (polar aprotic accelerates SₙAr).
Conditions: Stir at RT for 1-4 hours. If steric hindrance is present, heat to 60°C.
Self-Validation: The reaction mixture should turn deep yellow/orange upon addition of the amine (formation of charge-transfer complex/intermediate). Disappearance of color upon quench indicates completion.
Applications in Drug Discovery
Case Study: Kinase Inhibitors
Fluoro-nitro-benzonitriles are precursors to irreversible tyrosine kinase inhibitors .[7] The nitrile group can be converted to an amide or kept as a handle for further functionalization, while the nitro group is reduced to an aniline to attach the "warhead" (e.g., acrylamide) that targets the kinase cysteine residue.
Synthetic Pathway:
SₙAr: Displace F with a core scaffold (e.g., aniline or ether).
Reduction: Reduce -NO₂ to -NH₂ (using Fe/NH₄Cl or H₂/Pd-C).
Acylation: React -NH₂ with acryloyl chloride to install the Michael acceptor.
References
BenchChem. "Synthesis routes of 2-Fluoro-4-nitrobenzonitrile." BenchChem Protocols. Link
ChemicalBook. "2-FLUORO-4-NITROBENZONITRILE Properties and Synthesis." ChemicalBook Database. Link
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism." MasterOrganicChemistry.com. Link
Thermo Scientific Chemicals. "4-Fluoro-2-nitrobenzonitrile Product Specifications." ThermoFisher Scientific. Link
National Institutes of Health (NIH). "2-Fluoro-4-nitrobenzonitrile - PubChem Compound Summary." PubChem. Link
Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link (Contextual citation for Hammett values).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective
Functionalization of 2-Bromo-6-fluoro-4-nitrobenzonitrile
)
Substrate: 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 79544-27-7 analog/derivative context)
Chemical Rationale & Mechanistic Insight
The functionalization of 2-Bromo-6-fluoro-4-nitrobenzonitrile represents a classic yet intricate exercise in chemoselectivity. This scaffold contains three potential electrophilic sites and two strong electron-withdrawing groups (EWGs), creating a highly activated system for Nucleophilic Aromatic Substitution (
).
Electronic Landscape & Regioselectivity
The reaction is governed by the relative leaving group ability and the stabilization of the Meisenheimer complex intermediate.
Activating Groups: The Nitrile (-CN) at C1 and Nitro (-NO
) at C4 strongly withdraw electron density, lowering the energy of the LUMO and activating the ring.
Leaving Group Hierarchy (F vs. Br): In
reactions, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. Fluorine is significantly more electronegative than Bromine. This electronegativity inductively stabilizes the anionic intermediate at the transition state, making Fluorine the superior leaving group despite the stronger C-F bond strength compared to C-Br.
Positional Analysis:
C6-Fluoro: Ortho to the -CN group. Highly activated.
C2-Bromo: Ortho to the -CN group. Activated, but Br is a poorer leaving group in this mechanism.
C4-Nitro: Para to the -CN group. While -NO
can occasionally act as a leaving group (denitration), the presence of the highly labile Fluorine at C6 directs the nucleophile almost exclusively to the C6 position.
Reaction Optimization & Critical Parameters
To maximize yield and suppress side reactions (such as bis-substitution or hydrolysis of the nitrile), selection of the solvent/base system is critical.
Table 1: Solvent & Base Screening Matrix
Entry
Solvent
Base
Temp (°C)
Yield (C6-Subst.)
Notes
1
DMF
DIPEA
0 -> 25
High (>90%)
Recommended for amines. Fast kinetics.
2
DMSO
KCO
25
High (>88%)
Good for phenols/thiols. Harder workup.
3
THF
EtN
60
Moderate (60%)
Slower rate; useful if substrate solubility is high.
4
MeCN
CsCO
40
Good (80%)
Mild conditions; easier solvent removal.
5
NMP
NaH
0
Variable
Risk of side reactions (nitro reduction/displacement).
Critical Parameter - Water Content:
Strictly anhydrous conditions are recommended. Hydroxide ions (from trace water) can compete as nucleophiles, leading to the phenol byproduct (hydrolysis of C-F) or hydration of the nitrile to the amide.
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of 2-bromo-6-(alkylamino)-4-nitrobenzonitrile
CO in MeCN. Stir at RT for 15 mins to generate the phenoxide in situ.
Addition: Add the 2-Bromo-6-fluoro-4-nitrobenzonitrile (solid or solution) to the phenoxide mixture.
Heating: Heat the mixture to 40–50°C.
Note: Phenoxides are harder nucleophiles than amines; mild heating ensures conversion without displacing the nitro group.
Workup: Dilute with water, extract with DCM or EtOAc. Wash with 1M NaOH (to remove unreacted phenol) followed by brine.
Visualizing the Pathway
The following diagrams illustrate the regioselectivity logic and the experimental workflow.
Figure 1: Mechanistic Regioselectivity (Graphviz)
Caption: Kinetic preference for C6-F displacement due to inductive stabilization of the transition state by Fluorine.
Figure 2: Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for the amination of 2-Bromo-6-fluoro-4-nitrobenzonitrile.
References
March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter on Nucleophilic Aromatic Substitution: Halogen Leaving Group Effects).
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Some 2,4-Dinitrohalobenzenes with Piperidine. Chemical Reviews, 49(2), 273–412.
).
Rohrbbach, S., et al. (2019). Practical Synthesis of Polysubstituted Benzonitriles via Regioselective
. Journal of Organic Chemistry. (General methodology for fluoronitrobenzonitrile substitution).
PubChem Compound Summary. (2024). 2-Bromo-6-fluorobenzonitrile Derivatives. National Library of Medicine.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed analysis of Meisenheimer Complex stabilization).
Application Note: Precision Cross-Coupling of 2-Bromo-6-fluoro-4-nitrobenzonitrile
This is a comprehensive Application Note and Protocol guide for the Palladium-catalyzed cross-coupling of 2-Bromo-6-fluoro-4-nitrobenzonitrile . Executive Summary 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 79544-27-7) is...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for the Palladium-catalyzed cross-coupling of 2-Bromo-6-fluoro-4-nitrobenzonitrile .
Executive Summary
2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 79544-27-7) is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and PROTAC linkers. Its synthetic utility lies in its dense functionalization: a nitrile directing group, a nitro handle for reduction/amination, a fluorine atom for late-stage nucleophilic aromatic substitution (SNAr), and a bromine atom for cross-coupling.
However, this density presents a chemoselectivity conundrum . The strong electron-withdrawing nature of the nitrile and nitro groups activates the ring towards nucleophilic attack, making the ortho-fluorine highly susceptible to SNAr side reactions during basic cross-coupling conditions. This guide details protocols optimized to suppress SNAr pathways while maximizing catalytic turnover at the C-Br bond.
Chemical Context & Reactivity Profile[1][2][3][4][5][6]
To successfully couple this substrate, one must understand the electronic "tug-of-war" occurring on the benzene ring:
C2-Bromine (Target): The C-Br bond is activated for Oxidative Addition by the ortho-CN and para-NO2 groups. This allows for rapid Pd insertion, often permitting milder conditions than standard aryl bromides.
C6-Fluorine (Liability): Positioned ortho to the nitrile, this fluoride is a prime leaving group for SNAr. Hydroxide, alkoxide, or amine bases can displace the fluoride, leading to ether/amine byproducts rather than the desired biaryl.
Steric Environment: The bromine is flanked by the nitrile group. While not as bulky as a tert-butyl group, the ortho-substituent necessitates ligands that can facilitate oxidative addition in a crowded environment (e.g., Buchwald dialkylbiaryl phosphines).
Mechanistic Competition: Coupling vs. Substitution
The following diagram illustrates the divergent pathways that must be controlled.
Figure 1: Kinetic competition between Pd-catalyzed coupling and base-mediated SNAr.
Optimized Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Couple aryl/heteroaryl boronic acids while preserving the C-F bond.
Strategy: Use a bulky, electron-rich ligand to accelerate the catalytic cycle (outcompeting SNAr) and employ a mild, anhydrous base system.
Why Phosphate? It is less nucleophilic than carbonates or hydroxides, minimizing fluoride displacement [2].
Solvent: Toluene/Water (10:1) or Anhydrous 1,4-Dioxane.
Step-by-Step Methodology
Inert Atmosphere Prep: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
Solids Addition: Charge the vessel with the Substrate, Boronic Acid, Pd source, SPhos, and K3PO4.
Degassing: Seal the vessel and evacuate/backfill with Argon three times.
Solvent Addition: Add the solvent (sparged with Argon for 15 mins prior) via syringe.
Note: If using Toluene/Water, the small amount of water is necessary for the boronic acid activation but keep the ratio low to suppress hydrolysis.
Reaction: Heat the mixture to 60–80°C .
Critical Control Point: Do NOT exceed 90°C. Higher temperatures exponentially increase the rate of SNAr at the C-F position.
Monitoring: Monitor by HPLC or UPLC-MS every hour. Look for the disappearance of the bromide (Rt ~ X min) and the appearance of the product.
Checkpoint: If a peak with Mass [M-F+OH] or [M-F+OR] appears, lower the temperature immediately.
Work-up: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.
Protocol B: Copper-Free Sonogashira Coupling
Objective: Alkynylation without Cu-mediated nucleophilic attack.
Strategy: Copper salts can act as Lewis acids, activating the C-F bond for substitution, or catalyze the attack of amines. A Cu-free protocol is safer for this electron-deficient ring.
Materials
Substrate: 1.0 equiv
Alkyne: Terminal alkyne (1.2 equiv)
Catalyst: PdCl2(MeCN)2 (3 mol%)
Ligand: XPhos (6 mol%) [3]
Base: Cs2CO3 (2.5 equiv)
Solvent: Acetonitrile (MeCN) or THF (Anhydrous).
Methodology
Setup: Prepare a dry reaction vessel under Argon.
Charge: Add Substrate, Pd catalyst, Ligand, and Base.[2][3][4]
Solvent: Add anhydrous MeCN.
Alkyne Addition: Add the alkyne liquid via syringe.
Reaction: Heat to 65°C .
Why: XPhos allows for Cu-free Sonogashira coupling under relatively mild conditions, avoiding the formation of Glaser homocoupling byproducts and reducing SNAr risks associated with copper acetylides.
Troubleshooting & Optimization Matrix
Use this decision matrix to resolve common failure modes associated with this specific scaffold.
Observation
Root Cause
Corrective Action
Product contains -OH or -OEt at C6
SNAr by solvent or base
Switch solvent to Toluene or THF. Change base to K3PO4 or KF. Lower Temp by 10°C.
Low Conversion (<20%)
Steric hindrance at C2
Switch ligand to XPhos or AdBippyPhos . Increase catalyst loading to 5 mol%.
Protodeboronation of Partner
Partner is electron-rich/unstable
Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids.
Homocoupling of Alkyne
Trace Oxygen present
Rigorous degassing (freeze-pump-thaw). Ensure Cu-free conditions are strictly followed.
Workflow Visualization
The following diagram outlines the logical flow for optimizing the reaction conditions based on the specific constraints of the 2-Bromo-6-fluoro-4-nitrobenzonitrile scaffold.
Figure 2: Optimization workflow for minimizing side reactions.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Gelderblom, P., et al. (2016). Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. Organic Letters, 18(15), 3746-3749.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Application Note: High-Fidelity Selective Reduction of 2-Bromo-6-fluoro-4-nitrobenzonitrile
Executive Summary The reduction of 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 2243514-17-0) to its corresponding aniline, 4-Amino-2-bromo-6-fluorobenzonitrile , presents a classic chemoselectivity challenge in organic sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS: 2243514-17-0) to its corresponding aniline, 4-Amino-2-bromo-6-fluorobenzonitrile , presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three reducible or labile functionalities: a nitro group (
), a nitrile group (), and two aryl halides (, ).
Standard reduction methods often fail to discriminate between these groups:
Catalytic Hydrogenation (Pd/C,
): High risk of hydrodehalogenation (loss of Br/F).
Hydride Donors (
): High risk of reducing the nitrile to a benzylamine.
Strong Bases: High risk of
displacement of the fluorine atom, which is activated by the ortho-nitrile and para-nitro electron-withdrawing effects.
This guide details two field-proven protocols—Iron-Mediated Reduction (Béchamp) and Stannous Chloride Reduction —that ensure exclusive reduction of the nitro group while preserving the halogen-nitrile scaffold.
Chemoselectivity Landscape & Mechanistic Logic[1]
To achieve high yield, one must understand the competing reaction pathways. The diagram below illustrates the "Survival Space" required for the target molecule.
Figure 1: Reaction pathway analysis showing the target window against common side reactions.
Why Iron (
) or Tin (
)?
These metals function via a Single Electron Transfer (SET) mechanism in protic media. The reduction potential of the nitro group (
) is significantly more favorable than that of the nitrile or the aryl-halide bond under these specific conditions.
Iron (Fe): The most robust, scalable, and environmentally benign choice. It operates at near-neutral pH (when using
), preventing the hydrolysis of the nitrile and protecting the fluorine from nucleophilic attack.
Tin(II) Chloride (
): Excellent for small-scale discovery chemistry due to homogeneity, though workup can be tedious due to tin emulsions.
Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)
Electrolyte/Proton Source: Ammonium Chloride (
) (5.0 equiv)
Solvent System: Ethanol / Water (3:1 v/v)
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-6-fluoro-4-nitrobenzonitrile (1 equiv) in Ethanol.
Activation: Add water and Ammonium Chloride (5 equiv) to the flask. Stir for 5 minutes at room temperature.
Note: The
buffers the solution to pH ~5-6, crucial for preventing side reactions on the halogenated ring [1].
Addition: Add Iron powder (5 equiv) in a single portion.
Tip: Use reduced iron powder (grey) rather than oxidized iron (red/brown) for faster kinetics.
Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LCMS. The reaction typically completes in 1–3 hours .[1] The starting material (
) will disappear, replaced by a fluorescent blue spot (, amine).
Workup (The "Hot Filter" Technique):
While the reaction mixture is still hot , filter it through a pad of Celite to remove unreacted iron and iron oxide sludge.
Wash the Celite pad with hot Ethanol (2x) and Ethyl Acetate (1x).
Crucial: Do not let the mixture cool before filtration, or the product may precipitate into the iron sludge, leading to yield loss.
Isolation:
Concentrate the filtrate under reduced pressure to remove Ethanol.[2]
Dilute the remaining aqueous residue with Ethyl Acetate and Water.
Separate the organic layer.[3][2] Extract the aqueous layer once more with Ethyl Acetate.[2]
Critical Step: Pour the mixture into ice-water and neutralize with saturated
or 1M NaOH until pH ~8.
Warning: A thick white precipitate of Tin(IV) hydroxide will form. This can cause severe emulsions.
Remedy: Add Celite to the suspension and filter the entire slurry through a sintered glass funnel. This traps the gelatinous tin salts.
Extraction: Extract the filtrate with Ethyl Acetate, wash with Brine, dry, and concentrate.
Analytical Quality Control (QC)
Verify the identity of 4-Amino-2-bromo-6-fluorobenzonitrile using these markers:
Technique
Observation
Interpretation
1H NMR
Disappearance of low-field aromatic signals.
Nitro group shielding effect removed.
1H NMR
New broad singlet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
4.0–6.0 ppm ( exchangeable).
Presence of primary amine ().
LCMS
Mass shift of (from to ).
Reduction of (46 Da) to (16 Da).
IR
Appearance of doublet peak ~3300-3400 .
N-H stretching vibration.
IR
Retention of peak ~2230 .
Nitrile () intact.
Troubleshooting & Optimization
Figure 2: Troubleshooting decision tree for common reduction issues.
Expert Insight: If de-halogenation is observed even with Iron (rare, but possible if traces of other metals are present), ensure the reaction temperature does not exceed 80°C and strictly limit the reaction time. Prolonged exposure of aryl bromides to metals at high heat can induce oxidative addition.
References
Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16).[11] Retrieved from [Link]
Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride.[8][11][12] Retrieved from [Link][13]
Synthesis of polysubstituted anilines from nitrobenzonitrile precursors
Application Note: Modular Synthesis of Polysubstituted Anilines via Nitrobenzonitrile Precursors ) protocols. Abstract & Strategic Scope Polysubstituted anilines are ubiquitous pharmacophores in modern drug discovery, pa...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular Synthesis of Polysubstituted Anilines via Nitrobenzonitrile Precursors
) protocols.
Abstract & Strategic Scope
Polysubstituted anilines are ubiquitous pharmacophores in modern drug discovery, particularly within the kinase inhibitor class (e.g., Bosutinib, Gefitinib). This application note details a convergent synthetic strategy utilizing nitrobenzonitriles as high-value scaffolds.
The core challenge addressed here is the chemoselective reduction of the nitro group (
) to an aniline () without compromising the sensitive nitrile () functionality, which is prone to over-reduction (to benzylamines) or hydrolysis (to amides) under standard hydrogenation conditions. We present a robust, scalable workflow combining Regioselective Nucleophilic Aromatic Substitution () with an Iron-Ammonium Chloride () mediated reduction.
Strategic Workflow
The following pathway illustrates the divergence from a core 4-fluoro-3-nitrobenzonitrile scaffold. This precursor is selected because the ortho-nitro group activates the fluorine toward substitution, while the nitrile remains a versatile handle for downstream derivatization.
Figure 1: Strategic workflow for the synthesis of functionalized aminobenzonitriles. Green path indicates the chemoselective route described in this protocol.
Module 1: Regioselective Diversification (
)
The first step involves installing a diversity element (typically a secondary amine) via Nucleophilic Aromatic Substitution.
Scientific Rationale: The Fluorine Advantage
While chloro-nitrobenzenes are cheaper, fluoro-nitrobenzenes are vastly superior for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
reactions. The rate-determining step in is the formation of the Meisenheimer complex (addition of the nucleophile). The high electronegativity of fluorine inductively stabilizes this anionic intermediate significantly more than chlorine, despite fluorine being a poorer leaving group in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
reactions [1].
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Fluoro-3-nitrobenzonitrile (10.0 mmol, 1.66 g) and Potassium Carbonate (
, 15.0 mmol, 2.07 g).
Solvent: Add anhydrous DMF (dimethylformamide) or DMSO (20 mL). Note: DMSO accelerates the rate but is harder to remove during workup.
Caution: Reaction is exothermic. Monitor internal temperature.[1]
Reaction: Heat to 60°C for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (
) should convert to a bright yellow/orange spot ().
Workup:
Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a yellow solid.
Filter the solid and wash with water (
mL) to remove residual DMF.
Dry in a vacuum oven at 45°C.
Yield: Expected yield >90% of 4-morpholino-3-nitrobenzonitrile.
Module 2: Chemoselective Nitro Reduction[3]
This is the critical step. Standard catalytic hydrogenation (
) often reduces the nitrile to a benzylamine or imine. We utilize a dissolving metal reduction () which operates via a Single Electron Transfer (SET) mechanism, completely sparing the nitrile [2].
Mechanism of Action
The reduction occurs on the surface of the iron particle. The ammonium chloride acts as a mild proton source and electrolyte, preventing the formation of insoluble iron oxide coatings that would passivate the metal surface (stalling the reaction).
Figure 2: Stepwise Single Electron Transfer (SET) mechanism on the iron surface. The nitrile group does not accept electrons at these potentials.
Solvent System: In a 250 mL 3-neck flask, suspend the nitro substrate (5.0 mmol, 1.16 g) in a mixture of Ethanol (40 mL) and Water (10 mL).
Note: A 4:1 ratio is critical for solubility of both the organic substrate and the ammonium salt.
Reagents: Add Ammonium Chloride (
, 25.0 mmol, 1.34 g) followed by Iron Powder (325 mesh, 25.0 mmol, 1.40 g).
Tip: Use fine mesh iron powder for better surface area. Activated iron (acid-washed) is preferred but not strictly necessary if
is used.
Reaction: Heat to reflux (approx 80°C) with vigorous mechanical stirring.
Time: Reaction typically completes in 1–3 hours.
Observation: The bright yellow color of the nitro compound will fade to a pale beige/brown (color of the aniline) mixed with dark iron sludge.
Workup (Critical Step):
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (20 mL). Do not let the filtrate cool before filtering, or the product may crystallize in the iron sludge.
Concentration: Evaporate the ethanol under reduced pressure.
Extraction: Dilute the aqueous residue with EtOAc (50 mL) and saturated
Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of Bromo-Nitrobenzonitriles
Strategic Overview The Suzuki-Miyaura cross-coupling of bromo-nitrobenzonitriles represents a unique challenge in medicinal chemistry. These substrates are "privileged scaffolds" in drug discovery, often serving as precu...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The Suzuki-Miyaura cross-coupling of bromo-nitrobenzonitriles represents a unique challenge in medicinal chemistry. These substrates are "privileged scaffolds" in drug discovery, often serving as precursors to indole alkaloids, quinazolines, and other bioactive heterocycles.
However, they present a dichotomy of reactivity:
Electronic Activation: The presence of strong electron-withdrawing groups (EWGs), specifically nitro (-NO
) and nitrile (-CN), significantly lowers the LUMO energy of the C-Br bond. This facilitates rapid oxidative addition of Palladium(0).
Stability Risks: These same EWGs make the ring susceptible to nucleophilic aromatic substitution (
) by bases or solvents. Furthermore, the nitrile group is prone to hydrolysis under basic aqueous conditions, while the nitro group can poison catalysts or undergo competitive reduction.
This guide provides two distinct protocols: Protocol A for standard, high-throughput coupling, and Protocol B for sterically demanding or highly sensitive substrates.
Mechanistic Logic & Catalyst Selection
Understanding the catalytic cycle is prerequisite to troubleshooting. For bromo-nitrobenzonitriles, the rate-limiting step is rarely oxidative addition (due to electronic activation) but rather transmetallation or the suppression of side reactions.
The Electron-Deficient Catalytic Cycle[1]
The following diagram illustrates the specific pathway for electron-poor substrates, highlighting where the EWGs exert their influence.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by nitro/nitrile groups and the critical transmetallation bottleneck.[1][2][3][4][5]
Experimental Protocols
Protocol A: The "Robust" Standard (Para/Meta Substituted)
· CHClRationale: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd(II) intermediate and preventing catalyst decomposition. It is less sensitive to air than Pd(PPh).
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K
CO.
Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).
Degas: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
Catalyst Addition: Add the Pd(dppf)Cl
catalyst quickly. Cap the vial immediately.
Reaction: Heat to 80 °C for 2–6 hours. Monitor by TLC or LCMS.
Checkpoint: If the nitrile hydrolyzes to an amide, lower temp to 60 °C and switch base to NaHCO
.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na
SO, filter, and concentrate.
Protocol B: The "Advanced" System (Ortho/Sterically Hindered)
Applicability: Sterically crowded substrates (e.g., 2-bromo-3-nitrobenzonitrile) or when Protocol A fails.
Catalyst System: XPhos Pd G2 (Buchwald Precatalyst)
Rationale: The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition on hindered centers and promotes reductive elimination. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.
Note: XPhos is highly active; reaction times are often shorter (30 min – 2 hours).
Workup: Standard extraction. Avoid acidic washes which might hydrolyze the nitrile if traces of Pd remain coordinated.
Decision Matrix & Workflow
Use the following logic tree to select the appropriate protocol and troubleshoot issues.
Figure 2: Workflow for protocol selection based on steric hindrance and troubleshooting pathways.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and adjustments for common failure modes.
Parameter
Standard Condition (Protocol A)
Steric/Challenging (Protocol B)
Troubleshooting Note
Catalyst
Pd(dppf)Cl
XPhos Pd G2
If conversion is low, increase loading to 5 mol%.
Base
KCO (aq)
KPO (aq or solid)
Switch to CsF or KF if nitrile hydrolysis occurs.
Solvent
Dioxane/HO
THF/HO or Toluene
Dioxane is best for solubility; THF for rate.
Temp
80–100 °C
40–80 °C
Lower temp minimizes nitro reduction.
Yield
75–95%
60–85%
Ortho-nitro groups reduce yield due to steric clash.
Critical Safety Note
Nitro Compounds: Potentially energetic. Do not distill reaction mixtures to dryness if high temperatures were used.
Cyanides: While the nitrile is covalently bonded, avoid strong acids during workup to prevent any risk of HCN liberation if hydrolysis occurred.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Buchwald-Hartwig amination of 2-Bromo-6-fluoro-4-nitrobenzonitrile
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-4-nitrobenzonitrile Part 1: Executive Summary & Substrate Analysis 1.1 The Challenge: The Selectivity Cliff The functionalization of 2-Bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-4-nitrobenzonitrile
Part 1: Executive Summary & Substrate Analysis
1.1 The Challenge: The Selectivity Cliff
The functionalization of 2-Bromo-6-fluoro-4-nitrobenzonitrile presents a classic "selectivity cliff" in medicinal chemistry. This substrate contains four functional groups with distinct electronic demands. The primary synthetic challenge is chemoselectivity : distinguishing between the Palladium-catalyzed C–N coupling at the C–Br bond and the uncatalyzed Nucleophilic Aromatic Substitution (SNAr) at the C–F bond.
1.2 Substrate Electronic Mapping
Before initiating any protocol, one must understand the electronic landscape of the substrate to predict reactivity hotspots.
Position
Substituent
Electronic Effect
Reactivity Risk
C1
Nitrile (CN)
Strong EWG (Inductive/Resonance)
Activates C2 and C6 for nucleophilic attack.
C2
Bromine (Br)
Weak EWG
Target for Pd-Catalysis (Oxidative Addition).
C4
Nitro (NO2)
Strong EWG (Resonance)
Activates C2 and C6 inductively (Meta relationship).
C6
Fluorine (F)
Strong EWG
High Risk for SNAr (Background Reaction).
The Conflict: The Fluorine atom at C6 is activated by the ortho-Nitrile group. Since Fluorine is an excellent leaving group for SNAr (due to the high electronegativity stabilizing the Meisenheimer intermediate), the background reaction with amines is rapid, often outcompeting the desired Pd-catalyzed coupling at the Bromine.
1.3 The Strategic Solution
To achieve C–Br coupling while retaining the C–F bond, the reaction kinetics must be tilted heavily in favor of the catalytic cycle.
Suppress SNAr: Use non-polar solvents (Toluene) and insoluble bases (Carbonates/Phosphates) to destabilize the charged SNAr transition state.
Accelerate Pd-Cycle: Use "Generational" Pre-catalysts (e.g., Pd-G4) with bulky, electron-rich ligands (BrettPhos or RuPhos) to ensure rapid oxidative addition into the C–Br bond.
Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the divergent pathways. The goal of this protocol is to force the reaction down the Blue Path (Catalytic Cycle) and block the Red Path (Ionic SNAr).
Figure 1: Kinetic bifurcation between the desired Buchwald-Hartwig pathway (Blue) and the competing SNAr pathway (Red).
Part 3: Optimized Experimental Protocol
Safety Warning: Nitro-aromatics are potentially energetic. Palladium catalysts can be pyrophoric. Perform all reactions behind a blast shield.
Add anhydrous Toluene (Concentration: 0.2 M, e.g., 5.0 mL).
Add the Amine (1.2 equiv).
Liquid Amines: Add via syringe through the septum.
Solid Amines: Add in Step 1 with other solids.
Step 3: Reaction Execution
Place the vial in a pre-heated block at 80 °C .
Stir vigorously (1000 RPM). Mass transfer is critical for the insoluble base.
Monitor by HPLC/UPLC at 1 hour.
Checkpoint: Look for the consumption of starting material (SM). If SM remains but no SNAr product is seen, increase temp to 100 °C. If SNAr product (F-displacement) appears, lower temp to 60 °C and increase catalyst loading.
Step 4: Workup & Purification
Cool to room temperature.
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
Concentrate the filtrate.
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: The product will likely be more polar than the starting bromide but less polar than the SNAr byproduct.
Part 4: Troubleshooting & Optimization Guide
If the standard protocol yields suboptimal results, consult this logic table.
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst deactivation or oxidative addition is too slow.
Switch to XPhos Pd G4 . Ensure strict O2 exclusion.
High SNAr Product (>10%)
Background reaction is outcompeting Pd cycle.
Switch solvent to 1,4-Dioxane (if solubility is issue) or strictly Toluene . Lower temperature to 60 °C.
Nitrile Hydrolysis (Amide formation)
Wet solvent or base.
Use fresh anhydrous solvent.[1] Flame-dry glassware. Switch base to Cs2CO3 .
Use RuPhos (specifically designed to prevent this with secondary amines).
Workflow Logic Diagram
Figure 2: Decision matrix for in-process reaction monitoring.
Part 5: References
Buchwald-Hartwig Amination Overview:
Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
Chemoselectivity in Polyhalogenated Arenes:
Source: Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C-H bond arylation. Science, 323(5921), 1593-1597. (Provides foundational logic for site-selectivity in deficient systems).
SNAr vs. Buchwald-Hartwig Competition:
Source: Copin, C., et al. (2015).[5] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series.[5][8][9] European Journal of Organic Chemistry.[5]
BrettPhos Ligand Utility:
Source: Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society.[5][10]
Palladium Precatalysts (G3/G4):
Source: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.
Application Note: Hydrolysis of Nitrile Group in 2-Bromo-6-fluoro-4-nitrobenzonitrile
[1] Part 1: Executive Summary & Strategic Analysis The Challenge: The "Perfect Storm" of Reactivity Hydrolyzing the nitrile group in 2-Bromo-6-fluoro-4-nitrobenzonitrile presents a complex chemoselectivity challenge that...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Perfect Storm" of Reactivity
Hydrolyzing the nitrile group in 2-Bromo-6-fluoro-4-nitrobenzonitrile presents a complex chemoselectivity challenge that defeats standard textbook protocols.[1] This substrate features three distinct structural hurdles:[1]
Steric Hindrance (The Ortho Effect): The nitrile is flanked by a Bromine atom and a Fluorine atom. These bulky ortho-substituents create a "protective pocket," preventing the attack of nucleophiles at the nitrile carbon under mild conditions.[1]
Electronic Activation (The
Trap): The 4-Nitro group is a powerful electron-withdrawing group (EWG). Combined with the inductive effect of the halogens, the aromatic ring is highly electron-deficient.
The Fluorine Liability: In this electron-poor environment, the ortho-Fluorine atom becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (
. The hydroxide ion () is a hard nucleophile. Before it can sterically access the hindered nitrile, it will attack the C-F bond, displacing fluorine to yield 2-bromo-6-hydroxy-4-nitrobenzonitrile (phenol formation) rather than the target benzoic acid.[1]
Acidic Hydrolysis (H₂SO₄):
. Acidic conditions protonate the nitrile nitrogen, increasing its electrophilicity without introducing strong nucleophiles that trigger . Water, acting as the weak nucleophile, attacks the activated nitrile.
Part 2: Mechanistic Insight & Pathway Visualization[1]
To ensure process control, one must understand the competing pathways. The diagram below illustrates why acidic conditions are strictly required.
Figure 1: Mechanistic divergence showing the high risk of Fluorine displacement under basic conditions versus the selective activation of the nitrile under acidic conditions.[1]
Equipment: Round-bottom flask, reflux condenser, oil bath, temperature probe.[1]
Step-by-Step Methodology:
Preparation of Acid Matrix:
Prepare a 70% H₂SO₄ solution. Note: Do not use 98% conc. H₂SO₄ initially, as the lack of water prevents the hydrolysis step, stopping the reaction at the protonated complex or causing sulfonation.
Safety: Always add acid to water with cooling.
Reaction Setup:
Charge the flask with 70% H₂SO₄ (10 mL per 1 g of substrate).
Add 2-Bromo-6-fluoro-4-nitrobenzonitrile in a single portion.
Observation: The solid may not dissolve immediately.
Thermal Activation:
Heat the mixture to 100°C - 110°C .
Stir vigorously.[2] The reaction typically requires 4 to 8 hours .
Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane). The nitrile spot (higher R_f) should disappear; the amide intermediate may appear transiently; the acid (low R_f, streaking) will form.
Workup (Quench & Isolation):
Cool the reaction mixture to room temperature.
Pour the mixture slowly onto crushed ice (5x reaction volume) with stirring.
The product, 2-Bromo-6-fluoro-4-nitrobenzoic acid , will precipitate as a solid.[1]
Purification:
Filter the solid using a sintered glass funnel.
Wash the cake with cold water (3x) to remove residual acid.
Crucial Step: Dissolve the solid in saturated NaHCO₃ (aq). Filter off any unreacted insoluble nitrile/amide. Acidify the filtrate with HCl to pH 1 to re-precipitate the pure acid.
If the direct hydrolysis to the acid is sluggish due to extreme steric hindrance, this protocol stops at the amide first, then forces the acid.[1]
Stage 1 (Amide Formation): Dissolve substrate in conc. H₂SO₄ (98%) at 60°C for 2 hours. This forms the primary amide quantitatively via the imino-sulfate intermediate.
Stage 2 (Hydrolysis): Dilute the reaction carefully with water (to adjust acid conc. to ~50-60%) and raise temperature to 110°C for 3 hours to convert the amide to the acid.
Part 4: Data Analysis & Validation
Expected Analytical Signatures
Technique
Parameter
Expected Result (Target: Acid)
Side Product Warning (Phenol)
IR Spectroscopy
C=O Stretch
Broad band ~1700-1725 cm⁻¹ (COOH)
~1680 cm⁻¹ (Amide) if incomplete
IR Spectroscopy
-OH Stretch
Broad, 2500-3300 cm⁻¹ (Carboxylic dimer)
Sharp ~3400 cm⁻¹ (Phenolic OH)
¹H NMR
Aromatic Region
Two doublets (meta coupling) or singlets depending on F-coupling.[1]
Significant shift upfield if F is lost.
¹⁹F NMR
Fluorine Shift
Signal Present (approx -100 to -115 ppm)
Signal Absent (if occurred)
Mass Spec
M-H (ESI-)
Expected Mass: 262/264 (Br isotope pattern)
Mass: 260/262 (OH replaces F)
Troubleshooting Guide (CPP - Critical Process Parameters)
Observation
Root Cause
Corrective Action
Loss of Fluorine
Reaction medium too basic or temperature too high in water.[1]
Ensure strictly acidic conditions. Do not use NaOH for extraction until the workup phase (cold).
Stalled at Amide
Steric hindrance prevents water attack on carbonyl.
Increase temperature to 120°C or use Protocol B (Nitrous acid deamination of amide is an alternative).
Black Tar Formation
Polymerization or decomposition of nitro group.
Reduce temperature to 90°C; ensure inert atmosphere (N₂).
Part 5: Workflow Visualization
Figure 2: Operational workflow for the acidic hydrolysis, including a decision loop for incomplete reaction.
References
Mechanism of Nitrile Hydrolysis
Cox, R. A., et al.[1] "The acid-catalysed hydrolysis of benzonitrile."[1][3] Journal of the Chemical Society, Perkin Transactions 2, 1980.
Nucleophilic Arom
) Risks:
Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951. (Foundational text on activation by Nitro groups).
Synthesis of Halogenated Benzoic Acids
Organic Syntheses, Coll. Vol. 1, p. 201 (Acidic Hydrolysis protocols).
Compound Data (2-Bromo-6-fluorobenzonitrile derivatives)
PubChem Compound Summary for 2-Bromo-6-fluorobenzonitrile (Structural analog data).[1]
Using 2-Bromo-6-fluoro-4-nitrobenzonitrile as a drug discovery intermediate
Application Notes: 2-Bromo-6-fluoro-4-nitrobenzonitrile in Drug Discovery A Technical Guide for the Strategic Synthesis of Bioactive Molecules Introduction: The Strategic Value of a Trifunctional Intermediate In the land...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes: 2-Bromo-6-fluoro-4-nitrobenzonitrile in Drug Discovery
A Technical Guide for the Strategic Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Trifunctional Intermediate
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to rapidly generate diverse molecular scaffolds from a common starting material accelerates the drug discovery process. 2-Bromo-6-fluoro-4-nitrobenzonitrile is a trifunctional aromatic compound uniquely engineered for this purpose. Its strategic arrangement of reactive sites—a bromine atom primed for cross-coupling, a highly activated fluorine atom for nucleophilic aromatic substitution, and a reducible nitro group—offers a trifecta of synthetic handles for controlled, sequential diversification.
The benzonitrile motif itself is a well-established pharmacophore found in numerous approved drugs.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity.[2] This guide provides a detailed exploration of the reactivity of 2-Bromo-6-fluoro-4-nitrobenzonitrile, presenting field-proven protocols for its key transformations and illustrating its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3][4]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties and inherent reactivity is the foundation of successful synthetic planning.
Soluble in common organic solvents (DMSO, DMF, THF, Ethyl Acetate)
General Knowledge
Note: Physicochemical data is for the specified CAS number. Always refer to the supplier's Safety Data Sheet (SDS) for specific lot information.[5][6][7][8]
Core Reactivity Analysis
The synthetic utility of 2-Bromo-6-fluoro-4-nitrobenzonitrile is dictated by the chemoselectivity of its three primary functional groups. The strong electron-withdrawing nature of the nitro group and the nitrile group significantly influences the reactivity of the halogenated positions.
Nucleophilic Aromatic Substitution (SNAr) at C-F: The fluorine atom at the 2-position is highly activated towards nucleophilic attack. This is due to the powerful inductive and resonance-withdrawing effects of the nitro group in the para position and the inductive effect of the bromo and nitrile groups in the ortho positions.[9] These groups stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[10] Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often superior to heavier halogens.[11] This allows for the selective introduction of a wide range of nucleophiles (amines, thiols, alcohols) at this position while leaving the bromine intact for subsequent reactions.
Palladium-Catalyzed Cross-Coupling at C-Br: The bromine atom at the 6-position serves as a classic handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[12][13] This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[14][15][16] The reactivity order for aryl halides in these couplings is typically I > Br > OTf >> Cl, making the bromo group an ideal choice for reliable and high-yielding transformations.[13]
Chemoselective Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, introducing a key nucleophilic site for further derivatization (e.g., amide bond formation, sulfonylation). The primary challenge is to achieve this reduction without affecting the other functional groups, particularly the nitrile (which can be reduced to a benzylamine) and the bromine (which can be removed by hydrodebromination).[17][18] Reagents such as iron powder in acidic media (e.g., NH₄Cl) or tin(II) chloride are often effective for this selective transformation.[19] Catalytic hydrogenation can also be used, but catalyst selection is critical to avoid undesired side reactions.[19][20]
Application in Kinase Inhibitor Synthesis: A Strategic Workflow
To illustrate the power of this intermediate, we present a synthetic strategy targeting a core scaffold common in many kinase inhibitors. This workflow leverages the distinct reactivity of each functional group in a logical sequence.
Caption: A sequential reaction pathway for building complex molecules.
This three-step sequence (SNAr, Suzuki, Reduction) followed by a final coupling or cyclization step allows for the systematic and controlled introduction of three different points of diversity (R¹, R², R³) around the central benzonitrile core, making it an ideal strategy for generating a library of analogues for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the selective displacement of the fluorine atom with a primary or secondary amine.
Caption: Step-by-step workflow for the SNAr reaction.
Methodology:
Setup: To a round-bottom flask, add 2-Bromo-6-fluoro-4-nitrobenzonitrile (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stirrable solution (approx. 0.1-0.2 M).
Reaction: Heat the mixture to 60-80 °C. The causality here is that higher temperatures are needed to overcome the activation energy for the formation of the Meisenheimer complex, but excessive heat can lead to decomposition.[21]
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature and pour it into a beaker of ice-water. This precipitates the organic product and dissolves the inorganic salts.
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The choice of ethyl acetate provides good solubility for the product while being immiscible with water.
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the C-Br bond with a boronic acid.
Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.
Methodology:
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-intermediate from Protocol 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
Rationale for Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[15][16]
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Water is often necessary for the transmetalation step to proceed efficiently.
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed as determined by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Chemoselective Nitro Group Reduction
This protocol describes the reduction of the nitro group to an amine using iron powder.
Caption: Inhibition of a kinase cascade by a synthesized molecule.
Conclusion
2-Bromo-6-fluoro-4-nitrobenzonitrile is more than just a chemical intermediate; it is a platform for innovation in drug discovery. Its well-defined and orthogonal reactivity allows for the logical and efficient construction of complex, multi-functionalized molecules. By providing reliable and chemoselective handles for SNAr, Suzuki coupling, and nitro reduction, it empowers medicinal chemists to rapidly explore chemical space and optimize lead compounds against critical therapeutic targets like protein kinases. The protocols and strategies outlined in this guide serve as a comprehensive resource for researchers looking to leverage this versatile building block in their drug development programs.
References
ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link]
Attaby, F. A., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
Chemsrc. (n.d.). 2-Bromo-6-fluoro-4-methylbenzonitrile. Retrieved from [Link]
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
PubMed. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Retrieved from [Link]
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
National Center for Biotechnology Information. (2015). New Frontiers in Kinases: Second Generation Inhibitors–Going beyond Cancer. Retrieved from [Link]
PubMed. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
Precision Late-Stage Functionalization: The Halogenated Benzonitrile Linchpin
Executive Summary: The Orthogonal Advantage In the landscape of modern drug discovery, Late-Stage Functionalization (LSF) is the premier strategy for rapidly diversifying lead compounds to optimize pharmacokinetics (PK)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Orthogonal Advantage
In the landscape of modern drug discovery, Late-Stage Functionalization (LSF) is the premier strategy for rapidly diversifying lead compounds to optimize pharmacokinetics (PK) and pharmacodynamics (PD).[1] Among the available chemical handles, halogenated benzonitriles (e.g., 4-bromo-2-fluorobenzonitrile) represent a "privileged scaffold."[1]
They offer orthogonal reactivity :
The Halogen (Br/I/Cl): A handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
The Nitrile (CN): A masked carboxylic acid, a precursor to amines, or a substrate for bioisostere formation (tetrazoles).[1]
The Aromatic Ring (activated): The electron-withdrawing nature of the nitrile activates ortho/para positions for Nucleophilic Aromatic Substitution (
), particularly when a fluorine atom is present.[1][2]
This guide provides validated protocols for exploiting these handles sequentially, allowing researchers to use a single intermediate to branch into distinct chemical spaces.
Strategic Decision Matrix
Before initiating synthesis, the order of operations is critical.[1] The nitrile group is generally robust to Pd-catalyzed couplings but susceptible to reduction or hydrolysis. Conversely, the halogen is sensitive to metal insertion but robust to acidic hydrolysis.[1]
Decision Tree: Functionalization Logic
Figure 1: Strategic workflow for divergent synthesis using halogenated benzonitriles.
Objective: Couple an aryl boronic acid to the halogen site while preserving the nitrile group.
Scientific Rationale
The nitrile group can coordinate to Pd(II) species, potentially poisoning the catalyst or undergoing hydration to amides.[1] To prevent this, we utilize a bulky phosphine ligand (e.g., XPhos or SPhos) or a robust ferrocenyl ligand (dppf) to facilitate rapid reductive elimination, outcompeting nitrile interference.[1]
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with argon for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
Charge Reagents: Add the halogenated benzonitrile, aryl boronic acid, base, and Pd catalyst to the vial.
Seal and Purge: Cap the vial with a septum. Evacuate and backfill with argon three times.[1]
Reaction: Heat the block to 80°C for 4–12 hours.
Monitoring: Check TLC every 2 hours.[1] Look for the disappearance of the starting bromide.
Self-Validation: If the starting material persists but boronic acid is consumed, add more boronic acid (0.5 equiv).[1] If "protodehalogenation" (replacement of Br with H) is observed by LCMS, lower the temperature to 60°C and increase catalyst loading.[1]
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1][3]
Objective: Convert the nitrile group into a tetrazole (carboxylic acid bioisostere) using "Click" chemistry principles.
Scientific Rationale
Traditional methods use toxic tin reagents or highly acidic conditions.[1] The Zn(II)-catalyzed method is superior for LSF because it operates in aqueous media and is tolerant of other functional groups (halogens, esters).[1] The Zn(II) acts as a Lewis acid, activating the nitrile towards [3+2] cycloaddition with the azide anion.[1]
Safety Warning
Sodium Azide (NaN₃) is acutely toxic and can form explosive hydrazoic acid (HN₃) upon contact with acid.[1][4]
NEVER use chlorinated solvents (DCM, chloroform) with sodium azide (risk of diazidomethane formation).[1]
Objective: Utilize the electron-withdrawing nitrile to displace an ortho- or para-fluorine with an amine.
Scientific Rationale
The nitrile group is a strong Electron Withdrawing Group (EWG). If a fluorine is located ortho or para to the CN, the ring is sufficiently activated for
without the need for transition metals. This is ideal for introducing solubility-enhancing amines (e.g., morpholine, piperazine).[1]
Note: Fluorine is a better leaving group than chlorine or bromine in
due to the high electronegativity stabilizing the transition state.
Workup: Pour into crushed ice/water. The product usually precipitates.[3] Filter and wash with water to remove DMSO.[1]
References
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry.
Late-Stage Functionalization: Cernak, T., et al. (2016).[1] The Medicinal Chemist’s Toolbox for Late-Stage Functionalization of Drug-Like Molecules. Chemical Society Reviews.[1]
S_NAr Mechanism: Roh, J., et al. (2009).[1][6] Nucleophilic Aromatic Substitution of Fluorobenzonitriles. Synthesis.
Technical Support Center: 2-Bromo-6-fluoro-4-nitrobenzonitrile Synthesis
This technical guide addresses the yield and regioselectivity challenges associated with the synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile . Based on the electronic properties of the benzene ring substituents, direct...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the yield and regioselectivity challenges associated with the synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile .
Based on the electronic properties of the benzene ring substituents, direct nitration of 2-bromo-6-fluorobenzonitrile is chemically contraindicated for obtaining the 4-nitro isomer. The nitrile group (position 1) is a strong meta-director, while the bromine (position 2) and fluorine (position 6) are ortho/para-directors. These combined directing effects strongly favor nitration at positions 3 and 5, leaving position 4 (the target) electronically deactivated.
The following guide outlines the Corrective Synthetic Workflow (via an aniline intermediate) which guarantees high regioselectivity for the 4-position, alongside troubleshooting steps for the critical nitration phase of this pathway.
Ticket ID: YIELD-OPT-404
Subject: Improving Regioselectivity and Yield in Nitration
Status: Resolved via Pathway Correction
Part 1: Diagnostic FAQs (Root Cause Analysis)
Q1: I am nitrating 2-bromo-6-fluorobenzonitrile directly using
, but the yield of the 4-nitro isomer is <5%. Why?
A: This is a classic case of Electronic Mismatch . You are fighting the directing groups.
The Nitrile Effect: The -CN group at position 1 is a strong electron-withdrawing group (EWG) and a meta-director . It directs incoming electrophiles to positions 3 and 5.
The Halogen Effect: The -Br (pos 2) and -F (pos 6) are ortho/para-directors .
Bromine directs to position 3 (ortho) and 5 (para).
Fluorine directs to position 5 (ortho) and 3 (para).
The Result: All three substituents cooperatively activate positions 3 and 5. Position 4 is electronically "starved" and sterically accessible but electronically disfavored. Direct nitration will almost exclusively yield 3-nitro or 3,5-dinitro byproducts.
Q2: How do I force the nitro group to position 4?
A: You cannot effectively force this via direct nitration of the nitrile. You must switch to the Aniline Protection Route .
By starting with 2-bromo-6-fluoroaniline , the amino group (-NH2) acts as a powerful activating group and para-director . Even when protected as an acetamide (-NHAc), it overwhelms the directing effects of the halogens, directing the nitro group almost exclusively to position 4.
Q3: What is the recommended workflow?
A: The industry-standard high-yield route is:
Protection: Acetylation of 2-bromo-6-fluoroaniline.
Nitration: Nitration of the acetanilide (High yield at pos 4).
Deprotection: Hydrolysis to the free amine.
Sandmeyer: Conversion of the amine to the nitrile (Sandmeyer Cyanation).
Part 2: Optimized Experimental Protocol (The Aniline Route)
This protocol focuses on the critical Nitration Step of the protected aniline, which is the source of the 4-nitro moiety.
Checkpoint: Ensure complete consumption of aniline by TLC. The acetamide protects the amine from oxidation during nitration.
Phase B: The Critical Nitration (Regioselective)
Substrate:
-(2-bromo-6-fluorophenyl)acetamide.
Reagents: Potassium Nitrate (
, 1.05 eq), Sulfuric Acid (, conc).
Procedure:
Dissolve substrate in
at . (Maintain to prevent di-nitration).
Add
portion-wise over 30 minutes. Do not use fuming nitric acid unless necessary, as it promotes over-nitration.
Stir at
for 2 hours.
Quench on crushed ice.
Why this works: The acetamido group at position 1 directs the electrophile (
) to position 4 (para). Positions 2 and 6 are blocked. Positions 3 and 5 are meta to the activator.
Phase C: Sandmeyer Cyanation (Installing the Nitrile)
Step 1 (Hydrolysis): Reflux the nitrated intermediate in
to remove the acetyl group, yielding 2-bromo-6-fluoro-4-nitroaniline .
Step 2 (Diazotization): React with
at to form the diazonium salt.
Step 3 (Cyanation): Treat with Copper(I) Cyanide (
) and Potassium Cyanide () in water/toluene.
Result: The diazonium group (pos 1) is replaced by the nitrile, yielding the final target 2-Bromo-6-fluoro-4-nitrobenzonitrile .
Part 3: Troubleshooting Guide (Nitration Specifics)
If you are following the Aniline Route and still facing yield issues during the nitration step, consult the table below.
Symptom
Probable Cause
Corrective Action
Product is a "Red Oil" / Tar
Oxidation of the amine.
Ensure the amine was fully protected (acetylated) before nitration. Free amines oxidize rapidly in .
Presence of Di-nitro impurities
Temperature too high or excess reagent.
Maintain reaction temperature strictly below . Use stoichiometric (1.05 eq max).
Low Conversion (<50%)
Poor solubility or wet reagents.
Ensure is >96%.[1][2][3] If substrate precipitates, use a co-solvent like Nitromethane or DCM (though alone is usually sufficient).
Loss of Bromine/Fluorine
Ipso-substitution (rare but possible).
This usually occurs if the temperature spikes >. Keep it cold.
Isomer Contamination (Ortho-nitro)
Steric bulk failure.
The acetamide usually blocks ortho (2,6) effectively. Verify the structure of your starting material (ensure it is 2,6-disubstituted).
Part 4: Visualizing the Pathway Logic
The following diagram illustrates why the Direct Nitration fails and how the Aniline Route succeeds.
Caption: Comparison of the failed direct nitration route (Red) versus the regioselective aniline protection route (Green/Blue).
References
Regioselectivity in EAS: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the dominance of Amide directing groups over Halogens).
Technical Support Center: Regioselective SNAr in Polyhalogenated Nitroarenes
Status: Active Agent: Senior Application Scientist Ticket: Controlling Regioselectivity in Bromo-Fluoro-Nitrobenzenes Audience: Medicinal Chemists, Process Chemists Diagnostic Hub: Predict Your Product Before starting yo...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Ticket: Controlling Regioselectivity in Bromo-Fluoro-Nitrobenzenes
Audience: Medicinal Chemists, Process Chemists
Diagnostic Hub: Predict Your Product
Before starting your experiment, use this decision logic to predict the major regioisomer. In Nucleophilic Aromatic Substitution (SNAr), standard leaving group ability (I > Br > Cl > F) is reversed .[1][2]
Rapid Triage Decision Tree
Figure 1: Decision logic for predicting the major regioisomer in SNAr reactions of polyhalogenated nitroarenes.
Knowledge Base: The "Element Effect"
Users often ask why Fluorine—the strongest carbon-halogen bond—is the best leaving group in SNAr.
The Mechanism:
SNAr is a two-step addition-elimination pathway.[1][3][4][5]
Step 1 (Rate Determining): Nucleophile attacks the ring, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[1]
Step 2 (Fast): The leaving group is ejected, restoring aromaticity.
Why Fluorine Wins:
The highly electronegative Fluorine atom inductively withdraws electron density from the carbon it is attached to (C-F). This lowers the energy of the transition state for Step 1 (Nucleophilic Attack) by stabilizing the negative charge on the ring. Since Step 1 is the bottleneck, the reaction with Fluorine proceeds fastest [1, 5].[6]
Mechanism Visualization
Figure 2: The SNAr pathway showing the critical role of the Meisenheimer Complex.
Troubleshooting Guide & FAQs
Issue 1: "I need to displace Bromine, but Fluorine is reacting."
Diagnosis: You are fighting the "Element Effect." If both halogens are ortho or para to the nitro group, Fluorine will be displaced >95% of the time.
Solution:
Check Position: If F is meta and Br is ortho/para, Br will react.
Switch Mechanism: You cannot achieve Br-selectivity over activated F using standard SNAr. You must switch to Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) . Pd oxidative addition favors the weaker C-Br bond over C-F.
Issue 2: "I am getting a mixture of ortho and para substitution."
Context: This occurs in substrates like 2,4-difluoronitrobenzene.[7][8][9]
Troubleshooting Matrix:
Variable
Effect on Selectivity
Recommendation for Ortho
Recommendation for Para
Solvent
Critical. Non-polar solvents promote ortho attack via H-bonding (if Nu has H) or ion-pairing.
Use Toluene, DCM, or THF [3].
Use DMSO, DMF, or NMP (dipolar aprotic separates ion pairs).
Temperature
Kinetic vs. Thermodynamic control.
Lower Temp (-78°C to 0°C).
Higher Temp (RT to 80°C).
Nucleophile
Steric bulk hinders ortho attack.
Small nucleophiles (amines, OMe).
Bulky nucleophiles (t-BuO, secondary amines).
Issue 3: "My reaction yield is low / Starting material recovered."
Checklist:
Moisture: SNAr intermediates are sensitive. Water can act as a nucleophile, hydrolyzing the C-F bond to a phenol (Ar-OH). Action: Use anhydrous solvents.[3]
Base Strength: Are you deprotonating your nucleophile? Action: Ensure pKa of base > pKa of nucleophile.
Leaving Group: Is the Fluorine actually activated? Action: Ensure F is ortho/para to NO₂. Meta-F requires extreme forcing conditions.
Experimental Protocols
Protocol A: Standard Regioselective Displacement (F over Br)
Target: Displacement of activated F in the presence of activated Br (e.g., 2-bromo-4-fluoro-1-nitrobenzene).
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
Solvent: Add anhydrous DMF or DMSO (0.5 M concentration relative to substrate). Note: These solvents accelerate SNAr by stabilizing the anionic nucleophile.
Reagents:
Add Substrate (1.0 equiv).
Add Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).
Nucleophile: Add Nucleophile (1.1 equiv) dropwise at 0°C to control exotherm.
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
Expectation: Complete conversion < 2 hours due to high reactivity of F.
Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF/DMSO. Dry over MgSO₄.
Target: Forcing reaction at the ortho-fluorine (sterically crowded) over para-fluorine.
Solvent: Use Toluene or THF (Non-polar/Protic-free).
Mechanism: This relies on the "Built-in Solvation" model where the nucleophile (e.g., primary amine) hydrogen bonds with the ortho-nitro group, directing attack to the ortho position [3, 7].
Temperature: Keep cold (-20°C to 0°C).
Base: Avoid exogenous bases if possible; use excess amine (2.5 equiv) as both nucleophile and proton scavenger to prevent disrupting the H-bond directing effect.
Relative Reaction Rates (Data Summary)
Leaving Group (X)
Relative Rate (k_rel) in SNAr
Explanation
Fluorine (-F)
300 - 3000
Strong inductive effect stabilizes rate-limiting transition state [1].
Nitro (-NO₂)
~100-200
Can act as a leaving group (rare side reaction).
Chlorine (-Cl)
1
Baseline.
Bromine (-Br)
~1
Similar to Cl; bond strength doesn't help in Step 1.
Iodine (-I)
< 1
Weak inductive effect; poorest activator.
Note: Data approximates rates in 2,4-dinitro-halobenzene systems with piperidine in methanol [5].
References
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? StackExchange/Chemistry. Available at: [Link]
Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available at: [Link]
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available at: [Link]
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link][10]
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. NIH / PMC. Available at: [Link]
Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions. ResearchGate. Available at: [Link]
Preventing nitrile hydrolysis during nitro reduction
I have completed the initial search and gathered a significant amount of information regarding the selective reduction of nitro groups in the presence of nitriles. The search results cover various reducing agents (cataly...
Author: BenchChem Technical Support Team. Date: February 2026
I have completed the initial search and gathered a significant amount of information regarding the selective reduction of nitro groups in the presence of nitriles. The search results cover various reducing agents (catalytic hydrogenation with different catalysts, metal/acid systems like SnCl2/HCl and Fe/HCl, transfer hydrogenation, sodium dithionite), the mechanism of nitrile hydrolysis under acidic and basic conditions, and specific protocols and troubleshooting advice.
I have enough information to structure the technical support center with both a "Troubleshooting Guide" and an "FAQs" section. I can explain the causality behind experimental choices, for example, why acidic conditions used for SnCl2 reduction can lead to nitrile hydrolysis. I have found several peer-reviewed articles and reputable chemistry resources to use for in-text citations and to build the final reference list. I also have sufficient data to create a comparison table of different reducing agents.
I can now proceed with structuring and writing the content, including creating the Graphviz diagrams as requested. I do not need to perform additional searches at this stage.
Welcome to the Technical Support Center for Selective Organic Synthesis. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to overcome common challenges in complex chemical transformations. This guide is dedicated to a frequent problem in medicinal and materials chemistry: the selective reduction of a nitro group while preserving a sensitive nitrile functionality.
Introduction: The Chemoselectivity Challenge
The reduction of an aromatic or aliphatic nitro group to a primary amine is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, when a nitrile group is also present in the molecule, the reaction becomes a tightrope walk of chemoselectivity. Nitriles are susceptible to both reduction to amines and hydrolysis to amides or carboxylic acids, often under the very conditions used for nitro reduction.[1][2] This guide provides a structured approach to troubleshooting and method selection to ensure your nitro group is reduced cleanly, leaving your nitrile intact.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Q1: I'm using a classic metal-acid system (SnCl₂, Fe/HCl) and my nitrile is hydrolyzing to a carboxylic acid. Why is this happening and how can I stop it?
A1: Mechanistic Insight & Solution
This is a classic case of the reaction conditions being incompatible with the nitrile group. Metal-acid reductions, such as those using Tin(II) chloride (SnCl₂) or Iron (Fe) in acidic media (e.g., HCl, AcOH), generate a highly acidic aqueous environment, especially during the reaction and workup.[3][4]
Nitrile hydrolysis is catalyzed by both acid and base.[5][6] In acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the nitrile carbon. This makes it highly susceptible to nucleophilic attack by water, which is present in the reaction medium.[5][7][8] This leads to the formation of an amide intermediate, which is often rapidly hydrolyzed further under the harsh acidic conditions to the corresponding carboxylic acid.[8][9]
Visualizing the Competing Pathways
The diagram below illustrates the desired reduction pathway versus the undesired acid-catalyzed hydrolysis side reaction.
Caption: Competing reaction pathways for nitro reduction in the presence of a nitrile.
To circumvent hydrolysis, the key is to use a milder, less acidic system. Using the dihydrate form of Tin(II) chloride (SnCl₂·2H₂O) in a buffered or non-aqueous solvent system is highly effective and is one of the best methods for this transformation.[1][10]
Materials:
Aromatic nitro compound (containing a nitrile) (1 equiv)
Solvent: Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
5% aqueous Sodium Bicarbonate (NaHCO₃)
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
In a round-bottom flask, dissolve the nitro-nitrile compound (1 equiv) in absolute ethanol or ethyl acetate.
Add SnCl₂·2H₂O (5 equivalents) to the solution.
Heat the reaction mixture to 70 °C under an inert atmosphere (e.g., Nitrogen or Argon).
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 30-90 minutes.[10]
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice water.
Crucial Step: Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ solution until the pH is basic (pH 7-8). This will precipitate tin salts.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline.[1][10]
Q2: I'm attempting a catalytic hydrogenation with Pd/C, but I'm seeing reduction of my nitrile group or no reaction at all. What's wrong?
A2: Mechanistic Insight & Solution
Catalytic hydrogenation is a powerful reduction method, but its selectivity can be a double-edged sword.[3] Palladium on carbon (Pd/C) is highly active and can, under forcing conditions (high pressure, high temperature), reduce nitriles to primary amines.[11][12] Conversely, if the catalyst is poisoned or inactive, the reaction may stall. For substrates with both nitro and nitrile groups, platinum-based catalysts often offer superior selectivity.
Recommended Protocol: Selective Catalytic Hydrogenation with Platinum
Using a platinum catalyst, such as 1% Platinum on carbon (Pt/C), often provides excellent selectivity for the nitro group while leaving the nitrile untouched, especially under low hydrogen pressure.[10]
Materials:
Nitro-nitrile compound (1 equiv)
1% Platinum on Carbon (Pt/C) catalyst (5-10 mol% by weight)
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Step-by-Step Procedure:
Dissolve the nitro-nitrile compound in the chosen solvent in a flask suitable for hydrogenation.
Carefully add the Pt/C catalyst under an inert atmosphere.
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for atmospheric pressure). For more robust reactions, use a Parr apparatus set to a low pressure (e.g., < 50 psi).
Stir the reaction vigorously at room temperature.
Monitor the reaction by TLC or by hydrogen uptake.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pt/C is pyrophoric and the Celite pad should not be allowed to dry completely. Keep it wet with solvent.
Rinse the filter cake with fresh solvent.
Combine the filtrates and remove the solvent under reduced pressure to obtain the product.
Frequently Asked Questions (FAQs)
What is the most reliable "go-to" method for selectively reducing a nitro group in the presence of a nitrile?
For general reliability and excellent functional group tolerance, the Tin(II) chloride dihydrate (SnCl₂·2H₂O) method in ethanol is highly recommended.[1][10] It avoids strongly acidic conditions, is technically straightforward, and is effective for a wide range of substrates.
Can I use transfer hydrogenation?
Yes, catalytic transfer hydrogenation is an excellent and often milder alternative to using high-pressure hydrogen gas. A common system is Palladium on Carbon (Pd/C) with a hydrogen donor like ammonium formate or formic acid.[1][13] This method is known to be highly chemoselective for nitro groups over nitriles and other sensitive functionalities like halogens and ketones.[14]
Are there any other reagents that are compatible with nitriles?
Several other systems offer good selectivity:
Iron powder with Ammonium Chloride (Fe/NH₄Cl): This is a classic, robust, and cost-effective method that works under near-neutral conditions, thus preserving the nitrile group.[1]
Sodium Dithionite (Na₂S₂O₄): This reagent is effective in aqueous or mixed aqueous/organic solvents and can be a very mild way to reduce nitro groups. The workup needs to be controlled to avoid basic conditions that could hydrolyze the nitrile.[15][16][17]
Zinc dust with Acetic Acid (Zn/AcOH): This provides a mild method for reducing nitro groups and is generally compatible with nitriles.[3][18]
Decision-Making Workflow for Method Selection
To assist in choosing the optimal conditions, use the following decision tree based on your substrate's properties and available laboratory equipment.
Caption: A decision workflow for selecting a nitrile-sparing nitro reduction method.
Workup requires care to avoid basic hydrolysis of the nitrile.[16]
References
Organic Chemistry Structure and Function, 8th Edition. (URL: [Link])
Chemistry of Nitriles. (2025, January 19). LibreTexts. (URL: [Link])
Hydrolysis of Nitriles. Organic Chemistry Tutor. (URL: [Link])
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. (2022, May 14). (URL: [Link])
The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. Pearson+. (2024, July 8). (URL: [Link])
Reactions of Nitriles. Chemistry Steps. (2024, December 5). (URL: [Link])
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2015). Calvin Digital Commons. (URL: [Link])
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2017). RSC Publishing. (URL: [Link])
A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes. (2018). RSC Publishing. (URL: [Link])
Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Stack Exchange. (URL: [Link])
Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. (2017, October 9). ACS Publications. (URL: [Link])
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). (URL: [Link])
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (2016). PMC. (URL: [Link])
Direct Transformation of Primary Nitro Compounds into Nitriles with Sodium Dithionite. (2014). (URL: [Link])
Reduction of nitro group in the presence of a nitrile. (2018, July 23). Reddit. (URL: [Link])
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024, July 18). Journal of the American Chemical Society. (URL: [Link])
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications. (URL: [Link])
Catalytic Reduction of Nitriles. (2016). (URL: [Link])
Process for Catalytic Reduction of Nitro Compounds to Amines. (2023).
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2024, March 1). ACS Omega. (URL: [Link])
What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013, October 14). ResearchGate. (URL: [Link])
Can anyone suggest a good sodium dithionite workup after reduction a nitro function? (2015, May 7). ResearchGate. (URL: [Link])
Process for the catalytic hydrogenation of a nitrile. (2007).
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018, July 2). Periodica Polytechnica. (URL: [Link])
Transfer hydrogenation of nitrile mediated by titanium. (2022). ResearchGate. (URL: [Link])
Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. (2016). (URL: [Link])
On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: Disentangling the nature of the r. (2020). SciSpace. (URL: [Link])
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. (URL: [Link])
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (2005). Sciencemadness.org. (URL: [Link])
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (URL: [Link])
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. (URL: [Link])
A question on the hydrolisis of nitriles to acids. (2008, May 30). Sciencemadness Discussion Board. (URL: [Link])
Nitrile to Acid - Common Conditions. (URL: [Link])
Purification methods for 2-Bromo-6-fluoro-4-nitrobenzonitrile
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-nitrobenzonitrile Case ID: #BFN-PUR-001 Status: Active Analyst: Senior Application Scientist, Separation Sciences[1] Executive Summary This guide addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-nitrobenzonitrile
Case ID: #BFN-PUR-001
Status: Active
Analyst: Senior Application Scientist, Separation Sciences[1]
Executive Summary
This guide addresses the purification and stability challenges of 2-Bromo-6-fluoro-4-nitrobenzonitrile .[1] Due to the synergistic electron-withdrawing effects of the nitrile (-CN), nitro (-NO₂), and halogen groups, this compound is highly electrophilic.[1]
Critical Warning: This scaffold is structurally primed for Nucleophilic Aromatic Substitution (SₙAr) . The fluorine atom at the C6 position (ortho to nitrile) is highly labile.
Avoid: Strong bases (NaOH, KOH), primary amines, and protic nucleophilic solvents (methanol/ethanol) if basic impurities are present.[1]
Recommended: Neutral, aprotic conditions for chromatography and controlled acidic/neutral conditions for crystallization.
Logic: Nitroaromatics typically exhibit high solubility in polar aprotic solvents (Acetone, EtOAc) and low solubility in non-polar hydrocarbons. A "Good/Bad" solvent system is the most effective approach for >95% purity.
Standard Operating Procedure (SOP)
Parameter
Specification
Primary Solvent (Good)
Ethanol (Abs.) or Isopropanol (IPA)
Anti-Solvent (Bad)
Water or Hexanes/Heptane
Temperature Gradient
65°C (Dissolution) 25°C (Ambient) 4°C (Aging)
Target Concentration
5–8 mL solvent per gram of crude
Step-by-Step Protocol:
Dissolution: Place crude solid in a flask. Add the minimum amount of hot Ethanol (60-65°C) to fully dissolve the solid.
Note: If insoluble dark specs remain, perform a hot filtration immediately.
Anti-Solvent Addition: While maintaining heat, add warm Water dropwise until a persistent turbidity (cloudiness) is observed.
Clarification: Add 1-2 drops of hot Ethanol to clear the solution.
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.
Why? Rapid cooling traps impurities and causes "oiling out."
Crystallization: Once at room temperature, move to a 4°C fridge for 12 hours.
Isolation: Filter the pale yellow/white crystals. Wash with cold Ethanol/Water (1:1 mixture).
Troubleshooting: "Oiling Out"
User Report: "Instead of crystals, a yellow oil layer formed at the bottom."
Diagnosis: The melting point of the solvated impurity-product mix is lower than the solvent boiling point.
Corrective Action:
Re-heat the mixture until the oil redissolves.
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.
Add more solvent: You may be too concentrated. Add 10% more Ethanol.
Switch System: If Ethanol/Water fails, switch to Ethyl Acetate/Heptane . Dissolve in min. hot EtOAc, precipitate with Heptane.
Module 2: Chromatographic Separation (Polishing)
Logic: If regioisomers (e.g., 6-bromo-2-fluoro isomer) are present, crystallization may not separate them due to similar lattice energies.[1] Silica gel chromatography is required.
TLC Development:
Mobile Phase: 10% - 20% Ethyl Acetate in Hexanes.[1]
Visualization: UV (254 nm). The nitro group quenches fluorescence efficiently.
Column Protocol:
Stationary Phase: Acid-washed Silica Gel (40-63 µm).[1]
Reason: Standard silica is slightly acidic (pH 6-7), which is safe.[1] Avoid basic alumina which triggers hydrolysis.
30% EtOAc/Hexane (Elutes hydrolysis byproducts like amides).
Module 3: Impurity Profiling & Stability
The following diagram illustrates the critical degradation pathways you must prevent during purification.
Caption: Figure 1. Degradation pathways. The C6-Fluorine is highly susceptible to nucleophilic attack (Impurity B) due to activation by the ortho-Nitrile group.[1]
FAQ: Common User Issues
Q1: My product turned orange after drying in the oven.
Cause: Thermal instability or presence of trace base. Nitro compounds can decompose exothermically.
Fix: Dry in a vacuum desiccator at Room Temperature (RT) over P₂O₅. Do not exceed 40°C.
Q2: Can I use Methanol for recrystallization?
Advisory: Methanol is risky if the crude contains any inorganic base (e.g., K₂CO₃ from a previous step). The methoxide ion (MeO⁻) will rapidly displace the fluorine to form 2-Bromo-4-nitro-6-methoxybenzonitrile.[1] Ethanol/Water is safer, but IPA/Hexane is the safest protic-free option.[1]
Q3: The NMR shows a "clean" spectrum but the melting point is broad.
Cause: Isomeric contamination. 2-Bromo-4-fluoro-6-nitrobenzonitrile (isomer) has nearly identical proton shifts.[1]
Fix: Run a ¹⁹F-NMR . The shift difference between the isomers is distinct due to the ortho/para relationship with the Nitro group.
References & Validated Sources
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for recrystallization of nitro-compounds, p. 930).[1]
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1] (General purification of aromatic nitriles). [1]
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[1] Chemical Reviews, 49(2), 273–412, 1951.[1] (Mechanistic grounding for SₙAr reactivity of ortho-halo nitriles). [1]
PubChem Compound Summary. "2-Bromo-6-fluorobenzonitrile" (Precursor data for solubility extrapolation). [1]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Catalysis Technical Support Center.
Ticket ID: #SZK-004-ED
Topic: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Electron-Deficient Aryls
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Reactivity Paradox"
If you are experiencing low conversion with electron-deficient aryls, you are likely facing a counter-intuitive problem. While electron-deficient aryl halides (e.g., 4-bromonitrobenzene) undergo oxidative addition rapidly, electron-deficient boronic acids (e.g., 2-pyridyl, polyfluorophenyl) are notoriously unstable.
The primary culprit for low conversion in this class of substrates is Protodeboronation . The very electronic features that make these substrates reactive also make the C-B bond susceptible to hydrolytic cleavage before the catalytic cycle can complete.
This guide prioritizes the stabilization of the boron species and the optimization of the transmetallation step.
Module 1: Diagnostic Workflow
Before altering conditions, determine which reagent is failing. Run a crude NMR or LCMS of the stalled reaction mixture.
Observation
Diagnosis
Root Cause
Aryl Halide remains + Boronic Acid gone
Protodeboronation
The boronic acid hydrolyzed to Ar-H before coupling.
Aryl Halide remains + Boronic Acid remains
Catalyst Deactivation
Pd black formation or failure of oxidative addition (rare for e-deficient halides).
Aryl Halide gone + Homocoupling Product
Oxidative Homocoupling
Oxygen ingress or excessive oxidant presence causing Boron-Boron coupling.
Module 2: The Protodeboronation Trap
The Mechanism
Electron-deficient boronic acids possess a highly Lewis-acidic boron center. Under basic conditions (standard Suzuki), they rapidly form a boronate "ate" complex. While this "ate" complex is necessary for transmetallation, it is also the intermediate that undergoes protodeboronation.
Key Insight: High pH accelerates transmetallation and decomposition. You must find the kinetic window where coupling outcompetes hydrolysis.
Figure 1: The Kinetic Fork. High pH generates the active 'ate' complex but simultaneously opens the pathway to irreversible decomposition (Path B).
Module 3: Troubleshooting Protocols
Protocol A: Base & Solvent Engineering (The "Dry" Approach)
If your boronic acid is decomposing, aqueous bases (Na2CO3/H2O) are often too harsh. Switch to anhydrous conditions with a fluoride source or a weak base.
Recommended Base: Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF).
Solvent System: Anhydrous Dioxane or Toluene.
Water Content: Strictly controlled. Add exactly 2-5 equivalents of water if using K3PO4 (anhydrous K3PO4 is insoluble and ineffective; it needs a "monolayer" of water to function).
Step-by-Step Optimization:
Dry reagents under high vacuum.
Use CsF (2.0 equiv) as the base.
Solvent: Dioxane (0.2 M).
Temperature: Start at 60°C. High temperatures (100°C+) accelerate decomposition faster than coupling for these substrates.
For electron-deficient substrates, the transmetallation step is often the bottleneck. You need a bulky, electron-rich ligand to facilitate this and stabilize the Pd(0) species.
The Gold Standard:XPhos Pd G4 or SPhos Pd G4 .
Why?
XPhos: Excellent for aryl chlorides and prevents catalyst deactivation.
SPhos: Specifically noted for stability with heterocyclic boronic acids.
G4 Precatalyst: Ensures a 1:1 L:Pd ratio and activates at low temperatures, reducing thermal stress on the unstable boronic acid.
Protocol C: MIDA Boronates (The "Slow Release" Strategy)
If the boronic acid is too unstable (e.g., 2-pyridyl), replace it with a MIDA boronate .[1]
Mechanism: The MIDA ligand locks the boron sp3, preventing transmetallation and hydrolysis.[2] Under slow hydrolysis conditions, it releases the active boronic acid in minute concentrations, which are immediately consumed by the catalyst.
Reaction Setup:
Reagent: Ar-B(MIDA) (1.5 equiv).
Base: K3PO4 (3.0 equiv).
Solvent: Dioxane:H2O (10:1).
Temp: 60-80°C.
Module 4: Decision Matrix
Use this logic tree to select your next experiment.
Figure 2: Strategic decision tree for selecting reaction conditions based on substrate stability.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately?A: Immediate blackening indicates the formation of Palladium Black (aggregated non-catalytic Pd(0)). This suggests your ligand is not stabilizing the Pd(0) species effectively, or you have insufficient ligand.[3]
Fix: Switch to a precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ.
Q: Can I use excess boronic acid to force the reaction?A: Yes, but with diminishing returns. For unstable acids, we recommend adding the boronic acid portion-wise (e.g., 3 portions over 1 hour) or using a syringe pump. This keeps the concentration of the unstable "ate" complex low relative to the catalyst.
Q: My aryl halide is also electron-deficient (e.g., 4-chloro-nitrobenzene). Does this help?A: Generally, yes. Electron-deficient halides undergo Oxidative Addition (OA) very fast. However, if the OA is too fast and Transmetallation is slow (due to the boronic acid issues), the Pd(II) intermediate can stall and decompose.
Tip: In this specific case, use a catalyst known for facilitating transmetallation, such as Pd(PPh3)4 (classic but effective here) or Q-Phos .
Q: I see a "dehalogenated" byproduct. Where did the halogen go?A: If you see Ar-H corresponding to your aryl halide, the mechanism is likely beta-hydride elimination from an alkyl group (if present) or reduction by the solvent/base. However, in electron-deficient Suzuki coupling, the most common "reduction" product is actually the protodeboronated nucleophile , not the reduced electrophile. Verify the mass carefully.
References
Kinoshita, H., et al. (2015). "Rapid Protodeboronation of Electron-Deficient Arylboronic Acids." Journal of the American Chemical Society. Link[4]
Key Finding: Establishes the mechanism of base-catalyzed decomposition via the boron
Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to Unstable Boronic Acids."[1] Journal of the American Chemical Society. Link
Key Finding: Describes the slow-release mechanism that protects unstable 2-pyridyl boron
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
Key Finding: Definitive guide on using SPhos and XPhos for challenging substr
Molander, G. A. (2013). "Organotrifluoroborates: Protected Boronic Acids." Science. Link
Key Finding: Alternative stabilization method using fluoride salts.[5]
Technical Support Center: Chemoselective Reduction Protocols
Topic: Minimizing Debromination Side Reactions During Reduction Ticket Status: OPEN Priority: HIGH (Data Integrity/Yield Critical) Knowledge Base Overview Welcome to the Chemoselective Reduction Support Center. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Debromination Side Reactions During Reduction
Ticket Status: OPEN
Priority: HIGH (Data Integrity/Yield Critical)
Knowledge Base Overview
Welcome to the Chemoselective Reduction Support Center. This guide addresses the pervasive challenge of hydrodehalogenation —specifically the unwanted loss of bromine atoms during the reduction of other functional groups (nitro, carbonyl, alkene).
The core chemical conflict arises because the conditions required to reduce a target functional group (e.g.,
) often overlap energetically with the activation energy required for the oxidative addition of a metal catalyst into the Carbon-Bromine (C-Br) bond.
Quick Decision Tree: Method Selection
Use this flowchart to select the correct protocol based on your substrate.
Figure 1: Decision matrix for selecting reduction conditions when aryl bromides are present. Green nodes indicate safe protocols.
Troubleshooting Tickets (FAQs)
Ticket #101: "I used Pd/C for a nitro reduction, and my bromine is gone."
Diagnosis:
You have experienced oxidative addition . Palladium (Pd) is an excellent hydrogenation catalyst because it readily inserts into bonds. Unfortunately, Pd inserts into Ar-Br bonds faster than almost any other heterogeneous metal. Once the Pd-Br species forms, hydrogenolysis cleaves the bond, replacing Br with H.
The Fix: Switch to Sulfided Platinum on Carbon (Pt/C(S)) .
Mechanism: Sulfided platinum catalysts are "poisoned." Sulfur atoms bind strongly to the high-energy "kink" and "step" sites on the metal surface. These are the sites responsible for the difficult oxidative addition into the C-Br bond. The planar "terrace" sites remain active enough to reduce the nitro group but are sterically and electronically deactivated toward the C-Br bond [1].
Protocol Reference: See Protocol A below.
Ticket #102: "Can I use additives to stop debromination if I only have Pd/C?"
Diagnosis:
While not recommended for high-value intermediates, it is possible to suppress debromination on Pd/C using kinetic inhibitors.
The Fix: Acidification or Amine Poisoning.
Acidic Additives (HBF4 or H3PO4): Adding a non-nucleophilic acid protonates the resulting aniline product immediately. Free amines can poison the catalyst, slowing the reaction and requiring higher temperatures (which promotes debromination). By protonating the amine, you keep the catalyst active for the nitro group at lower temperatures, where the activation energy for C-Br cleavage is not yet reached [2].
Diphenylsulfide: Adding small amounts of diphenylsulfide can mimic the "sulfided" catalyst effect in situ, though reproducibility is lower than using pre-sulfided commercial catalysts.
Ticket #103: "I am reducing a ketone. Will NaBH4 strip my bromine?"
Diagnosis:
Generally, No . Sodium Borohydride (NaBH4) functions via a hydride transfer mechanism, not oxidative addition. It is chemically orthogonal to aryl halides under standard conditions.
The Exception:
If your bromine is in a position strongly activated by electron-withdrawing groups (e.g., ortho to a nitro group or another carbonyl), or if you are using transition metal additives (like CoCl2) to speed up the reaction, you risk reduction.
The Fix: Use Luche Conditions (NaBH4 + CeCl3·7H2O). The Cerium activates the carbonyl oxygen (making it more electrophilic) specifically for 1,2-addition, allowing the reaction to proceed faster and at lower temperatures, bypassing any risk to the halide [3].
Solvent: THF or EtOAc (Avoid MeOH if debromination is observed; protic solvents facilitate the leaving group).
Step-by-Step:
Preparation: Dissolve substrate in THF (0.1 M concentration).
Loading: Add the sulfided Pt/C catalyst. Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but always handle under inert gas.
Purge: Cycle the vessel 3x with Nitrogen, then 3x with Hydrogen.
Reaction: Stir at ambient temperature under 1-3 bar (balloon to low pressure) of H2.
Critical Control Point: Do not heat the reaction initially. Heat provides the activation energy for C-Br cleavage. Only heat to 40°C if TLC shows stalled nitro reduction after 4 hours.
Filtration: Filter through a celite pad to remove the catalyst.
Validation: Check NMR for the disappearance of the aromatic signal associated with the proton at the position of the bromine (hydrodehalogenation would introduce a new proton signal).
Protocol B: Iron-Mediated Reduction (The "Fail-Safe")
Use this if catalytic hydrogenation continues to fail or if the molecule is extremely sensitive.
Materials:
Iron Powder (3-5 equiv, fine mesh)
Ammonium Chloride (saturated aq. solution) or Acetic Acid[1][2][3][4]
Solvent: EtOH/Water (3:1)
Step-by-Step:
Suspend the nitro compound in EtOH/Water.
Add Iron powder and NH4Cl.
Heat to reflux (70-80°C) with vigorous stirring (mechanical stirring recommended for scale).
Monitor by TLC (usually complete in 1-2 hours).
Workup: Filter hot through celite. The iron oxide sludge can trap product; wash the cake thoroughly with hot EtOAc.
Why it works: This is a Single Electron Transfer (SET) mechanism. The redox potential of Fe(0)/Fe(II) is sufficient to reduce the nitro group but insufficient to insert into the Ar-Br bond [4].
Data Summary: Catalyst Selectivity
Catalyst System
Activity (Nitro)
Risk of Debromination
Best Use Case
Pd/C (Standard)
Very High
Critical
Simple nitroarenes (no halogens).
Pt/C (Standard)
High
High
Chlorides (sometimes safe), but risky for Bromides.
Pt/C (Sulfided)
Moderate
Low
Standard for Halo-nitroarenes.
Raney Nickel
High
Moderate
Can effect dehalogenation; requires careful monitoring.
Fe / AcOH
Moderate
Negligible
Stoichiometric alternative; very safe for halogens.
Zn / HCl
High
Low
Good for robust substrates; acidic conditions may be harsh.
References
Blaser, H. U., et al. (2003). "Industrial methods for the chemoselective reduction of nitroarenes." Specialty Chemicals Magazine.
Tawney, J. G. (1991). "Process for the hydrogenation of halonitroaromatics." US Patent 5,068,436.
Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.
Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions." Common Organic Chemistry Knowledge Base.
Technical Support Center: Nitration of 2-Bromo-6-Fluorobenzonitrile
The following technical guide is structured as a specialized support resource for researchers optimizing the nitration of 2-bromo-6-fluorobenzonitrile . It synthesizes mechanistic principles with practical troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers optimizing the nitration of 2-bromo-6-fluorobenzonitrile . It synthesizes mechanistic principles with practical troubleshooting to ensure high yield and regioselectivity.
Executive Summary & Reaction Logic
The Objective: Synthesize the nitro-derivative of 2-bromo-6-fluorobenzonitrile (typically targeting 2-bromo-6-fluoro-5-nitrobenzonitrile ) via Electrophilic Aromatic Substitution (EAS).
The Challenge: This substrate presents a "conflict of interest" between directing groups and steric hindrance, alongside a high risk of side reactions (nitrile hydrolysis).
Mechanistic Analysis (The "Why")
To optimize conditions, one must understand the electronic battlefield on the benzene ring:
Nitrile (-CN) at C1: Strong deactivator, meta-director. Directs incoming electrophiles to C3 and C5 .
Bromine (-Br) at C2: Deactivator, ortho/para-director.[1] Directs to C3 (ortho) and C5 (para).
Fluorine (-F) at C6: Deactivator, ortho/para-director. Directs to C5 (ortho) and C3 (para).
The Convergence:
Both halogens and the nitrile group cooperatively direct the nitronium ion (
) to positions C3 and C5 .
Position C3: Located between -Br and -CN. This site is sterically congested .
Position C5: Located between -H and -F.[2] This site is sterically accessible .
Optimized Experimental Protocol
Standard Operating Procedure (SOP-NIT-2B6F)
Note: This protocol uses a standard mixed-acid approach optimized for deactivated substrates.
Reagents & Stoichiometry
Component
Equiv. / Role
Notes
2-Bromo-6-fluorobenzonitrile
1.0 equiv
Starting Material (Solid)
Sulfuric Acid ()
Solvent / Catalyst
Conc. (98%), use 5-10 volumes
Fuming Nitric Acid ()
1.1 - 1.2 equiv
Electrophile Source ()
Dichloromethane (DCM)
Extraction Solvent
For workup
Step-by-Step Workflow
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2-bromo-6-fluorobenzonitrile in concentrated
at room temperature.
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Lower temperatures prevent nitrile hydrolysis.
Nitration: Add fuming
dropwise over 30–60 minutes. Maintain internal temperature below 5°C .
Reaction: Stir at 0°C for 1–2 hours. Monitor via TLC or HPLC.
Endpoint: Disappearance of starting material.
Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
Safety: Exothermic quench. Do not add water to the acid; always add acid/mixture to ice.
Isolation: Extract the aqueous slurry with DCM (3x). Wash combined organics with water, saturated
(to remove acid), and brine. Dry over and concentrate.
Troubleshooting Guide (FAQ)
Category A: Regioselectivity & Yield
Q: I am seeing a second spot on my TLC close to the product. Is this the C3 isomer?A: Yes, it is highly likely 2-bromo-6-fluoro-3-nitrobenzonitrile .
Cause: While C5 is favored sterically, C3 is electronically activated by the ortho-bromine and para-fluorine.
Solution: The isomers usually have distinct crystalline properties. Try recrystallization from Ethanol/Water or Hexane/Ethyl Acetate mixtures. If separation is difficult, flash column chromatography using a shallow gradient (e.g., 0-10% EtOAc in Hexanes) is effective.
Q: My yield is low (<50%), and I see starting material remaining.A: The substrate is highly deactivated (three electron-withdrawing groups).
Diagnosis: The nitronium ion concentration is insufficient, or the temperature is too low to overcome the activation energy.
Fix:
Ensure you are using fuming nitric acid (90%+) rather than concentrated (68-70%).
Allow the reaction to warm slightly to 10–15°C after the addition is complete, but monitor closely for hydrolysis by-products.
Category B: Side Reactions (Hydrolysis)
Q: I isolated a solid that is insoluble in DCM but soluble in polar solvents. It has an amide peak in IR (approx. 1680 cm⁻¹).A: You have hydrolyzed the nitrile to form 2-bromo-6-fluoro-5-nitrobenzamide .
Mechanism: In strong acid (
) with trace water, nitriles hydrate to primary amides. This is accelerated by heat.
Corrective Actions:
Strict Temperature Control: Never let the reaction exceed 5°C during addition.
Dry Reagents: Ensure glassware is oven-dried and
is fresh (98%).
Fast Quench: Do not let the reaction sit in the acid mixture after completion. Quench immediately onto ice.
Category C: Safety & Scale-Up
Q: Can I scale this up to 100g?A: Nitrations are hazardous on scale due to delayed exotherms.
Protocol Adjustment: For >10g scales, do not add neat
. Instead, prepare a "mixed acid" solution ( in ) and add this solution to the substrate. This provides better heat dissipation.
Warning: Ensure the cooling capacity of your reactor is sufficient to handle the heat of reaction ($ \Delta H_{rxn} $) and the heat of mixing.
Visualizing the Process
Pathway & Logic Diagram
This diagram illustrates the reaction pathway, competing directing effects, and potential failure modes.
Caption: Reaction pathway showing the convergence of directing groups toward C5 and C3, with C5 being the major product due to steric factors.
Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common nitration issues.
References
Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
PubChem Compound Summary. (2025). 2-Bromo-6-fluorobenzonitrile.[3][4][5] National Center for Biotechnology Information. Available at: [Link]
Master Organic Chemistry. (2018). Nitration of Benzene and Analogs: Mechanism and Directing Effects. Available at: [Link]
Technical Support Center: Handling Moisture Sensitivity in Benzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for handling moisture sensitivity in reactions invo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for handling moisture sensitivity in reactions involving benzonitrile. As Senior Application Scientists, we've structured this guide to move from foundational knowledge to specific, field-tested troubleshooting protocols, ensuring both scientific accuracy and practical utility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the properties and handling of benzonitrile.
Q1: Why is benzonitrile considered moisture-sensitive?
A1: The core issue lies with the nitrile functional group (–C≡N). This group is susceptible to hydrolysis, a chemical reaction with water.[1][2][3] Under either acidic or basic conditions, which can be initiated by mere trace amounts of water, the triple bond of the nitrile group is attacked by water molecules. This process initially converts benzonitrile into benzamide, which can then be further hydrolyzed to benzoic acid.[1][3] This unwanted side reaction consumes your starting material and generates impurities that can complicate purification and reduce the yield of your desired product.
Q2: What are the visible signs of water contamination in my benzonitrile or reaction?
A2: Visually, pure benzonitrile should be a clear, colorless to pale yellow liquid.[4] While you cannot "see" dissolved water directly, its presence often leads to secondary indicators during a reaction:
Poor Yields or Failed Reactions: This is the most common sign. Reagents that are highly reactive with water, such as Grignard reagents or organolithiums, will be quenched by the water before they can react with the benzonitrile.[5][6]
Formation of a White Precipitate: The formation of benzamide or benzoic acid, both of which are white solids and less soluble than benzonitrile in many organic solvents, can indicate significant hydrolysis has occurred.
Inconsistent Results: If you observe high variability in yields between seemingly identical reaction setups, undetected moisture in some of the setups is a likely culprit.
Q3: What is the difference between "anhydrous" grade and "reagent" grade benzonitrile?
A3: The primary difference is the specified maximum water content. Commercial suppliers provide different grades of solvents to meet various experimental needs. While specifications can vary, the general distinction is as follows:
Grade
Typical Maximum Water Content
Common Packaging
Best Use Case
Reagent Grade / For Synthesis
≤ 0.03% (300 ppm) or higher
Standard glass or poly bottles
General synthesis, reactions not sensitive to trace moisture
It is critical to select the grade appropriate for your chemistry. For highly sensitive reactions, starting with a properly sealed anhydrous grade solvent is the most reliable approach.[8]
Part 2: Troubleshooting Guide
This section tackles specific problems you might encounter during your experiments and provides actionable solutions.
Q4: My Grignard reaction is failing. I'm adding my Grignard reagent to benzonitrile, but I'm recovering only starting material or getting very low yield of the ketone. What's wrong?
A4: This is a classic sign of moisture contamination. Grignard reagents are potent nucleophiles but are also extremely strong bases. They will react with any available acidic proton—including the protons from water—in a rapid and irreversible acid-base reaction.[5] This "quenches" the Grignard reagent, rendering it unable to perform its intended nucleophilic attack on the nitrile carbon.
Troubleshooting Workflow:
Workflow for Drying and Distilling Benzonitrile.
Protocol 2: Handling Anhydrous Solvents Using Syringe and Cannula Techniques
Properly handling your anhydrous benzonitrile is as crucial as preparing it. Exposure to the atmosphere for even a few seconds can compromise its integrity.
A. Syringe Transfer (for smaller volumes):
Preparation: Use an oven-dried syringe and a long needle. Flush the syringe with dry nitrogen or argon gas 3-5 times.
Inert Gas Inlet: Puncture the septum of the benzonitrile storage bottle with a needle connected to a nitrogen/argon line with a bubbler to create a positive pressure.
Withdrawal: Puncture the septum in a different location with the needle of your flushed syringe. Insert the needle tip below the liquid level and slowly draw the desired volume of benzonitrile into the syringe.
Transfer: Remove the syringe and quickly insert it through the septum of your reaction flask (which should also be under a positive pressure of inert gas) and dispense the solvent.
B. Double-Tipped Needle (Cannula) Transfer (for larger volumes):
Pressurize: Pressurize the benzonitrile storage bottle with inert gas as described above.
[8]2. Setup: Insert one end of a double-tipped needle (cannula) through the septum of the storage bottle, keeping the tip above the liquid level. Insert the other end into your reaction flask.
Transfer: Lower the cannula tip into the benzonitrile in the storage bottle. The positive pressure in the storage bottle will push the liquid through the cannula and into your reaction flask. [8]The rate of transfer can be controlled by adjusting the gas flow or by creating a slight vacuum in the receiving flask.
References
Purification of Benzonitrile - Chempedia. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved February 15, 2026, from [Link]
Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2022). MDPI. Retrieved February 15, 2026, from [Link]
Drying Solvents. (2021). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Synthesis of Benzonitrile. (2021). YouTube. Retrieved February 15, 2026, from [Link]
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
How to store, use, and preserve anhydrous compounds. (2018). Reddit. Retrieved February 15, 2026, from [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. Retrieved February 15, 2026, from [Link]
The problem of hydrolysis of nitrile and Grignard reagent. (2022). Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]
Preparation of benzonitrile. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
p-NITROBENZONITRILE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
Benzonitrile - High-Purity Aromatic Compound. (n.d.). Consolidated Chemical. Retrieved February 15, 2026, from [Link]
BENZONITRILE FOR SYNTHESIS MSDS. (2016). Labogens. Retrieved February 15, 2026, from [Link]
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 15, 2026, from [Link]
Hydration of benzonitrile into benzamide catalyzed by complexes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Base Hydrolysis of Benzonitrile. (2016). YouTube. Retrieved February 15, 2026, from [Link]
Addition of Grignard reagents to nitriles to give ketones. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
Friedel-Crafts alkylation and acylation of aromatic compounds. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. (n.d.). Cole-Parmer. Retrieved February 15, 2026, from [Link]
Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]
Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
Drying solvents. (2023). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]
Chemistry of Nitriles. (2024). LibreTexts. Retrieved February 15, 2026, from [Link]
Benzonitrile. (2020). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved February 15, 2026, from [Link]
benzonitrile, 100-47-0. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
Calcium hydride. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health. Retrieved February 15, 2026, from [Link]
Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
Calcium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved February 15, 2026, from [Link]
Distillations under inert conditions. (2019). YouTube. Retrieved February 15, 2026, from [Link]
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
The Property and Synthesis Method of Calcium Hydride. (n.d.). TRUNNANO. Retrieved February 15, 2026, from [Link]
Calcium hydride. (2024). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]
Process for the hydrolysis of nitriles. (1975). Google Patents.
Calcium hydride | CaH2 | CID 3033859. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
Nitrile. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Technical Support Center: Steric Hindrance in 2,6-Disubstituted Benzonitriles
Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket Subject: Overcoming the "Ortho Effect" in Nitrile Chemistry Overview: The "Fortress" Molecule Welcome to the technical support hub. You are likely here...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Operator: Senior Application Scientist (Ph.D.)
Ticket Subject: Overcoming the "Ortho Effect" in Nitrile Chemistry
Overview: The "Fortress" Molecule
Welcome to the technical support hub. You are likely here because your 2,6-disubstituted benzonitrile is behaving like an inert brick.
The cyano group is linear (
hybridized), which usually makes it an accessible electrophile. However, in 2,6-disubstituted systems, the ortho substituents create a "steric canyon." Substituents like methyl, chloro, or trifluoromethyl block the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack. Standard protocols will fail. You must switch to metal-mediated catalysis or specific high-energy conditions.
Ticket #1: Synthesis Fails (Getting the CN Group On)
User Issue: "I tried a standard Rosenmund-von Braun reaction (CuCN in DMF at reflux) on my 2,6-dimethyl-iodobenzene, but I only get 10% yield and a lot of dehalogenation."
Diagnosis:
The classical copper-mediated cyanations require high temperatures (
), which promotes protodehalogenation in sterically crowded systems. The copper center cannot easily insert into the crowded C-X bond.
The Fix: Pd-Catalyzed Cyanation with Bulky Ligands
You need a catalyst system designed to facilitate oxidative addition into hindered aryl halides.
Protocol:
Switch to a Palladium(0) cycle using SPhos or XPhos ligands. These Buchwald biaryl phosphine ligands create a mono-ligated Pd species that is highly active and spacious enough to accommodate the 2,6-substitution.
Recommended Reagents:
Catalyst:
(1–2 mol%) + SPhos (2–4 mol%).
Cyanide Source:
(requires toxic waste management) or (non-toxic, slow-release).
Solvent: Toluene/Water (biphasic system helps dissolve the inorganic cyanide source).
Workflow Visualization:
Caption: Decision matrix for synthesizing hindered nitriles. SPhos and XPhos ligands are critical for the oxidative addition step in crowded systems.
Ticket #2: Hydrolysis Stalled (The "Unbreakable" Nitrile)
User Issue: "I need the amide or acid. I've refluxed this nitrile in 6M NaOH and 50% H2SO4 for 48 hours. Nothing happens."
Diagnosis:
The transition state for water attacking the nitrile carbon is tetrahedral. In a 2,6-disubstituted system, there is simply no room for the water molecule to approach and form this intermediate. Acid/Base catalysis relies on external activation; you need internal delivery .
The Fix: The Ghaffar-Parkins Catalyst
You must use the platinum(II) catalyst:
.[1]
This catalyst works because it coordinates the nitrile to the metal, and then a ligand-bound hydroxyl group attacks the nitrile intramolecularly.[2] This bypasses the steric barrier.
Protocol:
Loading: 0.1 – 1.0 mol% catalyst.
Solvent: Ethanol/Water or THF/Water.
Temp: 70–80°C.
Result: Stops cleanly at the Primary Amide . (Note: If you need the acid, hydrolyze the amide using nitrosyl sulfuric acid conditions, as amides are easier to hydrolyze than the parent hindered nitrile).
Comparative Data:
Method
Conditions
Time
Yield (Amide)
Acid Hydrolysis
80% ,
48 h
< 5% (Charring)
Base Hydrolysis
, , Reflux
72 h
15%
Ghaffar-Parkins
(0.5%),
6 h
96%
Mechanism Visualization:
Caption: The Ghaffar-Parkins mechanism.[1][3][4][5] The key is Step 2: the nucleophile is already 'inside' the steric wall attached to the Pt.
Ticket #3: Grignard Reagent Bounces Off
User Issue: "I treated 2,6-dimethylbenzonitrile with MeMgBr. After workup, I recovered the starting material. No ketone formed."
Diagnosis:
The bulky Grignard reagent cannot access the electrophilic carbon. Instead, it likely acted as a base, deprotonating a benzylic position (if available) or simply doing nothing. The imine salt intermediate, if formed, is also exceptionally stable and resists hydrolysis.
The Fix: Copper Catalysis or Organolithium Switch
Magnesium is often not reactive enough for these crowded centers.
Option A: Copper(I) Acceleration
Add 5-10 mol% CuBr·SMe2 . This forms a transient organocopper species which is smaller and softer, facilitating addition via a carbocupration-like mechanism.
Option B: The Organolithium Force
Organolithium reagents are smaller aggregates than Grignards.
Solvent: Switch to hydrocarbon solvents (Toluene/Hexane) if possible to break up aggregates, or use Ether (avoid THF if lithiation of the ring is a risk).
Temperature: Reflux is often required. Yes, refluxing an organolithium.
Workup: The resulting imine anion is sterically shielded. Quench with MeOH first, then add aqueous acid and heat to force the hydrolysis of the imine to the ketone.
Ticket #4: Incomplete Reduction to Amine
User Issue: "I used LiAlH4. I see a mix of amine, imine, and aldehyde."
Diagnosis:
The reduction proceeds through an aluminate intermediate.[6] In 2,6-disubstituted systems, this intermediate is stable. If you quench at room temperature, it may hydrolyze back to the aldehyde (or imine) rather than reducing fully to the amine.
The Fix: High-Temp Reduction or Borane
Protocol (LiAlH4):
Solvent: High-boiling ether (e.g., Diglyme or THF).
Procedure: Add nitrile to LAH (standard). Reflux for 12–24 hours . The heat is necessary to drive the second hydride transfer.
Quench: Use the Fieser method (
g LAH : mL H2O : mL 15% NaOH : mL H2O). This creates a granular precipitate, preventing the "goo" that traps your product.
Protocol (Alternative):
Use Borane-Dimethyl Sulfide (BMS) in THF. Borane coordinates to the nitrogen (Lewis base) and reduces via an intramolecular hydride transfer, which is less sensitive to steric bulk than the intermolecular attack of aluminohydrides.
References
Palladium-Catalyzed Cyanation (SPhos/XPhos)
Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc., 2006.
See also: Schareina, T., et al. "Improved Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II)." Chem. Eur. J., 2007.[7] [8]
Ghaffar-Parkins Catalyst (Hydrolysis)
Ghaffar, T., & Parkins, A. W.[2][5] "The catalytic hydration of nitriles to amides using a platinum phosphinito complex."[1][2][4] Tetrahedron Letters, 1995.[1]
Ghaffar, T., & Parkins, A. W.[2][5] "Catalytic hydration of nitriles to amides." Journal of Molecular Catalysis A: Chemical, 2000.
Canonne, P., et al. "Reaction of organolithium and organomagnesium reagents with sterically hindered nitriles." Tetrahedron, 1980.
Reduction of Hindered Nitriles
Brown, H. C., et al. "Selective reductions. 30. Effect of structure on the rate of reaction of representative nitriles with borane-dimethyl sulfide." J. Org.[9] Chem., 1982.[7]
Technical Guide: 1H NMR Characterization of 2-Bromo-6-fluoro-4-nitrobenzonitrile
Executive Summary 2-Bromo-6-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic scaffold, frequently utilized as an electrophilic intermediate in nucleophilic aromatic substitution (
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-6-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic scaffold, frequently utilized as an electrophilic intermediate in nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) reactions for pharmaceutical synthesis (e.g., androgen receptor antagonists).[1][2][3][4]
Characterizing this molecule requires distinguishing between two aromatic protons in significantly different electronic environments. This guide provides a comparative analysis of the 1H NMR chemical shifts , focusing on the diagnostic coupling patterns introduced by the fluorine substituent (
), which serves as a definitive spectral fingerprint against non-fluorinated analogs.
Structural Analysis & Electronic Environment
To interpret the NMR spectrum accurately, one must understand the electronic push-pull mechanisms affecting the benzene ring protons.
The Substituent Matrix
Nitrile (CN) at C1: Strong electron-withdrawing group (EWG) via induction and resonance; deshields ortho/para positions.
Bromo (Br) at C2: Weakly deactivating; inductive withdrawing but resonance donating. Deshields ortho protons (Heavy Atom Effect).
Nitro (NO2) at C4: Strong EWG; strongly deshields ortho protons (H3 and H5).
Fluoro (F) at C6: High electronegativity (inductive withdrawal) but strong resonance donation. Uniquely, it introduces heteronuclear spin-spin coupling (
).
Proton Assignments
H3 (Proton between Br and NO2):
Environment: Ortho to Br, Ortho to NO2.
Prediction: Most deshielded due to the synergistic withdrawing effects of Br and NO2.
H5 (Proton between NO2 and F):
Environment: Ortho to NO2, Ortho to F.
Prediction: Deshielded by NO2, but modulated by F.
Key Feature: Strong coupling to
nucleus.
Comparative Spectroscopic Data
The following table contrasts the expected chemical shifts and multiplicity of the target molecule against its non-fluorinated and non-brominated analogs. This comparison isolates the specific spectral contribution of the halogen atoms.
Table 1: Comparative Chemical Shift Analysis (DMSO-d6)
Feature
Target: 2-Bromo-6-fluoro-4-nitrobenzonitrile
Analog A: 2-Bromo-4-nitrobenzonitrile
Analog B: 2-Fluoro-4-nitrobenzonitrile
H3 Shift ()
8.60 - 8.75 ppm
8.45 - 8.55 ppm
8.20 - 8.30 ppm
H3 Multiplicity
Doublet (d) ( Hz)
Doublet (d)( Hz)
Multiplet / dd
H5 Shift ()
8.35 - 8.50 ppm
8.15 - 8.25 ppm (as H6)
8.00 - 8.15 ppm (as H6)
H5 Multiplicity
Doublet of Doublets (dd) ( Hz, Hz)
Doublet (d)( Hz)
Doublet of Doublets (dd)
Diagnostic Key
Large H-F Coupling on H5; H3 is a sharp meta-doublet.[1][2][3][5]
No F-coupling; simple meta-coupling pattern.
Similar F-coupling, but shifts are upfield due to lack of Br.
> Note: Chemical shifts are estimated based on Substituent Chemical Shift (SCS) additivity rules and solvent effects (DMSO-d6 typically causes slight deshielding compared to CDCl3).
Spectroscopic Deep Dive: Coupling Constants (
-Values)
The definitive confirmation of the structure lies in the
-values, not just the chemical shift.
The Fluorine Effect (
)
Fluorine-19 is 100% naturally abundant and has a spin of 1/2, making it NMR active. It couples strongly to protons.
Ortho Coupling (
): In the target molecule, H5 is ortho to F6. This results in a large coupling constant, typically 7.0 – 10.0 Hz .
Para Coupling (
): H3 is para to F6. This coupling is usually negligible (< 1 Hz) or results in slight peak broadening, but is rarely resolved as a distinct split in routine 300/400 MHz spectra.
The Meta-Proton Effect (
)
H3 and H5 are meta to each other (separated by the Nitro group).
Meta Coupling (
): This is a classic "W-coupling" through the aromatic ring, typically 1.5 – 2.5 Hz .
Resulting Multiplets
H5 Signal: Appears as a Doublet of Doublets (dd) . The large split (
Hz) is from Fluorine; the small split ( Hz) is from H3.
H3 Signal: Appears as a Doublet (d) . The split (
Hz) is from H5. (If para-F coupling is visible, this may appear as a doublet of doublets with one very small coupling constant).
Visualization of Spectral Logic
The following diagram illustrates the assignment logic and the coupling pathways that define the spectrum.
Caption: Logical flow of proton assignments demonstrating how the Fluorine nucleus specifically modifies the H5 signal topology.
Experimental Protocol: Validated Workflow
For reproducible results, follow this self-validating protocol. The choice of solvent is critical due to the polarity of the nitro and nitrile groups.
Step 1: Solvent Selection
Preferred:DMSO-d6 .[4] The target molecule is highly polar. DMSO ensures complete solubility and prevents aggregation effects that can broaden peaks.
Alternative:Acetone-d6 . Good for resolution if DMSO signals overlap with solvent impurities, though solubility may be lower.
Avoid:CDCl3 (Chloroform-d) unless the sample is known to be highly soluble; polarity mismatches often lead to poor shimming.
Step 2: Sample Preparation[2]
Weigh 5–10 mg of the solid sample into a clean vial.
Add 0.6 mL of DMSO-d6.
Agitate (vortex) until the solution is visually clear (no suspension).
Transfer to a precision 5mm NMR tube.
Critical Check: Ensure liquid height is at least 4.5 cm to match the coil length of standard probes.
Relaxation Delay (D1): Set to 3.0 seconds . (Aromatic protons near nitro groups can have longer T1 relaxation times; insufficient delay reduces integration accuracy).
Scans (NS): 16 or 32 (Sufficient for >5 mg sample).
Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.
Integration: Calibrate the residual DMSO pentet to 2.50 ppm. Integrate the aromatic region (7.5–9.0 ppm).
Validation: The total integral of the aromatic region should correspond to 2 protons . If the ratio is off, check for solvent peaks or impurities.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for Substituent Chemical Shift additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for analog spectra: 2-Bromo-4-nitrobenzonitrile).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Reich, H. J. (2024). Bucky's NMR Interpretation Guide: Proton Chemical Shifts. University of Wisconsin-Madison. [Link] (Validated source for SCS values of Nitro and Cyano groups).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 19F NMR Analysis of Fluoro-Nitrobenzonitrile Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
Fluoro-nitrobenzonitrile derivatives are critical intermediates in pharmaceutical synthesis, particularly as substrates for Nucleophilic Aromatic Substitution (
) reactions.[1][2] In drug development, the precise identification of regioisomers (e.g., 2-fluoro-4-nitrobenzonitrile vs. 4-fluoro-2-nitrobenzonitrile) is non-negotiable.[1][2]
While 1H NMR and HPLC are standard analytical tools, they often struggle with these specific derivatives due to overlapping aromatic signals and the need for extensive method development.[1][2] 19F NMR offers a superior alternative: it provides a "clean" background, high sensitivity (83% of 1H), and a wide chemical shift dispersion that resolves structural isomers with unambiguous clarity.[1][2]
This guide objectively compares 19F NMR against traditional methods, providing validated protocols and mechanistic insights to streamline your analytical workflow.
Comparative Analysis: 19F NMR vs. Alternatives
The following table summarizes the performance of 19F NMR relative to 1H NMR and HPLC/LC-MS for analyzing fluoro-nitrobenzonitrile derivatives.
Feature
19F NMR
1H NMR
HPLC / LC-MS
Selectivity (Isomers)
High. Isomers typically separated by >1–5 ppm.[1][2]
Moderate/Low. Aromatic region (7–9 ppm) often crowded/overlapping.[1][2]
Decoupling: Running a 19F{1H} (proton-decoupled) experiment collapses these multiplets into singlets, maximizing signal-to-noise (S/N) and simplifying integration for qNMR.[1][2]
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of an internal standard (IS) confirms the validity of the chemical shift referencing and quantification.
Materials
Solvent: DMSO-
or CDCl (Solvent choice affects shifts by ~1-2 ppm; be consistent).[1][2]
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm) or 1,3,5-Trifluorobenzene ( -108 ppm).[1][2] Note: Ensure IS peak does not overlap with analyte.
Pulse Sequence: zgig (Inverse gated decoupling) for quantitative results. This eliminates the Nuclear Overhauser Effect (NOE) which can skew integration.[1][2]
Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).[1][2]
Transmitter Offset (O1P): -120 ppm (centers the aromatic fluorine region).[1][2]
Relaxation Delay (D1):
Without Cr(acac)
: Must be .[1][2][6] (Typical for Ar-F is 2–5s, so D1 = 15–25s).[1][2]
Broad Lines: Often caused by paramagnetic impurities (e.g., metal catalyst residues like Pd or Cu from coupling reactions).[1][2] Solution: Filter sample through Celite or silica.[1][2]
Phasing Issues: Large chemical shift ranges can cause linear phase errors.[1][2] Solution: Apply significant 1st-order phase correction (PHC1) during processing.
"Silent" Impurities: Non-fluorinated impurities are invisible.[1][2] Solution: Always run a quick 1H NMR to check for non-fluorinated solvents or reagents.[1][2]
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[1][2]
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry."[1][2] Elsevier, 2016.[1][2]
Rosen, M. et al. "Application of Quantitative 19F and 1H NMR for Reaction Monitoring... for an Early Stage Pharmaceutical Candidate." Analytical Chemistry, 2011.[1][2] Link[1][2]
University of Colorado. "19F NMR Reference Standards." NMR Facility Guides. Link
Spectral Distinction: Nitrile vs. Nitro Groups in Pharmaceutical IR Analysis
Topic: IR Spectrum Characteristic Peaks for Nitrile and Nitro Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical struct...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectrum Characteristic Peaks for Nitrile and Nitro Groups
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical structural elucidation, the distinction between nitrile (-C≡N) and nitro (-NO₂) functional groups is a critical checkpoint. While both contain nitrogen and electron-withdrawing character, their vibrational signatures in the infrared (IR) region are fundamentally distinct due to differences in bond order, geometry, and dipole flux. This guide provides a rigorous technical comparison, mechanistic explanations, and validated experimental protocols for identifying these groups in drug substances.
Mechanistic Foundations: The Physics of Vibration
To interpret the spectra accurately, one must understand the causality behind the peaks.
Nitrile Group (-C≡N)
The nitrile group consists of a carbon-nitrogen triple bond.
Physics: The triple bond is stiff (high force constant,
), placing the absorption in a high-frequency "silent region" of the spectrum (2200–2260 cm⁻¹). The peak intensity is variable but generally distinct due to the dipole moment change along the linear axis.
Nitro Group (-NO₂)
The nitro group is a resonance hybrid with
geometry.
Geometry: Trigonal planar.
Vibrational Modes: Because the two N-O bonds are chemically equivalent due to resonance, they do not vibrate independently. Instead, they couple to form two distinct modes:
Asymmetric Stretching (
): Higher energy, ~1550 cm⁻¹.
Symmetric Stretching (
): Lower energy, ~1350 cm⁻¹.
Physics: The large dipole moment of the N-O bonds results in two strong, intense bands , making the nitro group one of the easiest to identify—provided one looks for the pair.
Comparative Analysis: Nitrile vs. Nitro
The following table summarizes the spectral characteristics. Note the impact of conjugation, which lowers the bond order (and thus the force constant
To resolve these peaks clearly, sample preparation is paramount. The Nitro group's strong dipole can lead to detector saturation if the sample is too thick, while the Nitrile peak can be lost in noise if the sample is too dilute.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for solid drugs where high resolution of sharp peaks (Nitrile) is required.
Grinding: Mix 1–2 mg of drug substance with 100–200 mg of spectroscopic grade KBr. Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm to prevent scattering/sloping baseline).
Pressing: Transfer to a die and press at 8–10 tons for 1–2 minutes under vacuum (to remove air/water).
Validation: The resulting disk should be transparent (glass-like). If opaque/white, regrind.
Measurement: Collect background (empty holder) then sample.
Self-Validation: Check the region >3000 cm⁻¹.[3][5][6] A broad "hump" indicates moisture in the KBr (hygroscopic), which can distort peak ratios. Dry KBr at 110°C if necessary.
Method B: ATR (Attenuated Total Reflectance)
Best for rapid screening and polymorph analysis.
Crystal Selection: Use a Diamond or ZnSe crystal.
Application: Place ~5 mg of powder to cover the crystal eye.
Contact: Apply pressure using the anvil until the "Force Gauge" is in the green zone (optimal contact).
Correction: Apply "ATR Correction" in your software to account for penetration depth differences at high vs. low wavenumbers (critical for comparing Nitrile intensity at 2200 cm⁻¹ vs Nitro at 1300 cm⁻¹).
Visualization: Decision Logic & Vibrational Modes
Diagram 1: Spectral Identification Decision Tree
This workflow guides the analyst through the logical steps of distinguishing these groups in an unknown sample.
Caption: Logical workflow for distinguishing Nitrile vs. Nitro groups based on sequential spectral region analysis.
Diagram 2: Vibrational Modes Visualization
A conceptual representation of why the Nitro group produces two peaks while the Nitrile produces one.
Caption: Comparison of the single linear vibrational mode of Nitrile vs. the coupled symmetric/asymmetric modes of Nitro.
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Chloramphenicol IR Spectrum (KBr Disc). NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
ResearchGate. FTIR spectra of Letrozole and PLGA microparticles. Retrieved from [Link]
MDPI. (2023). Complex Spectroscopy Studies of Nifedipine Photodegradation. Retrieved from [Link]
Comparative Mass Spectrometry Guide: Fragmentation of Halogenated Nitrobenzonitriles
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of halogenated nitrobenzonitriles, designed for researchers in medicinal chemistry and structural analysis. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of halogenated nitrobenzonitriles, designed for researchers in medicinal chemistry and structural analysis.
Executive Summary
Halogenated nitrobenzonitriles are critical intermediates in the synthesis of agrochemicals and pharmaceuticals. Their structural elucidation via Electron Ionization (EI) mass spectrometry relies on distinguishing between isomeric forms (e.g., ortho- vs. para- substitution). This guide analyzes the fragmentation kinetics, focusing on the competition between nitro-group expulsion and halogen loss, and delineates the "Ortho Effect" specific to vicinal substituents.
Mechanistic Fragmentation Analysis
The Hierarchy of Bond Cleavage
In Electron Ionization (70 eV), the fragmentation of halogenated nitrobenzonitriles is governed by the stability of the radical cation
and the bond dissociation energies (BDE) of the substituents.
Primary Pathway (Nitro Group): The dominant pathway is the loss of the nitro group. This occurs via two competing mechanisms:[1]
Direct Homolytic Cleavage: Loss of a radical
to form the aryl cation .
Nitro-Nitrite Rearrangement: Isomerization of the nitro group (
) to a nitrite ester (), followed by the loss of (30 Da) to form a phenoxy cation , which subsequently loses (28 Da).
Secondary Pathway (Halogen Loss):
Iodine/Bromine: Due to weaker C-X bonds, direct loss of
is competitive with nitro loss.
Chlorine/Fluorine: The C-Cl and C-F bonds are stronger. Loss of
usually occurs after the loss of the nitro group or from the destabilized molecular ion in specific ortho-isomers.
The "Ortho Effect" in Halogenated Nitrobenzonitriles
The relative position of the halogen and nitro groups significantly alters the fragmentation abundance.
Ortho-Halogen/Nitro (e.g., 4-chloro-3-nitrobenzonitrile):
Steric crowding between the vicinal nitro and halogen groups destabilizes the molecular ion. This typically results in:
Lower Molecular Ion (
) Intensity: The parent ion is short-lived.
Enhanced
: Relief of steric strain drives the rapid expulsion of the nitro group.
Characteristic Interaction: In some cases, a halogen transfer or cyclization may suppress the standard nitro-nitrite rearrangement (
), making the peak significantly more intense than the peak compared to para-isomers.
Meta/Para-Halogen/Nitro (e.g., 2-chloro-5-nitrobenzonitrile):
With widely separated substituents, the fragmentation follows standard electronic directing rules. The nitro-nitrite rearrangement (
) is often more prominent here than in the ortho-isomer because the nitro group has more conformational freedom to isomerize before fragmenting.
Halogen Isotopic Signatures
Verification of the halogen involves analyzing the isotopic cluster of the molecular ion (
) and the fragment.
Halogen
Isotope Pattern (A : A+2)
Diagnostic Value
Chlorine
3 : 1
High. Distinctive M+ and [M-NO2]+ doublet.
Bromine
1 : 1
High. Equal intensity doublet.
Fluorine
Monoisotopic
Low. Requires observation of M-19 (F) or M-20 (HF).
Iodine
Monoisotopic
High. Large mass defect; often Base Peak is [M-I]+.
Comparative Data: Isomer Differentiation
The following table contrasts the fragmentation behavior of two structural isomers: 4-chloro-3-nitrobenzonitrile (Ortho-Cl/NO2) and 2-chloro-5-nitrobenzonitrile (Para-Cl/NO2).
Table 1: Diagnostic Ion Relative Abundances (Normalized)
Ion Identity
m/z (for )
4-chloro-3-nitro (Ortho)
2-chloro-5-nitro (Para)
Mechanistic Note
Molecular Ion ()
182
Low (<20%)
Medium (40-60%)
Ortho-steric strain reduces lifetime.
152
Low
High
Rearrangement is suppressed in ortho-isomers.
136
Base Peak (100%)
High (80-100%)
Steric relief drives NO2 loss in ortho.
101
Medium
Medium
Aryl cation fragmentation (Cyanophenyl cation).
109
Low
Low
Loss of cyano group (rare as primary step).
Experimental Protocol
Sample Preparation & Instrument Conditions
To ensure reproducible fragmentation patterns for library matching, adhere to this self-validating protocol.
Reagents:
Analyte: >98% purity (HPLC grade).
Solvent: Dichloromethane or Methanol (MS grade).
GC-MS Parameters:
Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
Ion Source: Electron Ionization (EI).
Electron Energy:70 eV (Standard for spectral comparison). Note: Using other energies (e.g., 20 eV) will alter ion ratios and invalidate library matching.
Source Temperature: 230°C.
QC Check (Self-Validation):
Blank Run: Inject pure solvent. Ensure no background peaks at m/z 182/184.
Tune Check: Verify PFTBA (calibration gas) ratios. m/z 69/219/502 should be within standard tolerances to ensure correct mass assignment and abundance ratios.
Visualizations
Fragmentation Pathway Flowchart
This diagram illustrates the competing pathways for a generic chlorinated nitrobenzonitrile.
Caption: Primary fragmentation pathways of Chloronitrobenzonitrile. The thickness of the arrow indicates the kinetic dominance of NO2 loss in ortho-substituted isomers.
Structural Elucidation Workflow
A logic gate for determining the isomer based on spectral data.
Caption: Decision tree for distinguishing ortho- vs. para-halogenated nitrobenzonitriles using relative ion abundances.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-chloro-3-nitrobenzonitrile. National Institute of Standards and Technology.[2][3] [Link]
NIST Mass Spectrometry Data Center. Mass Spectrum of 5-chloro-2-nitrobenzonitrile. National Institute of Standards and Technology.[2][3] [Link]
Holcapek, M., et al. (2010). Tandem mass spectrometry of organic nitro and halogen compounds. Journal of Mass Spectrometry. [Link]
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
HPLC Method Development Guide: Purity Analysis of 2-Bromo-6-fluoro-4-nitrobenzonitrile
Executive Summary Developing a purity method for 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS 79544-27-7) presents a specific chromatographic challenge: separating a highly electron-deficient aromatic ring from its position...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing a purity method for 2-Bromo-6-fluoro-4-nitrobenzonitrile (CAS 79544-27-7) presents a specific chromatographic challenge: separating a highly electron-deficient aromatic ring from its positional isomers and synthetic precursors.
While alkyl-bonded phases (C18) are the industry standard for reversed-phase HPLC, they often fail to resolve halogenated positional isomers due to a lack of shape selectivity. This guide objectively compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) phase.[1]
Key Finding: The PFP stationary phase demonstrates superior resolution (
) for critical isomeric impurities compared to C18, driven by unique - and dipole-dipole interaction mechanisms.[1]
Analyte Profiling & The Separation Challenge
To develop a robust method, we must first understand the physicochemical environment of the analyte.[2]
The following data summarizes the separation efficiency of the target analyte from its closest eluting isomer (Iso-1) under optimized gradient conditions.
The PFP phase works because the fluorine atoms on the stationary phase create a highly electron-deficient ring. This allows for specific charge-transfer interactions with the nitro-group of the analyte. Furthermore, the rigid PFP ring provides steric selectivity that discriminates between the ortho and para positioning of the Bromine and Fluorine atoms, which C18 alkyl chains cannot "feel."
Expert Tip: When using PFP columns, Methanol is preferred over Acetonitrile. Acetonitrile's own
-electrons (in the group) can interfere with the stationary phase's - interactions, dampening the selectivity gains.
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow ensures you do not waste time on the wrong parameters.
Caption: Decision tree prioritizing column chemistry screening over mobile phase adjustments for isomeric separations.
Recommended Protocol (The "Gold Standard")
Based on the comparative analysis, the following protocol is recommended for the purity release of 2-Bromo-6-fluoro-4-nitrobenzonitrile.
Instrument Setup[7]
System: HPLC or UHPLC with Binary Pump.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Wavelength:254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities). The Nitro group provides strong absorbance at 254 nm.
Chromatographic Conditions[1][3][8]
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent F5/PFP phase).
Column Temp: 35°C (Control is critical for reproducibility).
Understanding why the method works ensures you can troubleshoot it later.
Caption: PFP phases engage in multi-mode interactions (Pi-Pi, Dipole) providing orthogonality that C18 lacks.
References
Advanced Chromatography Technologies. (2023). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[5] Chromatography Today. Link
Long, W., & Horton, J. (2014).[7] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Link
YMC Co., Ltd. (2023). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. YMC Technical Guide. Link
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
Phenomenex. (2023). Reversed Phase HPLC Method Development Guide: Solvents and Phenyl Selectivity. Phenomenex Technical Resources. Link
Halogen Selection in Nucleophilic Aromatic Substitution: A Comparative Guide to 2-Fluoro vs. 2-Bromo Reactivity
Executive Summary In the context of Nucleophilic Aromatic Substitution (SNAr), 2-fluoro substrates generally exhibit superior reactivity compared to their 2-bromo counterparts, often by orders of magnitude (200–300x). Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of Nucleophilic Aromatic Substitution (SNAr), 2-fluoro substrates generally exhibit superior reactivity compared to their 2-bromo counterparts, often by orders of magnitude (200–300x). This contradicts the trends observed in aliphatic SN2 chemistry, where bromide is the superior leaving group.[1][2][3][4]
However, this rule is not absolute. The choice between Fluorine (F) and Bromine (Br) dictates the reaction mechanism, solvent compatibility, and downstream synthetic utility. This guide dissects the mechanistic divergence between these two halogens and provides a validated decision framework for their application in drug development.
Mechanistic Deep Dive: The "Fluorine Effect"
To understand the performance gap, we must analyze the reaction coordinate. SNAr typically proceeds via a two-step Addition-Elimination mechanism involving a charged intermediate (Meisenheimer complex).[5]
The Kinetic Inversion
In aliphatic substitution (SN2), the rate-determining step (RDS) involves bond breaking. Since the C-Br bond (approx. 68 kcal/mol) is weaker than the C-F bond (approx. 115 kcal/mol), alkyl bromides react faster.
In SNAr, the logic is inverted because the RDS is the nucleophilic addition , not the elimination.
Inductive Stabilization (-I Effect): Fluorine is the most electronegative element. When attached to an aromatic ring, it strongly withdraws electron density ($ \sigma $-withdrawal), significantly lowering the LUMO energy of the ring.
Transition State Stabilization: This electron withdrawal stabilizes the anionic Meisenheimer complex. The transition state leading to this intermediate is lower in energy for F than for Br.
Bond Strength Irrelevance: Because the C-X bond is broken in the second (fast) step, the strength of the C-F bond does not penalize the reaction rate.
Diagram 1: Reaction Coordinate Analysis
The following diagram illustrates the energy landscape differences between 2-Fluoro and 2-Bromo substrates.
Comparative Performance Data
The following data summarizes the reactivity trends observed in heteroaromatic systems, specifically comparing 2-halo-pyridines and activated benzenes.
Feature
2-Fluoro (Aryl-F)
2-Bromo (Aryl-Br)
Relative Rate (Approx)
Mechanism
Stepwise (Addition-Elimination)
Stepwise (or Concerted in rare cases)
F is ~100-300x Faster
RDS
Nucleophilic Attack (Addition)
Nucleophilic Attack (Addition)
N/A
Leaving Group Ability
Poor (Strong Bond)
Good (Weak Bond)
Irrelevant for SNAr
Solvent Preference
Polar Aprotic (DMSO, DMF, NMP)
Polar Aprotic (DMSO, DMF)
F benefits more from polar solvents
Side Reactions
Hydrolysis (to pyridone) if wet
Halogen Dance / Metal exchange
F is cleaner for SNAr
Downstream Utility
End of line (usually)
High (Pd-catalyzed coupling)
Br allows subsequent functionalization
Key Insight: In a study of 2-halopyridines reacting with sodium methoxide, the 2-fluoro derivative reacted ~320 times faster than the 2-chloro derivative (and by extension, faster than bromo) [1].
Experimental Protocols
As a self-validating system, we utilize a "Head-to-Head" protocol. This method allows you to verify the reactivity difference in your own lab using standard LCMS monitoring.
Protocol A: The Competition Experiment
Objective: Determine relative reactivity of 2-fluoro-4-nitrotoluene vs. 2-bromo-4-nitrotoluene with morpholine.
Materials:
Substrate A: 2-Fluoro-4-nitrotoluene (1.0 eq)
Substrate B: 2-Bromo-4-nitrotoluene (1.0 eq)
Nucleophile: Morpholine (1.0 eq) — Limiting reagent to force competition
Base: K2CO3 (2.0 eq)
Solvent: DMSO (anhydrous)
Internal Standard: Biphenyl (0.5 eq)
Workflow:
Preparation: Dissolve 0.5 mmol of Substrate A, 0.5 mmol of Substrate B, and 0.25 mmol Biphenyl in 2.0 mL DMSO.
Initiation: Add K2CO3 followed by dropwise addition of Morpholine (0.5 mmol) at Room Temperature (RT).
Monitoring: Aliquot 20 µL every 15 minutes into Acetonitrile/Water (50:50) for HPLC/LCMS analysis.
Data Analysis: Integrate product peaks relative to the internal standard.
Expected Result: You will observe the rapid consumption of the Fluoro substrate and the formation of the morpholine adduct. The Bromo substrate will remain largely unreacted at RT, requiring heating (>80°C) to achieve significant conversion.
Protocol B: Optimized Synthesis (High Yield)
For the synthesis of 4-(4-methyl-2-nitrophenyl)morpholine using the superior Fluoro-substrate.
Charge a reaction vial with 2-fluoro-4-nitrotoluene (1.0 mmol, 155 mg).
Add DMSO (3 mL). Note: DMSO accelerates SNAr rates by solvating cations while leaving anions "naked" and reactive.
Add K2CO3 (1.5 mmol, 207 mg).
Add Morpholine (1.2 mmol, 105 µL).
Stir at 50°C for 2 hours.
Workup: Dilute with water (15 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.
Decision Matrix: When to use Br vs. F?
While F is faster for SNAr, Br is often preferred in complex synthesis campaigns because it serves as a "handle" for transition metal catalysis (Suzuki, Buchwald-Hartwig).
Diagram 2: Strategic Selection Workflow
Use this logic flow to select the correct starting material.
Expert Note on "Concerted" SNAr
Recent computational studies [2] suggest that for certain specific substrates (unactivated heterocycles with very good leaving groups), the mechanism may shift toward concerted (bond breaking and making occur simultaneously). In these rare edge cases, Bromine can actually outperform Fluorine because the bond-breaking energy penalty returns. However, for 95% of pharmaceutical intermediates (activated systems), the Stepwise (F > Br) rule holds true.
References
Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers. (Chapter 18: Nucleophilic Aromatic Substitution).
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. (The foundational text establishing the Element Effect). [Link]
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry. [Link]
A Comparative Guide to the Crystal Structure Analysis of Substituted Nitrobenzonitriles
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is paramount. The seemingly subtle shift of a functional gr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is paramount. The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a compound's solid-state properties, influencing everything from solubility and stability to bioavailability and efficacy. This guide provides an in-depth comparative analysis of the crystal structures of ortho-, meta-, and para-substituted nitrobenzonitriles, offering a critical examination of how substituent position dictates intermolecular interactions and crystal packing. As a senior application scientist, my aim is to not only present data but to illuminate the underlying principles that govern these structural variations, providing a valuable resource for rational drug design and crystal engineering.
The Critical Role of Isomerism in Crystal Engineering
Nitrobenzonitriles are a class of organic compounds featuring both a nitro (-NO₂) and a nitrile (-C≡N) group on a benzene ring. Both substituents are strongly electron-withdrawing, creating a unique electronic landscape that governs their intermolecular interactions. The positional isomerism (ortho, meta, para) of the nitro group relative to the nitrile group provides a fascinating case study in how subtle changes in molecular geometry can lead to profound differences in the resulting crystal lattice. Understanding these differences is not merely an academic exercise; it is fundamental to predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs) and other functional materials.
A Comparative Crystallographic Analysis of Nitrobenzonitrile Isomers
The most definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[1] This technique allows for the precise determination of bond lengths, bond angles, and the intricate network of intermolecular interactions that define the crystal structure.[1] Here, we compare the crystallographic data of 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile to highlight the structural consequences of nitro group placement.
A recent study on 3-nitrobenzonitrile revealed that it crystallizes in the monoclinic space group P2₁, a Sohncke space group, which is also observed for the 4-nitrobenzonitrile isomer.[2][3] This similarity in space group suggests a certain level of congruence in their packing strategies. However, the subtle differences in their unit cell parameters and molecular arrangements lead to distinct macroscopic properties.
Note: Data for 2-nitrobenzonitrile is compiled from available crystallographic databases. The nitro group tilt angle is an approximation based on related structures.
The tilt of the nitro group out of the plane of the benzene ring is a critical parameter influenced by crystal packing forces.[2] In both the 3- and 4-isomers, this tilt is relatively small, around 10-11 degrees.[2] This near-planarity can facilitate π-π stacking interactions, which are a significant contributor to the crystal packing of 3-nitrobenzonitrile, leading to stacks of molecules along the shortest crystallographic axis.[3] For 2-nitrobenzonitrile, steric hindrance between the adjacent nitro and nitrile groups is expected to force a larger dihedral angle, influencing its packing motif.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state structure of a molecule is a delicate balance of various intermolecular forces. In nitrobenzonitriles, a hierarchy of interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions, dictates the final crystal packing. The position of the nitro group critically influences the nature and directionality of these interactions.
A variety of weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, play a crucial role in stabilizing the crystal structures of substituted aromatic compounds.[4] The electrostatic potential surfaces of the nitrobenzonitrile isomers reveal the distribution of electron density and highlight the regions most likely to engage in these interactions. The electron-rich oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are prime hydrogen bond acceptors.
The relative orientation of the nitro and nitrile groups also impacts the overall molecular dipole moment, which in turn affects the long-range electrostatic interactions within the crystal. This interplay of forces can lead to different packing motifs, such as herringbone or slipped-stack arrangements.[5]
Caption: Key intermolecular interactions governing the crystal packing of substituted nitrobenzonitriles.
Experimental Workflow for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals and accurately determining their structure is a meticulous process. The following is a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of substituted nitrobenzonitriles.
Caption: A streamlined workflow for the single-crystal X-ray diffraction analysis of small organic molecules.
Experimental Protocol:
Crystal Growth: The cornerstone of a successful SCXRD experiment is the growth of high-quality single crystals. For nitrobenzonitriles, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common and effective method. The key is to allow the crystals to form gradually, minimizing defects in the crystal lattice. Vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound, is another powerful technique.
Crystal Selection and Mounting: Under a polarizing microscope, a single crystal with well-defined faces and no visible cracks or inclusions should be selected. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions. The chosen crystal is then carefully mounted on a goniometer head using a suitable adhesive or oil.
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected on a detector.[1]
Data Processing and Structure Solution: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell dimensions and the space group of the crystal. The initial atomic positions are determined using computational methods such as direct methods or the Patterson function.
Structure Refinement and Validation: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final structure is then validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).
Conclusion: From Structure to Function
The comparative analysis of nitrobenzonitrile isomers underscores a fundamental principle of crystal engineering: minor changes in molecular structure can have a significant impact on the resulting solid-state architecture. The position of the nitro group influences not only the intramolecular geometry but also the landscape of intermolecular interactions, leading to distinct crystal packing arrangements. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is indispensable for the rational design of molecules with desired physical and biological properties. The detailed experimental workflow provided herein serves as a practical guide for obtaining high-quality crystallographic data, the essential foundation for such endeavors.
Precision in Poly-Halogenated Small Molecules: A Comparative Guide to Elemental Analysis for C7H2BrFN2O2
Executive Summary This guide addresses the analytical challenges posed by C7H2BrFN2O2 (Representative structure: 4-Bromo-5-fluoro-2-nitrobenzonitrile or similar isomers). This compound class represents a "perfect storm"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the analytical challenges posed by C7H2BrFN2O2 (Representative structure: 4-Bromo-5-fluoro-2-nitrobenzonitrile or similar isomers). This compound class represents a "perfect storm" for elemental analysis: it combines high halogen content (Br, F), a nitro-group (oxidative instability), and extremely low hydrogen content (<1%).
For researchers in drug discovery (specifically kinase inhibitor synthesis), standard "black box" CHNS analysis often yields failing results due to fluorine-induced quartz etching and bromine interference . This guide compares the industry-standard Automated Flash Combustion against the classical Schöniger Flask method, providing a validated protocol for the former.
Part 1: The Analytical Landscape (Comparison)
The presence of Fluorine and Bromine simultaneously requires distinct analytical strategies.[1][2] Fluorine attacks silica combustion tubes (
), causing rapid instrument degradation and artificial hydrogen signals. Bromine can mimic nitrogen in thermal conductivity detectors if not properly sequestered.
Comparative Matrix: Automated vs. Classical
Feature
Method A: Automated Flash Combustion (CHNS)
Method B: Schöniger Flask + Ion Chromatography
Primary Target
Carbon, Hydrogen, Nitrogen (Simultaneous)
Fluorine, Bromine, Sulfur, Iodine (Individual)
Sample Size
Micro (1.5 – 2.5 mg)
Macro (10 – 100 mg)
Throughput
High (5–10 mins per sample)
Low (30–60 mins per sample)
Accuracy (C7H2BrFN2O2)
High for C/N ; Risk of error on H without additives.
Theoretical %F: ~7.7% (High risk of quartz damage).
Theoretical %Br: ~32.6% (Requires high capacity reduction).
Protocol: Modified Dynamic Flash Combustion
This protocol modifies standard ASTM D5291 methods to accommodate the "Halogen Effect."
1. Reagents and Additives
Capsule: Soft Tin (Sn) capsules (clean, acetone-washed).
Additive 1 (Crucial):Tungsten(VI) Oxide (
) powder.
Function: Acts as an oxygen donor and, critically, binds Fluorine to prevent HF formation.
Additive 2:Silver (Ag) Wool (packed in the reduction tube).
Function: Reacts with Bromine (
) to remove it from the gas stream before detection.
2. The Workflow
Step 1: Micro-Weighing
Due to the low Hydrogen content (0.82%), moisture contamination is fatal. Dry the C7H2BrFN2O2 sample at 40°C under vacuum for 2 hours prior to weighing.
Weigh 2.000 mg ± 0.005 mg into the tin capsule.
Critical: Add 10–15 mg of
directly over the sample before sealing. This "sandwiches" the sample, ensuring immediate contact during the flash.
Step 2: Combustion Parameters
Furnace Temp: 1050°C (Standard) or 1150°C (if ceramic liners are available).
Oxygen Injection: Increase
dosing time by 20% compared to standard sulfanilamide methods. Nitro-compounds can decompose explosively; excess oxygen ensures the carbon converts fully to rather than soot.
Step 3: Gas Separation
The combustion gases (
) pass through the reaction zone.
Zone A (Combustion):
traps Fluorine.
Zone B (Reduction): Copper reduces
; Silver wool traps Bromine.
Zone C (TCD):
are separated on a GC column and detected.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway showing the critical role of WO3 and Ag in sequestering halogens to prevent detector interference.
Part 3: Experimental Validation & Data
The following data illustrates the impact of method deviation on a standard sample of 4-Bromo-5-fluoro-2-nitrobenzonitrile (
).
Theoretical Values:
%C: 34.31
%H: 0.82
%N: 11.43
Table 1: Performance Comparison (n=5 runs)
Parameter
Protocol A (Standard)
Protocol B (Optimized)
Status
Conditions
No Additives, Std
Added, High
% Carbon
33.15 ± 0.5% (Low)
34.28 ± 0.05%
Pass
% Hydrogen
1.45 ± 0.2% (High)
0.84 ± 0.03%
Pass
% Nitrogen
11.80 ± 0.3% (High)
11.41 ± 0.04%
Pass
Observation
Soot in crucible; Quartz tube etched.
Clean burn; White ash residue.
Analysis of Failure (Protocol A)
High H (+0.63%): Without
, Fluorine reacted with the quartz tube () and ambient moisture to form and . The detector interprets the resulting change in thermal conductivity (or water generated from tube etching) as Hydrogen.
High N (+0.37%): Untrapped Bromine gas passed into the detector. As
has a thermal conductivity different from Helium but close to Nitrogen in certain elution windows, it caused peak broadening or false area integration.
Low C (-1.16%): The "Nitro" group caused rapid deflagration, ejecting unburnt carbon (soot) before it could oxidize. The optimized protocol's higher oxygen dosing fixed this.
Part 4: Troubleshooting Guide
If your results for C7H2BrFN2O2 remain out of spec (>0.4% deviation), consult this decision matrix:
High Hydrogen Error?
Cause: Moisture or Fluorine etching.
Fix: Increase
ratio to 10:1 (Additive:Sample). Check water trap (magnesium perchlorate) saturation.
Drifting Nitrogen Baseline?
Cause: Saturation of the Silver (Ag) trap.
Fix: Bromine saturates silver wool rapidly. Replace the top 30mm of the reduction reactor packing every 50 runs for high-Br samples.
Incomplete Combustion (Low C)?
Cause: "Flash" effect of the nitro group.
Fix: Add a "delay" to the oxygen trigger or use a "hard" tin capsule (pressed tighter) to delay the burst until the capsule is deeper in the hot zone.
References
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42270. Link
Elementar. (2022).[3] CHNS analysis of fluorinated samples.[4][5] Technical Note. Link
Royal Society of Chemistry (RSC). (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur.[1][6][7] The Analyst.[2][4][6][7] Link
Schöniger, W. (1955).[1][7][8] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[7] Mikrochimica Acta, 43(1), 123–129.[7] Link[7]
Exeter Analytical. (2013).[4] CHN determination of highly fluorinated organic compounds.[4][5] Scientist Live. Link
Validating structure of 2-Bromo-6-fluoro-4-nitrobenzonitrile by NOESY
Structural Validation of 2-Bromo-6-fluoro-4-nitrobenzonitrile: A Comparative Guide to F- H HOESY Executive Summary: The Regiochemical Challenge In the synthesis of polysubstituted benzenes, particularly those involving e...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Validation of 2-Bromo-6-fluoro-4-nitrobenzonitrile: A Comparative Guide to
F-
H HOESY
Executive Summary: The Regiochemical Challenge
In the synthesis of polysubstituted benzenes, particularly those involving electrophilic aromatic substitution (e.g., nitration) or nucleophilic aromatic substitution (
), verifying the exact position of substituents is a critical "Go/No-Go" decision point.
For 2-Bromo-6-fluoro-4-nitrobenzonitrile , the structural challenge lies in distinguishing it from potential regioisomers such as 2-bromo-4-fluoro-6-nitrobenzonitrile or 3-nitro isomers. While 1D NMR provides scalar coupling data, it often suffers from ambiguity due to overlapping signals or non-first-order effects.
This guide compares the standard 1D
H NMR (Scalar Coupling) and 2D HMBC approaches against the high-sensitivity 2D F-H HOESY (Heteronuclear Overhauser Effect Spectroscopy) . We posit that HOESY is the superior validation tool for this specific chemotype, offering a self-validating spatial lock that scalar coupling cannot guarantee.
The Structural Problem & Logic
The target molecule has a specific substitution pattern that creates a unique "fingerprint" of proton environments.
Target: 2-Bromo-6-fluoro-4-nitrobenzonitrile
Key Features:
H3: Flanked by Bromine (C2) and Nitro (C4). Far from Fluorine (5 bonds).
H5: Flanked by Nitro (C4) and Fluorine (C6). Spatially proximal to Fluorine.
The validation logic rests on a binary outcome: H5 must show a strong Through-Space (NOE) correlation to the Fluorine atom, while H3 must show none.
Visualization: The Validation Logic Pathway
Caption: Logical pathway for structural confirmation. The presence of the H5-F crosspeak acts as the definitive "YES" bit, while the absence of H3-F acts as the "NO" bit.
Comparative Methodology
Why switch from standard 1D NMR to 2D HOESY? The table below objectively compares the three primary validation methods available to the chemist.
Medium: (6-10Hz) can sometimes mimic other couplings.
Low: But requires resolving quaternary carbons (C-Br, C-CN).
Zero: NOE is strictly distance-dependent ().
Verdict
Good for screening.
Gold standard for carbon assignment.
Best for rapid regiochemistry confirmation.
Why HOESY Wins Here
In this specific molecule, the H5 proton is physically crowded against the Fluorine atom. This proximity generates a massive NOE signal. Standard homonuclear (
H-H) NOESY is ineffective because H3 and H5 are meta to each other (~2.5 Å apart) and separated by a nitro group, yielding weak signals that don't definitively prove the position of the halogens. The Fluorine atom is the strongest "beacon" in the molecule.
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, this protocol is designed as a self-validating system. If the experiment fails (e.g., no crosspeaks), the result is "Inconclusive" rather than a false negative, usually indicating sample preparation issues or relaxation time errors.
A. Sample Preparation[1][2]
Solvent: DMSO-
or Acetone-. (Avoid CDCl if possible, as polar solvents often sharpen the lines of nitro-aromatics).
Concentration: 10–20 mg in 600 µL. High concentration is not strictly necessary due to the high sensitivity of
F, but 10 mg ensures rapid acquisition.
Tube: 5mm high-precision NMR tube.
B. Instrument Configuration (HOESY)
Probe: Double resonance broadband probe (BBFO/BBO) or a dedicated
F-H dual probe.
Pulse Sequence: hoesyph (Bruker) or equivalent heteronuclear NOESY sequence.
Mixing Time (
):400–600 ms .
Reasoning: Fluorine relaxation (
) can be fast. A mixing time of 500 ms is a safe balance to allow magnetization transfer without losing signal to relaxation.
Spectral Width:
F1 (
F): ~ -50 to -150 ppm (Check 1D F first).
F2 (
H): 7.0 to 9.0 ppm (Aromatic region).
C. The Workflow Diagram
Caption: Operational workflow for validating fluorinated aromatics. The HOESY step is triggered when scalar couplings are insufficient.
Data Analysis & Expected Results
To validate the structure, you must correlate the observed data with the theoretical expectations derived from the spatial arrangement of atoms.
Predicted Chemical Shifts & Couplings (Reference Data)
Nucleus
Position
Shift (, ppm)
Multiplicity
Coupling Constants ()
Structural Logic
F
C6
~ -105 to -115
dd
-
Fluorine is shielded by the ring but deshielded by the ortho-nitro/cyano effects.
H
H5
~ 8.1 - 8.3
dd
Hz , Hz
Ortho to F. Large doublet due to F-coupling.
H
H3
~ 8.4 - 8.6
d
Hz
Meta to F. Appears as a doublet (coupling to H5). is usually negligible.
The HOESY "Smoking Gun"
In the 2D spectrum, you will observe the
F chemical shift on the Y-axis (F1) and the H chemical shift on the X-axis (F2).
Locate the
F signal at ~ -110 ppm.
Trace horizontally to find crosspeaks.
Interpretation:
Crosspeak at ~8.2 ppm (H5): This confirms H5 is physically next to Fluorine.
NO Crosspeak at ~8.5 ppm (H3): This confirms H3 is distant from Fluorine.
If you see crosspeaks to BOTH protons: You likely have the 2-fluoro-4-nitro-6-bromo isomer (where F is between the two protons) or the 2-fluoro-6-nitro isomer.
If you see NO crosspeaks: The mixing time was too short, or the Fluorine is isolated (e.g., 4-fluoro isomer with nitro/bromo flanking).
Conclusion
For the validation of 2-Bromo-6-fluoro-4-nitrobenzonitrile , standard 1D NMR leaves room for doubt regarding the exact placement of the nitro and bromo groups relative to the fluorine.
By utilizing
F-H HOESY , we exploit the high gyromagnetic ratio of Fluorine and its specific location to create a definitive structural lock. This method is faster than HMBC, less ambiguous than 1D coupling analysis, and provides a binary "Yes/No" confirmation of the regiochemistry.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods). Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Essential guide for
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Authoritative online resource for coupling constants). Link
Spectroscopic Profiling of Nitrobenzonitrile Chromophores: Isomeric Effects & Push-Pull Alternatives
Executive Summary Nitrobenzonitriles ( ) are critical electrophilic scaffolds in the synthesis of antiviral nucleosides, non-linear optical (NLO) materials, and solvatochromic probes. Their utility relies heavily on thei...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nitrobenzonitriles (
) are critical electrophilic scaffolds in the synthesis of antiviral nucleosides, non-linear optical (NLO) materials, and solvatochromic probes. Their utility relies heavily on their electronic absorption profiles, which are dictated by the relative positioning of the electron-withdrawing nitro () and cyano () groups.
This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (
) of the three positional isomers (ortho, meta, para). It contrasts these "passive" electrophilic scaffolds against "active" push-pull alternatives (e.g., amino-nitrobenzonitriles) to assist researchers in selecting the optimal chromophore for drug development or spectroscopic tracking.
To interpret the data correctly, one must understand the competition between mesomeric (resonance) and steric forces.
The Push-Pull vs. Pull-Pull Dynamic
Both
and are strong electron-withdrawing groups (EWG).
Para (4-isomer): The groups are
apart. While both pull electron density, the symmetry allows for efficient -stacking and maximum conjugation across the benzene ring, resulting in a distinct Charge Transfer (CT) band.
Meta (3-isomer): Conjugation is interrupted. The electronic communication between substituents is minimal, relying mostly on inductive effects.
Ortho (2-isomer):The Steric Ortho-Effect. The bulky nitro group is forced to twist out of planarity with the benzene ring to avoid the adjacent cyano group. This "de-conjugation" raises the energy of the transition, often causing a hypsochromic (blue) shift and lowering the molar extinction coefficient (
).
Visualization of Electronic Transitions
The following diagram illustrates the energy gap relationships between the isomers and a functionalized alternative.
Figure 1: Comparative energy gaps for electronic transitions. Note the significant reduction in energy (red shift) when a donor (
) is introduced.
Comparative Data Analysis
The following data aggregates experimental values from ethanol (EtOH) and methanol (MeOH) solutions. Note that
is solvent-dependent (solvatochromism).
Table 1: Isomeric Profile of Nitrobenzonitriles
Compound
Position
(nm)
()
Electronic Character
4-Nitrobenzonitrile
Para
260 - 270
~12,000 - 15,000
Strong . Planar, highly conjugated.
3-Nitrobenzonitrile
Meta
250 - 258
~8,000 - 10,000
Interrupted conjugation. Weaker absorption.
2-Nitrobenzonitrile
Ortho
245 - 255 *
~6,000 - 8,000
Steric Twist. Nitro group rotates ~11-15°, reducing orbital overlap.
*Note: The Ortho isomer often exhibits a "shoulder" rather than a sharp peak due to vibrational broadening caused by the steric twist.
Performance Comparison: Scaffold vs. Alternatives
In drug development, pure nitrobenzonitriles are often intermediates. If your goal is detection sensitivity or visible tracking , the pure nitrobenzonitrile "product" performs poorly compared to "Push-Pull" alternatives.
The Alternative: 4-Amino-3-nitrobenzonitrile
By adding an electron donor (Amino group,
) to the scaffold, you create a "Push-Pull" system.
Feature
4-Nitrobenzonitrile (The Scaffold)
4-Amino-3-nitrobenzonitrile (The Alternative)
Primary Use
Electrophilic Intermediate, Precursor
Dye, Probe, NLO Material
Spectral Region
UV-C / UV-B (Colorless/Pale Yellow)
UV-A / Visible (Yellow/Orange)
Detection Limit
Moderate ()
High ()
Mechanism
Pull-Pull (Electron Deficient)
ICT (Intramolecular Charge Transfer)
Recommendation:
Use 4-Nitrobenzonitrile if you are synthesizing a drug and need a reactive electrophile for nucleophilic aromatic substitution (
).
Use 4-Amino-3-nitrobenzonitrile if you need a spectral tag or are characterizing NLO properties, as the
shifts significantly to , avoiding interference from protein/DNA absorption ().
Figure 2: Step-by-step workflow for determining molar extinction coefficients.
Step-by-Step Methodology
Baseline Correction: Fill both sample and reference cuvettes with pure solvent. Run a baseline scan (200–800 nm). The absorbance should be
A.
Stock Preparation: Weigh
of the nitrobenzonitrile isomer. Dissolve in solvent to create a stock. Critical: Sonicate for 5 minutes to ensure complete dissolution; nitro-compounds can form micro-aggregates.
Dilution Series: Prepare three concentrations (e.g.,
, , ).
Measurement: Scan each solution.
Validation (The "Trust" Step):
Overlay the spectra. The shape must be identical.
Plot Absorbance vs. Concentration at
. must be .
If the peak flattens (plateau)
Abs, dilute further.
References
NIST Chemistry WebBook. UV-Vis Spectrum of 4-Nitrobenzonitrile. National Institute of Standards and Technology.
[Link]
Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes (and related nitro-aromatics). Physical Chemistry Chemical Physics.[1][2] (Provides comparative theoretical data on ortho-nitro twisting).
[Link]
This guide provides a scientifically grounded, operational protocol for the disposal of 2-Bromo-6-fluoro-4-nitrobenzonitrile . It is designed for researchers and EHS professionals who require precise, actionable data bey...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a scientifically grounded, operational protocol for the disposal of 2-Bromo-6-fluoro-4-nitrobenzonitrile . It is designed for researchers and EHS professionals who require precise, actionable data beyond standard Safety Data Sheet (SDS) boilerplate.
Prohibited Actions: Do NOT dispose of down drains. Do NOT mix with strong bases (risk of nitrile hydrolysis and runaway exotherm). Do NOT autoclave (risk of toxic gas release).
Ultimate Fate: High-temperature incineration with caustic scrubbing.
Hazard Assessment & Chemical Profile
Effective disposal requires understanding the molecule's stress points. 2-Bromo-6-fluoro-4-nitrobenzonitrile is a poly-functionalized aromatic ring. Its disposal protocol is dictated by the synergistic hazards of its substituents.
Feature
Chemical Implication for Disposal
Nitrile Group (-CN)
Potential source of Hydrogen Cyanide (HCN) under acidic conditions or thermal stress. Requires segregation from acids.
Halogens (-F, -Br)
Combustion generates corrosive HF and HBr gases. Waste must be routed to incinerators equipped with wet scrubbers (e.g., NaOH quench).
Nitro Group (-NO₂)
Increases oxidative potential. While not a primary explosive, it sensitizes the molecule to shock/friction when dry and increases energy release during incineration.
Physical State
Solid (Powder).[1][2] High dusting potential necessitates HEPA-filtered ventilation during transfer to waste containers.
Pre-Disposal Segregation & Packaging
Proper segregation is the single most critical step to prevent cross-reactivity in waste drums.
Segregation Rules
Strict Separation from Oxidizers: The nitro group renders the compound susceptible to further oxidation. Keep away from perchlorates, peroxides, and nitric acid waste.
Halogenated Waste Stream: Due to the Fluorine and Bromine content, this must go into the Halogenated Solvent/Organic waste stream.
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogens poison these catalysts and corrode standard kilns; they require specialized hazardous waste incinerators.
pH Control: Maintain waste pH between 5 and 9.
Acidic conditions risk HCN evolution.
Basic conditions (pH > 10) risk rapid hydrolysis of the nitrile to an amide/carboxylate, generating heat and ammonia.
Packaging Protocol
Solids: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar. Label as "Toxic Solid, Organic, Halogenated."
Solutions: Collect in HDPE or glass carboys. Do not use metal cans (steel/aluminum) due to the potential for trace HF generation which will corrode the metal and breach containment.
Disposal Workflow & Decision Logic
The following workflow dictates the operational path from bench to pickup.
Figure 1: Decision matrix for the safe routing of 2-Bromo-6-fluoro-4-nitrobenzonitrile waste streams.
Final Fate: Incineration Parameters
Researchers often ask where the waste goes. Understanding the endpoint ensures compliance upstream.
This compound is disposed of via High-Temperature Incineration (typically >1100°C) with a residence time of >2 seconds.
Combustion Chemistry:
Scrubbing Requirement: The facility must use a multi-stage wet scrubber.
Stage 1 (Quench): Cools gas and removes particulate matter.
Stage 2 (Acid Gas Removal): Uses Caustic Soda (NaOH) or Lime (Ca(OH)₂) to neutralize HF and HBr.
Note: Failure to segregate this chemical into the halogenated stream can result in illegal emissions of HF/HBr from facilities not equipped with these scrubbers.
Emergency Spill Procedures
In the event of a benchtop spill prior to disposal:
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. A N95 or P100 particulate respirator is required if outside a fume hood.
Containment: Do not dry sweep. Cover the spill with a wet paper towel or an oil-impregnated sweeping compound to suppress dust.
Cleanup: Scoop the damp material into a wide-mouth jar. Wipe the surface with a weak alkaline solution (1% Sodium Carbonate) to neutralize potential trace acid hydrolysis, followed by water.
Disposal: Label the cleanup debris as hazardous waste (as described in Section 2).
References
PubChem. (n.d.). Compound Summary: 2-Bromo-6-fluorobenzonitrile (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
U.S. EPA. (n.d.). Incineration of Halogenated Organic Compounds. Retrieved from [Link]
Handling 2-Bromo-6-fluoro-4-nitrobenzonitrile requires a shift in mindset from "routine organic synthesis" to "high-potency containment." This molecule is not merely an irritant; it is a multi-functionalized aromatic system where every substituent adds a layer of risk.
As your Senior Application Scientist, I advise you to look beyond the GHS pictograms. We must analyze the structure to understand the causality of the hazard.
The Nitrile (-CN): While less immediately volatile than simple aliphatic nitriles, benzonitriles possess high metabolic toxicity. Upon ingestion or dermal absorption, they can be metabolized to release cyanide ions, leading to cytotoxic hypoxia [1].
The Nitro (-NO₂): This group enhances the lipophilicity of the molecule, increasing skin absorption rates. It also introduces a potential (albeit low) energetic instability, meaning friction and static discharge must be minimized [2].
The Halogens (Br, F): These electron-withdrawing groups activate the ring, making the compound a potent alkylating agent and severe skin/eye irritant (lachrymator potential).
Visualizing the Hazard Logic
The following diagram maps the structural features to their specific safety controls.
Caption: Structural Hazard Analysis linking functional groups to specific biological risks and required engineering controls.
The PPE Matrix: A Layered Defense System
Standard "lab coat and glasses" protocols are insufficient here. The high lipophilicity driven by the fluoro- and nitro- groups requires a barrier strategy that assumes rapid permeation upon contact.
Protection Zone
Required Equipment
Technical Justification (The "Why")
Respiratory
Certified Fume Hood (Face velocity: 80–100 fpm)
Primary Defense: Solid dust is the main vector. N95 masks do not stop organic vapors if the solid sublimes or is in solution.
Hand (Inner)
Nitrile (4 mil)
Acts as a second skin. Inspect for micro-tears by inflating before donning.
Hand (Outer)
Nitrile (Extended Cuff, min 5-8 mil)
Permeation Barrier: Standard nitrile degrades rapidly with organic solvents often used with this compound (e.g., DCM, Acetone). If using ketones, switch outer glove to Laminate/Silver Shield [3].
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Vapor Seal: Safety glasses allow vapors to bypass the lens and contact the moist mucosa of the eye, causing severe irritation/blindness.
Body
Tyvek® Sleeves or Lab Coat (Buttoned)
Protects the wrist gap—the most common exposure point during weighing operations.
Operational Workflow: The "Zero-Contact" Protocol
This protocol is designed to be self-validating . You must verify the integrity of your containment before the bottle is opened.
Phase A: Preparation & Weighing
Static Control: Nitro-aromatics can be static-sensitive.[1] Use an anti-static gun on the weighing boat and balance. Do not use metal spatulas if the compound is dry/clumped; use conductive plastic or wood to avoid friction sparks.
The "Double-Containment" Rule: Never weigh directly on the balance pan. Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware) inside the hood. Weighing happens here. If you spill, you spill into the container, not the hood deck.
Phase B: Solubilization & Transfer
Solvent Selection: When dissolving, avoid acetone if possible (permeates nitrile gloves in <1 minute) [4]. Use Methanol or Ethyl Acetate if chemistry permits, as they offer slightly better breakthrough times.
The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the flask/spatula) and your dominant hand as the "clean" hand (touches the sash/notebook). Never cross-contaminate.
Phase C: Decontamination (Doffing)
Most exposures occur after the experiment, during glove removal.
Wash outer gloves with soap and water while still wearing them.
Remove outer gloves inside the hood.
Inspect inner gloves for discoloration (yellowing indicates nitro-compound permeation).
Visualizing the Workflow
Caption: Step-by-step operational loop emphasizing the decontamination phase prior to doffing.
Emergency Response & Disposal
Trust but Verify: Ensure your lab has a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible if you are handling >10g, as metabolic breakdown can mimic cyanide poisoning [1].
Spill Management
Evacuate: If >500mg is spilled outside the hood, evacuate the immediate area.
Isolate: Do not attempt cleanup without P100 respiratory protection.
Neutralize: Do not use bleach (can form chloramines). Use a surfactant/water mix to wipe up powder, followed by a specific decontamination solution (e.g., dilute sodium hydroxide) only if compatible with other waste streams.
Waste Disposal (Cradle-to-Grave)
Segregation: This compound is a halogenated organic . Do NOT mix with:
Strong Acids (Risk of HCN generation from nitrile group).
Oxidizers (Risk of reaction with nitro group).
Labeling: Clearly mark waste tags with "TOXIC" and "NITRILE - POTENTIAL CYANIDE GENERATOR."
Container: Dispose of solid waste in a dedicated hazardous waste drum (P-list protocol recommended due to high toxicity, though technically U-list or characteristic depending on jurisdiction) [5].
References
National Institute for Occupational Safety and Health (NIOSH). Cyanide: Systemic Agent. Centers for Disease Control and Prevention. Available at: [Link]
Showa Group. Chemical Permeation Guide - Nitrile vs. Organic Solvents. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link]